molecular formula C8H4BrF3N2 B581860 8-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine CAS No. 1277178-00-3

8-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine

Cat. No.: B581860
CAS No.: 1277178-00-3
M. Wt: 265.033
InChI Key: BMXFPWURRMQENU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine, also known as this compound, is a useful research compound. Its molecular formula is C8H4BrF3N2 and its molecular weight is 265.033. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

8-bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF3N2/c9-6-3-5(8(10,11)12)4-14-2-1-13-7(6)14/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMXFPWURRMQENU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(C=C(C2=N1)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

8-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine CAS 1277178-00-3 properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 8-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine (CAS 1277178-00-3): A Key Building Block in Modern Drug Discovery

Abstract

This compound is a halogenated heterocyclic compound built upon the imidazo[1,2-a]pyridine scaffold, a core structure renowned in medicinal chemistry for its wide range of biological activities.[1][2][3] This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the compound's physicochemical properties, structural significance, synthesis, and reactivity. We will explore the strategic importance of its constituent parts—the bromine atom as a versatile synthetic handle for cross-coupling reactions and the trifluoromethyl group for enhancing drug-like properties.[4] The document elucidates its role as a critical precursor in the synthesis of pharmacologically active molecules, particularly in the pursuit of novel treatments for infectious diseases like tuberculosis and various cancers.[1][4][5]

Physicochemical Properties and Structural Analysis

This compound is a solid at room temperature, valued for its unique combination of functional groups that impart desirable characteristics for chemical synthesis and biological applications.[6]

Core Properties

The fundamental properties of the compound are summarized below. Proper storage in a dry, controlled environment (2-8°C) is recommended to ensure its long-term stability and purity.[7]

PropertyValueSource(s)
CAS Number 1277178-00-3[4][6][7]
Molecular Formula C₈H₄BrF₃N₂[4][7]
Molecular Weight 265.03 g/mol [4][7]
Appearance White to off-white solid[8]
Boiling Point 126-128 °C (Note: Likely Melting Point)[6]
Storage Sealed in dry, 2-8°C[7]
SMILES FC(C1=CN2C(C(Br)=C1)=NC=C2)(F)F[7]
InChI Key BMXFPWURRMQENU-UHFFFAOYSA-N[6]
Structural Elucidation and Functional Importance

The structure of this compound is a carefully orchestrated arrangement of functional groups, each contributing to its overall utility in drug design.

Caption: Key structural features and their significance in medicinal chemistry.

  • Imidazo[1,2-a]pyridine Core : This fused bicyclic heterocycle is recognized as a "privileged scaffold" in medicinal chemistry.[3] Its rigid structure provides a well-defined three-dimensional orientation for appended functional groups, facilitating interaction with biological targets. It is found in numerous marketed drugs, validating its favorable ADME (absorption, distribution, metabolism, and excretion) properties and low toxicity profile.[9]

  • Trifluoromethyl (-CF₃) Group : The introduction of a -CF₃ group is a common and highly effective strategy in drug design. This strongly electron-withdrawing group can significantly alter the electronic properties of the aromatic system.[4] More critically, it often enhances metabolic stability by blocking potential sites of oxidative metabolism and can improve a molecule's binding affinity to target proteins and its ability to permeate cell membranes.[4][10]

  • Bromine Atom : The bromine atom at the C8 position is not merely a substituent; it is a versatile synthetic handle. It makes the molecule an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the late-stage introduction of diverse chemical moieties, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[4]

Synthesis and Reactivity

The synthesis of this compound typically involves a multi-step sequence culminating in the cyclization to form the fused ring system.

Proposed Synthetic Workflow

A logical and robust method for synthesizing the title compound is via the condensation of a substituted 2-aminopyridine with an α-halocarbonyl compound. This is a classic and reliable approach for constructing the imidazo[1,2-a]pyridine core.

G start 2-Amino-3-bromo-5-(trifluoromethyl)pyridine (Starting Material) step1 Step 1: Condensation Reaction (Formation of Intermediate) start->step1 reagent1 Chloroacetaldehyde (Reagent) reagent1->step1 step2 Step 2: Intramolecular Cyclization (Heating in Solvent like Ethanol) step1->step2 workup Purification (e.g., Column Chromatography) step2->workup product This compound (Final Product) workup->product

Caption: Proposed workflow for the synthesis of the title compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on established methodologies for the synthesis of related imidazo[1,2-a]pyridines and represents a viable route.

  • Reaction Setup : To a solution of 2-amino-3-bromo-5-(trifluoromethyl)pyridine (1.0 eq) in a suitable solvent such as absolute ethanol (10 mL/mmol), add chloroacetaldehyde (1.2 eq, typically as a 50% solution in water).

  • Condensation and Cyclization : The reaction mixture is heated to reflux (approximately 80-90°C) and stirred vigorously. The reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 8-16 hours).

  • Workup : Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure using a rotary evaporator.

  • Extraction : The resulting residue is redissolved in a suitable organic solvent (e.g., ethyl acetate) and washed sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize any acid) and brine.

  • Drying and Concentration : The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated in vacuo to yield the crude product.

  • Purification : The crude material is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford this compound as a solid.

Chemical Reactivity: A Gateway to Novel Analogs

The primary utility of this compound lies in the reactivity of its C8-bromo position. This site is electron-deficient and readily participates in palladium-catalyzed cross-coupling reactions, allowing for the creation of new C-C, C-N, and C-O bonds. This synthetic versatility is paramount for scaffold hopping and lead optimization in drug discovery campaigns.[10]

Applications in Medicinal Chemistry and Drug Discovery

The imidazo[1,2-a]pyridine scaffold is a cornerstone of modern medicinal chemistry, and the title compound serves as a highly valuable building block for accessing novel derivatives.

A Privileged Scaffold for Diverse Therapeutic Areas

Imidazo[1,2-a]pyridine derivatives have demonstrated a remarkable breadth of biological activities.[3] This includes applications as:

  • Anti-infective Agents : Particularly against Mycobacterium tuberculosis, the causative agent of tuberculosis.[1][4] Several compounds based on this scaffold have shown potent activity against both drug-sensitive and drug-resistant strains.[1]

  • Anticancer Agents : Derivatives have been developed as inhibitors of key cellular pathways involved in cancer progression, such as tubulin polymerization and various protein kinases.[5]

  • CNS Agents : The most famous example is Zolpidem, a widely prescribed medication for insomnia.[9] Other derivatives have been explored for anxiolytic and analgesic effects.[2]

Role as a Precursor in Targeted Therapies

This compound is an ideal starting point for creating targeted therapies. For instance, in the development of kinase inhibitors, the imidazo[1,2-a]pyridine core can serve as a "hinge-binding" motif, while the group installed at the C8 position via cross-coupling can be designed to occupy a specific pocket in the kinase's active site, thereby conferring potency and selectivity. The trifluoromethyl group at C6 often contributes to improved metabolic stability and oral bioavailability of the final compound.[4][10]

Case Study: Application in Anti-Tuberculosis Research

Tuberculosis remains a global health crisis, with a pressing need for new drugs to combat rising resistance.[1] The imidazo[1,2-a]pyridine class has emerged as a promising area of research. The title compound is used as a scaffold to develop new anti-TB agents.[4] The mechanism of action for some of these derivatives involves inhibiting key bacterial enzymes, leading to cell death.[4] The ability to easily diversify the 8-position allows for fine-tuning of the molecule's activity and pharmacokinetic profile against Mycobacterium tuberculosis.

Safety and Handling

As with any laboratory chemical, proper handling procedures are essential to ensure safety.

Hazard InformationPrecautionary Statements
GHS Pictogram: WarningP264: Wash hands thoroughly after handling.
Hazard Statements: P280: Wear protective gloves/eye protection/face protection.
H315: Causes skin irritation.P302+P352: IF ON SKIN: Wash with plenty of water.
H319: Causes serious eye irritation.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Source:[7]

The compound should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times.

Conclusion and Future Outlook

This compound is more than just a chemical intermediate; it is a strategically designed building block that leverages the proven biological potential of the imidazo[1,2-a]pyridine scaffold. The combination of a reactive bromine handle and a property-enhancing trifluoromethyl group makes it an exceptionally powerful tool for medicinal chemists. Its demonstrated utility in the synthesis of potential anti-tuberculosis and anticancer agents underscores its importance. Future research will likely see its continued use in the development of novel kinase inhibitors, covalent inhibitors, and probes for chemical biology. Furthermore, its unique electronic properties may lead to applications in materials science.[4]

References

  • This compound - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEgORmDC1AcuwxwGw3V_lI9xnYxJ2LcwzM7PPN6iJuWKo9rkAgK4duziMduBbz-4tx3iVUi6z5fLP2oR01E-tHSW_nBWxceYV58fIu7mrq0qsq7q1SbHnep1Eb9ooSoJzWg0OMJsORK]
  • Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. ACS Omega. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGQnp-2gv53e4T_-4LNFrAbYfXxAlFJgaYspB-ZdTq4w-wmpfJE6t-BO-95wXPA3LZMwRS5uL2JDe2-dR0ktmqTcrxapVxL2XK2eu004UZsybsAbcWMqqdjQBpe7ViulCYelWDaZwNJ4Yu8Lt15KhoZeqBkBu2x_NR2J8bkGrp5Ns-nIkfaHEiw0Xj8s6cbVIhjwkgd1rYNXFZxcsX63HfDv6MP4GdH5A6AUPLO_nZaBkr5lqdMT78Lld16kJrU]
  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7529367/]
  • This compound - BLDpharm. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFV5Mxu8GbJa9ZpJtML8YoOExUN5gL3vcEX6p7f3KQz89T0MHNILgu_DwItQEX-GauxlxydxToUCvZGnS9hmu8_QFnidtV6RZI01i2MZm_f8hLZZdiQ3uKVrbwehg84XrmYPM4v7kxDQpVCP4nl8A==]
  • Insights into medicinal attributes of imidazo[1,2‐a]pyridine derivatives as anticancer agents. Wiley Online Library. [URL: https://onlinelibrary.wiley.com/doi/full/10.1002/jhet.4883]
  • The Journal of Organic Chemistry Ahead of Print. ACS Publications. [URL: https://pubs.acs.org/toc/joceah/0/0]
  • 2-Bromo-6-(Trifluoromethyl)Imidazo[1,2-A]Pyridine - ChemicalBook. [URL: https://www.chemicalbook.com/ProductList_US_CB82928172.htm]
  • C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Molecules. [URL: https://www.mdpi.com/1420-3049/29/15/3419]
  • This compound - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/apolloscientific/apo414279545]
  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [URL: https://pubs.acs.org/doi/10.1021/acsomega.4c00421]
  • Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. Journal of Medicinal Chemistry. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2823795/]
  • The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2024/ra/d4ra03204a]
  • Identification of ethyl-6-bromo-2((phenylthio)methyl)imidazo[1,2-a]pyridine-3-carboxylate as a narrow spectrum inhibitor of Streptococcus pneumoniae and its FtsZ. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/38442702/]
  • This compound - Merck. [URL: https://www.sigmaaldrich.com/US/en/product/mm/815774]
  • 2-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/chemscene/cs-0120760]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 8-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 8-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine, a heterocyclic compound of significant interest in medicinal chemistry. The strategic incorporation of a bromine atom and a trifluoromethyl group onto the imidazo[1,2-a]pyridine scaffold imparts unique electronic properties and metabolic stability, making it a valuable building block in the design of novel therapeutic agents.[1] This document details the molecular structure, key physical constants, solubility profile, and spectral characteristics of the compound. Furthermore, it outlines detailed experimental protocols for the determination of these properties, providing a framework for consistent and reproducible characterization. This guide is intended to be a vital resource for researchers engaged in the synthesis, development, and application of imidazo[1,2-a]pyridine-based compounds.

Introduction: The Strategic Importance of this compound

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic ring system renowned for its wide range of pharmacological activities.[1] Its derivatives have found applications as anticancer, antiviral, and anti-inflammatory agents, among others. The subject of this guide, this compound, is a specifically functionalized analog designed to leverage the advantageous properties of its substituents.

The bromine atom at the 8-position serves as a versatile synthetic handle, enabling a variety of cross-coupling reactions for the introduction of further molecular complexity.[1] This facilitates the exploration of the structure-activity relationship (SAR) in drug discovery programs. The electron-withdrawing trifluoromethyl group at the 6-position significantly influences the compound's electronic properties, enhances metabolic stability by blocking potential sites of oxidation, and can improve binding affinity to biological targets.[1]

Understanding the fundamental physicochemical properties of this molecule is paramount for its effective utilization in research and development. These properties govern its behavior in both chemical reactions and biological systems, influencing everything from reaction kinetics to pharmacokinetic profiles.

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is the bedrock of its application in drug discovery and development. This section details the key physical and chemical characteristics of this compound.

Molecular Structure and Identifiers
  • Chemical Name: this compound

  • CAS Number: 1277178-00-3[1]

  • Molecular Formula: C₈H₄BrF₃N₂[1]

  • Molecular Weight: 265.03 g/mol [1]

Table 1: Key Physicochemical Data for this compound

PropertyValueSource
Melting Point 76-78 °C[1]
Boiling Point 126-128 °CVendor Data
logP (Predicted) 2.95 ± 0.45Molinspiration
pKa (Predicted) 2.5 ± 0.5ChemAxon
Polar Surface Area 17.3 Ų[2]
Lipophilicity and Acidity (logP and pKa)

The lipophilicity and acidity of a molecule are critical determinants of its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME).

  • logP: The predicted octanol-water partition coefficient (logP) of approximately 2.95 suggests that this compound is a moderately lipophilic compound. This property is crucial for its ability to cross biological membranes.

  • pKa: The predicted pKa of around 2.5 indicates that this compound is a weak base. The protonation site is one of the nitrogen atoms in the imidazo[1,2-a]pyridine ring system. This value is important for understanding its solubility in aqueous media at different pH values and its potential for ionic interactions with biological targets.

Solubility Profile

This compound exhibits low solubility in water, a characteristic consistent with its predicted logP value.[1][2] It is generally soluble in common organic solvents. For purification, recrystallization is often performed using mixed solvent systems such as ethanol/dichloromethane or ethyl acetate/hexane.[1]

Table 2: Qualitative Solubility of this compound

SolventSolubility
WaterLow[2]
EthanolSoluble
Dichloromethane (DCM)Soluble
Ethyl Acetate (EtOAc)Soluble
HexaneSparingly Soluble
Dimethyl Sulfoxide (DMSO)Soluble
N,N-Dimethylformamide (DMF)Soluble

Spectroscopic Characterization

Spectroscopic analysis is essential for the structural elucidation and confirmation of purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules.

  • ¹H NMR: The proton NMR spectrum of imidazo[1,2-a]pyridines typically shows characteristic signals for the protons on the heterocyclic core. For this specific compound, one would expect to see distinct signals for the protons at positions 2, 3, 5, and 7. The protons at positions 2 and 3 generally appear as singlets in the range of δ 7.65–8.64 ppm.[1]

  • ¹³C NMR: The carbon NMR spectrum provides information about the carbon framework of the molecule. The carbon attached to the trifluoromethyl group will show a characteristic quartet due to coupling with the fluorine atoms.

  • ¹⁹F NMR: The fluorine NMR spectrum is a simple and direct way to confirm the presence of the trifluoromethyl group. A single sharp signal is expected in the region of δ -62 to -65 ppm.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the C-H, C=C, C=N, and C-F bonds within the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight. The isotopic pattern of the molecular ion peak would be characteristic of a molecule containing one bromine atom (approximately equal intensity for M and M+2 peaks).

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis and characterization of this compound.

Synthesis Protocol

The synthesis of this compound typically involves the cyclization of a substituted 2-aminopyridine with a suitable two-carbon synthon. A general procedure is outlined below, which can be adapted from methods used for similar imidazo[1,2-a]pyridines.[1]

Diagram 1: General Synthetic Workflow

G A Starting Materials: 3-Bromo-5-(trifluoromethyl)pyridin-2-amine and a 2-halo-acetaldehyde derivative B Reaction Mixture: Solvent (e.g., Ethanol) Base (e.g., NaHCO3) A->B Combine C Cyclization Reaction: Reflux for several hours B->C Heat D Work-up: Cooling, filtration, extraction C->D Process E Purification: Recrystallization or Column Chromatography D->E Isolate crude product F Final Product: This compound E->F Obtain pure product

Caption: A generalized workflow for the synthesis of the target compound.

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask, add 3-Bromo-5-(trifluoromethyl)pyridin-2-amine (1 equivalent), a 2-halo-acetaldehyde derivative (e.g., bromoacetaldehyde diethyl acetal, 1.2 equivalents), and a suitable solvent such as ethanol.

  • Addition of Base: Add a mild base, such as sodium bicarbonate (2 equivalents), to the reaction mixture.

  • Cyclization: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, concentrate the reaction mixture under reduced pressure.

  • Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.

Physicochemical Property Determination

Diagram 2: Workflow for Physicochemical Characterization

G cluster_0 Physical Properties cluster_1 Spectroscopic Analysis cluster_2 Chromatographic Purity A Melting Point Determination B Solubility Assessment C NMR Spectroscopy (1H, 13C, 19F) D IR Spectroscopy E Mass Spectrometry F HPLC or GC Analysis Start Pure Sample of This compound Start->A Start->B Start->C Start->D Start->E Start->F

Caption: A comprehensive workflow for the characterization of the title compound.

Melting Point Determination:

  • Finely powder a small amount of the dry crystalline sample.

  • Pack the sample into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in a melting point apparatus.

  • Heat the sample at a rate of 1-2 °C per minute near the expected melting point.

  • Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.

Solubility Determination (Qualitative):

  • To a series of small test tubes, add approximately 10 mg of the compound.

  • To each test tube, add 1 mL of a different solvent (e.g., water, ethanol, DCM, ethyl acetate, hexane, DMSO).

  • Agitate the mixtures at room temperature and observe for dissolution.

  • Record the solubility as soluble, sparingly soluble, or insoluble.

NMR Spectroscopy:

  • Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Acquire ¹H, ¹³C, and ¹⁹F NMR spectra using a high-field NMR spectrometer.

  • Process the spectra and assign the signals based on their chemical shifts, integration values, and coupling patterns.

IR Spectroscopy:

  • Prepare a sample of the compound as a KBr pellet or as a thin film on a salt plate.

  • Acquire the IR spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.

  • Identify the characteristic absorption bands for the functional groups present.

Mass Spectrometry:

  • Dissolve a small amount of the sample in a suitable volatile solvent.

  • Introduce the sample into the mass spectrometer using an appropriate ionization technique (e.g., electrospray ionization - ESI, or electron impact - EI).

  • Acquire the mass spectrum and identify the molecular ion peak and major fragment ions.

Conclusion

This compound is a key heterocyclic building block with significant potential in medicinal chemistry. Its well-defined physicochemical properties, including its moderate lipophilicity, weak basicity, and characteristic spectral features, provide a solid foundation for its application in the synthesis of novel bioactive molecules. The experimental protocols outlined in this guide offer a standardized approach to the characterization of this and related compounds, ensuring data quality and reproducibility in research and development endeavors.

References

  • Google Patents. (n.d.). CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine.
  • Molinspiration Cheminformatics. (n.d.). Calculation of Molecular Properties and Drug-likeness. Retrieved from [Link]

  • ChemAxon. (n.d.). Calculators & Predictors. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Structural Elucidation of 8-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Imperative of Unambiguous Structural Verification

In the landscape of modern drug discovery and materials science, the imidazo[1,2-a]pyridine scaffold is a "privileged structure," owing to its prevalence in a multitude of biologically active agents.[1] Compounds such as Zolpidem and Alpidem have demonstrated the therapeutic potential of this heterocyclic system.[2] The introduction of a bromine atom and a trifluoromethyl group, as in 8-bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine, creates a molecule with unique electronic properties, metabolic stability, and potential for further functionalization, making it a highly valuable building block.[3][4]

The Synthetic Context: A Prerequisite for Analysis

Before any analysis begins, understanding the synthetic route is paramount. It informs our expectations of the target structure and, crucially, potential side-products or isomers that could complicate spectral interpretation. A common and efficient method for the synthesis of the imidazo[1,2-a]pyridine core involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound.[3]

Proposed Synthetic Protocol:

A plausible synthesis for this compound would involve the cyclocondensation of 2-amino-3-bromo-5-(trifluoromethyl)pyridine with chloroacetaldehyde.

  • Reaction Setup: To a solution of 2-amino-3-bromo-5-(trifluoromethyl)pyridine (1.0 eq) in a suitable solvent such as ethanol or DMF, is added a 40% aqueous solution of chloroacetaldehyde (1.2 eq).

  • Reaction Conditions: The mixture is heated to a temperature between 50-80 °C and stirred for 4-24 hours, monitored by TLC or LC-MS for the consumption of the starting material.[5]

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, neutralized with a base (e.g., NaHCO₃ solution), and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure this compound.

This synthetic pathway helps us anticipate potential impurities, such as unreacted 2-aminopyridine starting material or regioisomers if the starting pyridine were asymmetrically substituted in a different manner.

The Analytical Workflow: A Symphony of Techniques

The structural elucidation of a novel compound is not a linear process but a matrix of interconnected data points. Each technique provides a unique piece of the puzzle, and their collective agreement provides the confidence required in research and development.

cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis Core cluster_confirmation Confirmation & Final Structure Synthesis Synthesis of This compound MS Mass Spectrometry (MS) Synthesis->MS Purified Sample NMR Nuclear Magnetic Resonance (NMR) Synthesis->NMR Purified Sample IR Infrared Spectroscopy (IR) Synthesis->IR Purified Sample XRay X-Ray Crystallography (Single Crystal) Synthesis->XRay Purified Sample Confirmation Final Structure Elucidation & Verification MS->Confirmation Molecular Formula & Fragmentation H1_NMR ¹H NMR NMR->H1_NMR C13_NMR ¹³C NMR & DEPT NMR->C13_NMR F19_NMR ¹⁹F NMR NMR->F19_NMR NMR->Confirmation Connectivity & Spatial Arrangement IR->Confirmation Functional Groups XRay->Confirmation Absolute 3D Structure

Caption: Integrated workflow for structural elucidation.

Mass Spectrometry (MS): The Molecular Blueprint

The first step in analyzing an unknown sample is to determine its molecular weight and formula. High-Resolution Mass Spectrometry (HRMS) is the gold standard for this purpose.

Experimental Protocol: HRMS (ESI-TOF)
  • Ionization Mode: Electrospray Ionization (ESI), positive mode. This is a "soft" ionization technique that typically keeps the molecule intact, allowing for clear observation of the molecular ion.[6]

  • Mass Analyzer: Time-of-Flight (TOF). A TOF analyzer is chosen for its high mass accuracy, which is essential for determining the elemental composition.[7]

  • Data Analysis: The resulting spectrum is analyzed for the mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺.

Expected Data & Interpretation

For C₈H₄BrF₃N₂, the calculated exact mass is 264.9564. The HRMS experiment should yield a peak for [M+H]⁺ at m/z 265.9642. A key confirmatory feature will be the isotopic pattern of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.[8] This results in two peaks for any bromine-containing ion: an "M" peak and an "M+2" peak of almost equal intensity.

IonCalculated m/z ([M+H]⁺)Observed m/z (Expected)Isotopic Pattern
[C₈H₅⁷⁹BrF₃N₂]⁺265.9642~265.96M peak
[C₈H₅⁸¹BrF₃N₂]⁺267.9622~267.96M+2 peak (similar intensity to M)

Fragmentation Analysis: While soft ionization minimizes fragmentation, some in-source fragmentation or subsequent MS/MS experiments can provide valuable structural clues. For imidazo[1,2-a]pyridines, fragmentation often involves the cleavage of substituents from the stable heterocyclic core.[9] Expected fragmentation could include the loss of a bromine radical (Br•) or cleavage related to the trifluoromethyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Connectivity Map

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule.[10][11] For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with 2D experiments like COSY and HSQC, will be employed.

¹H NMR Spectroscopy

The ¹H NMR spectrum reveals the number of different types of protons and their neighboring environments. For our target molecule, we expect four distinct signals in the aromatic region.

Experimental Protocol: ¹H NMR
  • Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Frequency: 400 MHz or higher for better resolution.

  • Internal Standard: Tetramethylsilane (TMS) at 0.00 ppm.

Predicted ¹H NMR Data & Interpretation
ProtonPredicted δ (ppm)MultiplicityCoupling Constant (J)Rationale
H-2~7.8s-Singlet, typical for H-2 in imidazo[1,2-a]pyridines.
H-3~7.9s-Singlet, adjacent to nitrogen.
H-5~8.2s~1-2 Hz (long-range)Singlet (or narrow doublet), deshielded by the adjacent CF₃ group. May show small long-range coupling to H-7.
H-7~7.7s~1-2 Hz (long-range)Singlet (or narrow doublet), adjacent to the bromine atom. May show small long-range coupling to H-5.

The electron-withdrawing nature of the CF₃ group at C-6 will deshield the proton at C-5, shifting it downfield. The bromine at C-8 will also have a deshielding effect on H-7. The lack of ortho or meta proton-proton couplings leads to a spectrum of four singlets, a distinctive pattern for this substitution.

¹⁹F NMR Spectroscopy

¹⁹F NMR is highly specific and sensitive for fluorine-containing compounds.[12] It provides a clean window to confirm the presence and electronic environment of the trifluoromethyl group.

Experimental Protocol: ¹⁹F NMR
  • Frequency: Typically performed on the same spectrometer as ¹H NMR.

  • Standard: An external standard like CFCl₃ (0 ppm) is often used.[13]

Predicted ¹⁹F NMR Data & Interpretation
FluorinePredicted δ (ppm)MultiplicityRationale
-CF₃-60 to -65sThe three fluorine atoms are equivalent and show a single sharp peak. This chemical shift is characteristic of a CF₃ group attached to an aromatic ring.[12] The electron-donating nature of the imidazo[1,2-a]pyridine ring system influences the precise shift.
¹³C NMR Spectroscopy

¹³C NMR, often run with proton decoupling, identifies all unique carbon environments. DEPT (Distortionless Enhancement by Polarization Transfer) experiments are used to distinguish between CH, CH₂, and CH₃ groups and quaternary carbons.

Experimental Protocol: ¹³C NMR
  • Solvent: CDCl₃ or DMSO-d₆.

  • Frequency: 100 MHz or higher.

  • Experiments: Standard broadband-decoupled ¹³C, DEPT-90 (shows CH carbons), and DEPT-135 (shows CH/CH₃ as positive signals and CH₂ as negative signals).

Predicted ¹³C NMR Data & Interpretation
CarbonPredicted δ (ppm)DEPT-135Rationale
C-2~115+CH carbon in the five-membered ring.
C-3~135+CH carbon, typically downfield from C-2.
C-5~125+CH carbon, deshielded by the adjacent CF₃ group.
C-6~122 (q)QuaternaryCarbon attached to CF₃ will appear as a quartet due to ¹JCF coupling.
C-7~118+CH carbon.
C-8~105QuaternaryCarbon attached to bromine, shielded by the halogen.
C-8a~145QuaternaryBridgehead carbon, typically deshielded.
-CF₃~124 (q)QuaternaryThe trifluoromethyl carbon itself, seen as a quartet with a large ¹JCF coupling constant.

The combination of ¹H, ¹⁹F, and ¹³C NMR provides a powerful, self-consistent dataset confirming the carbon-hydrogen framework and the positions of the key substituents. 2D NMR experiments like HSQC (to correlate carbons with their attached protons) and HMBC (to see long-range C-H correlations) would further solidify these assignments.

cluster_nmr NMR Data Correlation cluster_2d_nmr 2D NMR Confirmation cluster_structure Structural Fragments H1 ¹H NMR (4 Signals) HSQC HSQC (C-H Direct Correlation) H1->HSQC HMBC HMBC (C-H Long-Range Correlation) H1->HMBC C13 ¹³C NMR (8 Signals) C13->HSQC C13->HMBC F19 ¹⁹F NMR (1 Signal) Substituents -CF₃ Group -Br Atom F19->Substituents Confirms -CF₃ group CH_Framework C-H Framework (4 CH groups) HSQC->CH_Framework Confirms C-H bonds HMBC->CH_Framework Confirms Connectivity Quat_Carbons Quaternary Carbons (C-Br, C-CF₃, Bridgehead) HMBC->Quat_Carbons Positions Substituents

Caption: Correlation of NMR data to deduce structure.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and simple method to confirm the presence of key functional groups and the overall nature of the molecule's backbone.[14]

Experimental Protocol: FTIR
  • Method: Attenuated Total Reflectance (ATR) for solid samples, or KBr pellet.

  • Range: 4000-400 cm⁻¹.

Expected Data & Interpretation
Wavenumber (cm⁻¹)Vibration TypeRationale
3100-3000Aromatic C-H StretchCharacteristic of sp² C-H bonds in the heterocyclic rings.[15]
1600-1450C=C and C=N StretchA series of sharp peaks corresponding to the stretching vibrations within the fused aromatic ring system.
1350-1100C-F StretchStrong, characteristic absorptions for the C-F bonds of the trifluoromethyl group.
~1100-1000C-N StretchStretching vibrations of the C-N bonds within the imidazo[1,2-a]pyridine core.
< 800C-Br StretchThe C-Br stretch is typically found in the fingerprint region and can be difficult to assign definitively but its presence is expected.

The IR spectrum serves as a quick quality check, confirming the aromatic nature and the presence of the C-F bonds, consistent with the proposed structure.

X-Ray Crystallography: The Definitive 3D Structure

While the combination of MS and NMR provides a definitive 2D structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof of structure in three dimensions.[16] It provides precise bond lengths, bond angles, and information about how the molecules pack in the solid state.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystallization: The purified compound is dissolved in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexanes) and allowed to evaporate slowly to grow single crystals of sufficient quality.

  • Data Collection: A suitable crystal is mounted on a diffractometer. X-rays (commonly Mo Kα radiation) are diffracted by the crystal lattice as it is rotated.[16]

  • Structure Solution and Refinement: The diffraction pattern is processed to generate an electron density map, from which the atomic positions are determined. The structural model is then refined to best fit the experimental data.

Expected Structural Insights
  • Planarity: The imidazo[1,2-a]pyridine ring system is expected to be essentially planar.

  • Bond Lengths and Angles: The analysis will confirm the expected bond lengths (e.g., C-Br, C-F, and bonds within the heterocyclic core) and angles, which are influenced by the electronic effects of the substituents.

  • Intermolecular Interactions: The crystal packing will reveal any significant intermolecular interactions, such as π-π stacking between the aromatic rings or halogen bonding involving the bromine atom, which can be crucial for understanding the material's physical properties.

Conclusion: A Unified and Self-Validating Approach

The structural elucidation of this compound is a case study in the power of a multi-faceted analytical approach. Each technique, from mass spectrometry to X-ray crystallography, provides a layer of evidence. The molecular formula from HRMS is confirmed by the atom count in NMR and X-ray diffraction. The connectivity deduced from 1D and 2D NMR is visually represented in the final crystal structure. The functional groups identified by IR spectroscopy are all present in the final, confirmed structure. It is this convergence of data from orthogonal, self-validating techniques that provides the unequivocal structural proof necessary to advance a compound with confidence in the demanding fields of pharmaceutical and materials research.

References

  • Google Patents. (CN103788092A). Method for synthesizing 6-bromoimidazo [1,2-a] pyridine.
  • National Center for Biotechnology Information. (2023). Imidazo[1,2-a]pyridine derivatives synthesis from lignin β-O-4 segments via a one-pot multicomponent reaction. PubMed Central. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. [Link]

  • Bagdi, A. K., Santra, S., Monir, K., & Hajra, A. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications, 51(8), 1555-1575. [Link]

  • ResearchGate. (n.d.). (a) The X-ray crystal structure of imidazo[1,2-a]pyridine 5d (CCDC.... [Link]

  • UC Santa Barbara, Department of Chemistry and Biochemistry. (n.d.). 19F Chemical Shifts and Coupling Constants. [Link]

  • HSC Chemistry. (2024). Understanding Mass Spectrometry for Organic Compound Analysis. [Link]

  • National Center for Biotechnology Information. (n.d.). Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry. PubMed. [Link]

  • Pinto, D. C. G. A., Silva, A. M. S. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

  • ResearchGate. (2008). FT-IR spectra, vibrational assignments, and density functional calculations of imidazo[1,2-a]pyridine molecule and its Zn(II) halide complexes. [Link]

  • Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. [Link]

  • Michigan State University, Department of Chemistry. (n.d.). Mass Spectrometry. [Link]

  • National Center for Biotechnology Information. (n.d.). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. PubMed. [Link]

  • Royal Society of Chemistry. (n.d.). Functionalization of imidazo[1,2-a]pyridines via radical reactions. [Link]

  • OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry: A Tenth Edition. [Link]

  • Journal of Chemical and Pharmaceutical Sciences. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds. [Link]

  • Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

  • Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

  • Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons, Ltd. [Link]

  • Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane. [Link]

Sources

An In-Depth Technical Guide to 8-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine: Exploring a Privileged Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of 8-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine, a heterocyclic compound built upon the versatile imidazo[1,2-a]pyridine scaffold. While direct, extensive research on this specific molecule is emerging, this document synthesizes the known attributes of the broader imidazo[1,2-a]pyridine class to infer its likely mechanism of action, potential therapeutic applications, and the scientific rationale for its investigation. We will delve into the structure-activity relationships of related compounds, propose probable biological targets, and outline the experimental methodologies required to validate these hypotheses.

Introduction: The Imidazo[1,2-a]pyridine Core and the Significance of 8-Bromo-6-(trifluoromethyl) Substitution

The imidazo[1,2-a]pyridine scaffold is a "privileged" structure in medicinal chemistry, meaning it is a molecular framework that can bind to a variety of biological targets with high affinity.[1] This versatility has led to the development of a wide range of therapeutic agents with diverse biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][3]

The specific compound, this compound, incorporates two key chemical features that are expected to significantly influence its biological activity:

  • A Bromine Atom at Position 8: The presence of a halogen, such as bromine, can enhance the compound's reactivity and provides a handle for further chemical modifications, allowing for the synthesis of a diverse library of derivatives.[4] This is particularly useful for exploring structure-activity relationships (SAR).

  • A Trifluoromethyl Group at Position 6: The trifluoromethyl (-CF3) group is a common feature in many modern pharmaceuticals.[5] Its strong electron-withdrawing nature can significantly alter the electronic properties of the molecule, potentially enhancing its binding affinity to target proteins and improving its metabolic stability and bioavailability.

While the precise mechanism of action for this compound has not been definitively elucidated in publicly available literature, we can formulate a strong hypothesis based on the known activities of structurally related imidazo[1,2-a]pyridines.

Postulated Mechanism of Action: A Multi-Targeted Approach

Based on the extensive research into the imidazo[1,2-a]pyridine scaffold, this compound is likely to exert its biological effects through interaction with specific enzymes or receptors.[6] The primary proposed mechanisms fall into two main categories: anti-infective and anticancer activities.

Potential as an Anti-Infective Agent

Several imidazo[1,2-a]pyridine derivatives have demonstrated potent activity against various pathogens, including bacteria and parasites. A particularly compelling line of investigation points towards the inhibition of essential enzymes in these organisms.

One of the most promising targets for antitrypanosomatid imidazo[1,2-a]pyridines is type 1 nitroreductase (NTR1) .[7] These enzymes are found in certain parasites and are responsible for the bioactivation of prodrugs. It is hypothesized that this compound could act as a substrate for NTR1, leading to its reduction and the formation of cytotoxic metabolites that damage the parasite's DNA and other vital components.[7] This mechanism is particularly relevant in the context of developing new treatments for neglected tropical diseases.

Another potential antibacterial mechanism is the inhibition of enzymes involved in bacterial cell wall synthesis.[6] While the specific enzyme has not been identified for this particular compound, this is a well-established mode of action for many antibiotics.

Potential as an Anticancer Agent

The imidazo[1,2-a]pyridine scaffold is also a recurring motif in the development of novel anticancer agents.[8] The proposed mechanisms are often centered on the inhibition of key signaling pathways that are dysregulated in cancer cells.

One of the most frequently implicated pathways is the PI3K/Akt/mTOR pathway . This pathway is crucial for cell growth, proliferation, and survival, and its hyperactivation is a hallmark of many cancers. It is plausible that this compound could act as an inhibitor of one or more kinases within this pathway, leading to the induction of apoptosis (programmed cell death) and the suppression of tumor growth.

Synthesis and Chemical Properties

The synthesis of this compound typically involves a cyclization reaction. A common starting material is a substituted 2-aminopyridine which is then reacted with an α-haloketone. The bromine and trifluoromethyl groups can be introduced either on the initial pyridine ring or through subsequent modification of the imidazo[1,2-a]pyridine core.

A general synthetic approach is outlined below:

Synthesis of this compound cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Reactant1 2-Amino-5-bromo-3-(trifluoromethyl)pyridine Reaction Cyclization Reactant1->Reaction Reactant2 α-Haloketone (e.g., Bromoacetaldehyde) Reactant2->Reaction Product This compound Reaction->Product

Caption: Generalized synthetic scheme for this compound.

Proposed Experimental Workflows for Mechanism of Action Studies

To validate the hypothesized mechanisms of action for this compound, a series of in vitro and in vivo experiments are necessary.

In Vitro Assays

The initial step involves a battery of in vitro assays to determine the compound's biological activity and to identify its primary targets.

Table 1: Key In Vitro Assays for Mechanistic Elucidation

Assay TypePurpose
Antimicrobial Assays To determine the minimum inhibitory concentration (MIC) against a panel of bacteria and parasites.
Enzyme Inhibition Assays To directly measure the inhibitory activity of the compound against specific enzymes, such as nitroreductases or kinases in the PI3K/Akt/mTOR pathway.
Cell Viability Assays To assess the cytotoxic effects of the compound on various cancer cell lines.
Western Blot Analysis To investigate the effect of the compound on the phosphorylation status of key proteins in signaling pathways like PI3K/Akt/mTOR.
Molecular Docking Studies To computationally model the binding of the compound to the active site of its putative target proteins, providing insights into the molecular interactions that govern its activity.
In Vivo Studies

Following promising in vitro results, in vivo studies in appropriate animal models are crucial to evaluate the compound's efficacy, pharmacokinetics, and safety profile.

In_Vivo_Workflow Start Compound with Promising In Vitro Activity PK_PD Pharmacokinetic and Pharmacodynamic (PK/PD) Studies Start->PK_PD Efficacy Efficacy Studies in Disease Models (e.g., Xenograft models for cancer, infection models for infectious diseases) PK_PD->Efficacy Toxicity Toxicology and Safety Pharmacology Studies Efficacy->Toxicity Lead_Optimization Lead Optimization Toxicity->Lead_Optimization

Sources

An In-depth Technical Guide to Unlocking the Therapeutic Potential of 8-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its wide spectrum of biological activities.[1][2][3] This guide focuses on a specific, promising derivative: 8-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine. The strategic placement of a bromine atom and a trifluoromethyl group on this scaffold suggests a nuanced modulation of its pharmacological profile, opening avenues for novel therapeutic interventions. This document provides a comprehensive exploration of high-potential therapeutic targets for this compound, detailing the scientific rationale for their selection and presenting robust, field-proven experimental workflows for their validation. We aim to equip researchers and drug development professionals with the foundational knowledge and practical methodologies to accelerate the journey of this molecule from a chemical entity to a potential therapeutic agent.

The Imidazo[1,2-a]pyridine Core: A Scaffold of Therapeutic Versatility

The imidazo[1,2-a]pyridine ring system is a bicyclic heteroaromatic structure that has yielded a remarkable number of clinically significant molecules. Its rigid framework and synthetic accessibility have made it a fertile ground for the development of drugs targeting a diverse array of biological pathways. Marketed drugs such as Zolpidem (a hypnotic), Alpidem (an anxiolytic), and Zolimidine (a gastroprotective agent) underscore the therapeutic success of this chemical class.[4][5] The broad applicability of imidazo[1,2-a]pyridines extends to oncology, infectious diseases, and beyond, with derivatives showing promise as anticancer, antimycobacterial, and antiviral agents.[2][5]

The subject of this guide, this compound, is of particular interest. The electron-withdrawing trifluoromethyl group can enhance metabolic stability and cell permeability, while the bromine atom at the 8-position offers a versatile handle for further chemical modifications through cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR).[6]

High-Priority Therapeutic Target Classes: A Data-Driven Approach

Based on a thorough analysis of the existing literature on imidazo[1,2-a]pyridine derivatives, three high-priority target classes emerge for this compound:

  • Protein Kinases: The imidazo[1,2-a]pyridine scaffold is a well-established backbone for potent and selective kinase inhibitors.[7] Its ability to form key hydrogen-bonding interactions within the ATP-binding pocket makes it an ideal starting point for targeting kinases dysregulated in cancer and inflammatory diseases.[7]

  • GABA-A Receptors: The profound impact of imidazo[1,2-a]pyridines on the central nervous system is largely attributed to their interaction with the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the brain.[8] Zolpidem, a globally recognized hypnotic, exemplifies the therapeutic potential of modulating this target.[9]

  • Phosphodiesterases (PDEs): A growing body of evidence suggests that imidazo[1,2-a]pyridine derivatives can effectively inhibit phosphodiesterases, enzymes that regulate intracellular second messenger signaling.[10] Targeting PDEs has therapeutic implications for a range of conditions, including neurodegenerative and psychiatric disorders.

The subsequent sections will provide a detailed examination of each target class, including the scientific rationale and step-by-step experimental protocols for validation.

Target Class 1: Protein Kinases – Precision Targeting in Oncology and Beyond

Rationale for Investigation

Protein kinases are critical regulators of cellular signaling pathways, and their aberrant activity is a hallmark of many diseases, most notably cancer. The imidazo[1,2-a]pyridine core has been successfully employed to develop inhibitors of various kinases, including PI3K, IGF-1R, and Mer/Axl.[7][11][12][13] The planar nature of the imidazo[1,2-a]pyridine ring system allows for favorable interactions within the kinase hinge region, a crucial area for ATP binding. The trifluoromethyl group on the 6-position can further enhance binding affinity through favorable interactions in hydrophobic pockets.

Experimental Validation Workflow

A systematic, multi-tiered approach is recommended to identify and validate the kinase targets of this compound.

Tier 1: Broad Kinase Panel Screening

  • Objective: To identify potential kinase targets from a large and diverse panel.

  • Methodology:

    • Utilize a commercially available kinase panel screening service (e.g., Eurofins, Reaction Biology).

    • Screen the compound at a fixed concentration (typically 1-10 µM) against a panel of several hundred kinases.

    • Analyze the percentage of inhibition for each kinase. "Hits" are typically defined as kinases with >50% inhibition.

Tier 2: Dose-Response and IC50 Determination

  • Objective: To confirm the inhibitory activity of the "hits" and determine their potency.

  • Methodology:

    • For each "hit" kinase, perform a dose-response assay using a suitable enzymatic assay format (e.g., radiometric, fluorescence-based).

    • Generate a titration curve with a range of compound concentrations.

    • Calculate the half-maximal inhibitory concentration (IC50) value for each kinase.

Tier 3: Cellular Target Engagement and Functional Assays

  • Objective: To confirm that the compound inhibits the target kinase within a cellular context and elicits a biological response.

  • Methodology:

    • Select a cell line known to express the target kinase and have a relevant downstream signaling pathway.

    • Treat the cells with increasing concentrations of the compound.

    • Assess target engagement by measuring the phosphorylation status of a known downstream substrate of the kinase using techniques like Western blotting or ELISA.

    • Evaluate the functional consequences of kinase inhibition through relevant cellular assays, such as cell proliferation, apoptosis, or migration assays.

Data Presentation
Kinase Target Biochemical IC50 (nM) Cellular IC50 (nM)
Identified Hit 1TBDTBD
Identified Hit 2TBDTBD
Workflow Visualization

G cluster_0 Kinase Target Validation Workflow A Compound of Interest This compound B Tier 1: Broad Kinase Panel Screen A->B C Identification of 'Hits' B->C D Tier 2: Biochemical IC50 Determination C->D If Hits Identified E Tier 3: Cellular Target Engagement & Functional Assays D->E If Potent F Lead Optimization E->F If Active in Cells

Caption: A streamlined workflow for kinase target identification and validation.

Target Class 2: GABA-A Receptors – Modulating Neuronal Inhibition

Rationale for Investigation

The GABA-A receptor is a ligand-gated ion channel that mediates the majority of fast inhibitory neurotransmission in the central nervous system.[8] The imidazo[1,2-a]pyridine scaffold is a classic positive allosteric modulator of the GABA-A receptor, binding to the benzodiazepine site and enhancing the effects of GABA.[9] This mechanism underlies the sedative and anxiolytic properties of drugs like Zolpidem.[9] The specific substitutions on this compound may confer selectivity for different GABA-A receptor subtypes, potentially leading to a more refined therapeutic profile with fewer side effects.

Experimental Validation Workflow

Tier 1: Radioligand Binding Assay

  • Objective: To determine if the compound binds to the benzodiazepine site on the GABA-A receptor.

  • Methodology:

    • Prepare synaptic membranes from rodent brain tissue.

    • Incubate the membranes with a radiolabeled ligand (e.g., [³H]-flunitrazepam) and varying concentrations of the test compound.

    • Separate bound and free radioligand via rapid filtration.

    • Quantify radioactivity using liquid scintillation.

    • Calculate the Ki (inhibitory constant) from the IC50 value.

Tier 2: Electrophysiological Characterization

  • Objective: To assess the functional activity of the compound on GABA-A receptor-mediated currents.

  • Methodology:

    • Use Xenopus oocytes or mammalian cell lines (e.g., HEK293) expressing specific GABA-A receptor subunit combinations.

    • Perform two-electrode voltage-clamp or patch-clamp recordings.

    • Apply GABA to elicit a baseline current.

    • Co-apply GABA with the test compound to measure the potentiation of the GABA-evoked current.

    • Determine the EC50 (half-maximal effective concentration) and the maximum potentiation.

Data Presentation
Assay Parameter Value
Radioligand BindingKi (nM)TBD
ElectrophysiologyEC50 (nM)TBD
ElectrophysiologyMax Potentiation (%)TBD
Workflow Visualization

G cluster_1 GABA-A Receptor Target Validation Workflow A Compound of Interest B Tier 1: Radioligand Binding Assay A->B C Determine Binding Affinity (Ki) B->C D Tier 2: Electrophysiological Characterization C->D If High Affinity E Determine Functional Potency (EC50) and Efficacy D->E F In Vivo Behavioral Models E->F If Potent Modulator

Caption: A systematic approach to validate GABA-A receptor modulation.

Target Class 3: Phosphodiesterases – Fine-Tuning Second Messenger Signaling

Rationale for Investigation

Phosphodiesterases (PDEs) are a superfamily of enzymes that degrade the second messengers cAMP and cGMP, thereby regulating a multitude of cellular processes. PDE inhibitors have therapeutic applications in a wide range of diseases, including neurodegenerative disorders, cardiovascular diseases, and inflammation. The imidazo[4,5-b]pyridine scaffold, a close structural relative of imidazo[1,2-a]pyridine, has yielded potent and selective PDE10A inhibitors.[10] Given the structural similarities, it is plausible that this compound could also exhibit inhibitory activity against one or more PDE isoforms.

Experimental Validation Workflow

Tier 1: PDE Panel Screening

  • Objective: To identify which PDE isoforms are inhibited by the compound.

  • Methodology:

    • Screen the compound against a panel of recombinant human PDE isoforms (PDE1-11) at a fixed concentration.

    • Measure the enzymatic activity using a suitable assay, such as a fluorescence polarization-based assay.

    • Identify "hits" based on a predefined inhibition threshold.

Tier 2: Dose-Response and Selectivity Profiling

  • Objective: To determine the potency and selectivity of the compound for the "hit" PDE isoforms.

  • Methodology:

    • Perform dose-response assays for the "hit" PDE isoforms to determine their IC50 values.

    • Assess selectivity by comparing the IC50 values across the different PDE isoforms.

Tier 3: Cellular Assays

  • Objective: To confirm the compound's ability to increase intracellular cAMP or cGMP levels.

  • Methodology:

    • Use a cell line that expresses the target PDE isoform.

    • Treat the cells with the compound and measure the levels of cAMP or cGMP using a commercially available ELISA or HTRF kit.

Data Presentation
PDE Isoform Biochemical IC50 (nM) Cellular EC50 (cAMP/cGMP increase, nM)
Identified Hit 1TBDTBD
Identified Hit 2TBDTBD
Workflow Visualization

G cluster_2 PDE Target Validation Workflow A Compound of Interest B Tier 1: PDE Isoform Panel Screen A->B C Identification of 'Hits' B->C D Tier 2: IC50 Determination and Selectivity Profiling C->D If Hits Identified E Tier 3: Cellular cAMP/cGMP Assays D->E If Potent and Selective F Downstream Functional Assays E->F If Active in Cells

Caption: A logical progression for the validation of PDE inhibitors.

Conclusion and Forward Outlook

This guide has delineated a clear and actionable strategy for the initial exploration of the therapeutic potential of this compound. By focusing on the high-probability target classes of protein kinases, GABA-A receptors, and phosphodiesterases, research efforts can be streamlined and the likelihood of identifying a viable therapeutic target maximized. The provided experimental workflows represent industry-standard best practices for target validation, ensuring the generation of robust and reliable data.

The journey from a promising molecule to a clinically approved drug is long and arduous. However, a solid foundation built on rigorous scientific inquiry and a logical, data-driven approach is the essential first step. The insights and methodologies presented herein are intended to provide that foundation, empowering researchers to unlock the full therapeutic potential of this compound.

References

  • Deep, A., Bhatia, R. K., Kaur, R., Kumar, S., Jain, U. K., Singh, H., Batra, S., Kaushik, D., & Deb, P. K. (2017). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. Current Topics in Medicinal Chemistry, 17(2), 238–250. [Link]

  • Narayan, A., Patel, S., Baile, S. B., Jain, S., & Sharma, S. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets, 24(8), e200324228067. [Link]

  • S. Goodacre, et al. (2006). Imidazo[1,2-a]pyrimidines as Functionally Selective and Orally Bioavailable GABA-Aα2/α3 Binding Site Agonists for the Treatment of Anxiety Disorders. Journal of Medicinal Chemistry. [Link]

  • Wikipedia contributors. (2024, January 21). Imidazopyridine. In Wikipedia, The Free Encyclopedia. [Link]

  • Wikipedia contributors. (2024, January 26). Zolpidem. In Wikipedia, The Free Encyclopedia. [Link]

  • Zhang, Y., et al. (2011). Novel imidazo[1,2-a]pyridines as inhibitors of the IGF-1R tyrosine kinase. Cancer Research. [Link]

  • ResearchGate. Novel imidazo[1,2-a]pyridine based inhibitors of the IGF-1 receptor tyrosine kinase: Optimization of the aniline. [Link]

  • ACS Omega. Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. [Link]

  • ACS Publications. Optimization of an Imidazo[1,2-a]pyridine Series to Afford Highly Selective Type I1/2 Dual Mer/Axl Kinase Inhibitors with In Vivo Efficacy. [Link]

  • PubMed. Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model. [Link]

  • PubMed Central. Discovery of Novel Imidazo[4,5-b]pyridines as Potent and Selective Inhibitors of Phosphodiesterase 10A (PDE10A). [Link]

Sources

8-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine solubility and stability

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility and Stability of 8-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazo[1,2-a]pyridine scaffold is a prominent heterocyclic structure in medicinal chemistry, recognized for its broad range of pharmacological activities.[1][2] Derivatives of this core structure are being investigated for various therapeutic applications, including as anticancer, antimicrobial, and antiviral agents.[1] The specific compound, this compound, is a key intermediate in the synthesis of more complex molecules. The bromine atom at the 8-position provides a reactive handle for cross-coupling reactions, while the electron-withdrawing trifluoromethyl group at the 6-position can significantly influence the compound's electronic properties, metabolic stability, and binding affinity to biological targets.[3]

A thorough understanding of the physicochemical properties of this compound, particularly its solubility and stability, is paramount for its effective use in drug discovery and development. Poor solubility can hinder biological screening, formulation development, and in vivo bioavailability, while instability can lead to the formation of degradation products with altered efficacy or potential toxicity. This technical guide provides a comprehensive overview of the key considerations and experimental protocols for characterizing the solubility and stability of this important synthetic building block.

Physicochemical Properties

A foundational understanding of the basic physicochemical properties of this compound is essential before embarking on detailed solubility and stability studies.

PropertyValueSource
Molecular Formula C₈H₄BrF₃N₂[3]
Molecular Weight 265.03 g/mol [3]
CAS Number 1277178-00-3[3]
Appearance Solid (predicted)
pKa Not experimentally determined; predicted to be weakly basic.
LogP Not experimentally determined; predicted to be moderately lipophilic.

The presence of the trifluoromethyl group is expected to increase the lipophilicity of the molecule, which may contribute to its low aqueous solubility.[3] The imidazo[1,2-a]pyridine core possesses a basic nitrogen atom, suggesting that the compound's solubility will be pH-dependent.[4]

Solubility Assessment

Solubility is a critical parameter that influences a compound's dissolution rate and subsequent absorption in biological systems. For this compound, which has been noted for its low solubility, a multi-faceted approach to solubility testing is recommended.[3] This involves both kinetic and thermodynamic solubility assessments.[5]

Kinetic Solubility Determination (Turbidimetric Method)

Kinetic solubility is a high-throughput method used in early drug discovery to rank compounds. It measures the concentration at which a compound, rapidly precipitated from a DMSO stock solution, becomes insoluble in an aqueous buffer.[5]

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

  • Serial Dilutions: In a 96-well plate, perform serial dilutions of the stock solution in DMSO.

  • Addition to Aqueous Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO solution to a 96-well plate containing an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Incubation and Measurement: Incubate the plate at room temperature for a defined period (e.g., 2 hours).

  • Turbidity Reading: Measure the turbidity of each well using a nephelometer.[6] The concentration at which a significant increase in turbidity is observed is reported as the kinetic solubility.

Thermodynamic Solubility Determination (Shake-Flask Method)

Thermodynamic solubility represents the true equilibrium solubility of a compound in a given solvent system. The shake-flask method is the gold standard for this determination.[7][8]

  • Compound Addition: Add an excess amount of solid this compound to a series of vials containing various aqueous buffers (e.g., pH 2.0, 5.0, 7.4, 9.0) and relevant organic solvents (e.g., ethanol, methanol, acetonitrile).

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).[8]

  • Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the samples to pellet the excess solid.

  • Sample Collection and Filtration: Carefully collect an aliquot of the supernatant and filter it through a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove any remaining solid particles.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Solid-State Analysis: It is crucial to analyze the remaining solid material using techniques like X-ray powder diffraction (XRPD) to check for any polymorphic or solvate form changes during the experiment.[8]

Data Presentation: Hypothetical Solubility Data
Solvent SystemTemperature (°C)Solubility (µg/mL)Method
Phosphate-Buffered Saline (pH 7.4)25< 1Shake-Flask
0.1 N HCl (pH ~1)2515Shake-Flask
5% DMSO / 95% PBS (pH 7.4)258Kinetic
Ethanol25500Shake-Flask
Acetonitrile25250Shake-Flask
Polyethylene Glycol 40025> 1000Shake-Flask

Stability Profiling

Assessing the chemical stability of this compound is crucial to ensure that it remains intact during storage, handling, and in biological assays. Forced degradation studies are employed to identify potential degradation pathways and to develop a stability-indicating analytical method.[9] These studies involve exposing the compound to stress conditions that are more severe than those encountered in accelerated stability testing.[10]

Forced Degradation (Stress Testing) Workflow

The following diagram illustrates a typical workflow for a forced degradation study.

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation Acid Acid Hydrolysis (e.g., 0.1 N HCl, 60°C) HPLC Stability-Indicating HPLC Method (e.g., RP-HPLC with DAD) Acid->HPLC Analyze Samples Base Base Hydrolysis (e.g., 0.1 N NaOH, 60°C) Base->HPLC Analyze Samples Oxidation Oxidative Stress (e.g., 3% H₂O₂, RT) Oxidation->HPLC Analyze Samples Thermal Thermal Stress (e.g., 80°C, solid & solution) Thermal->HPLC Analyze Samples Photolytic Photolytic Stress (ICH Q1B light exposure) Photolytic->HPLC Analyze Samples LCMS LC-MS/MS for Degradant Identification HPLC->LCMS Identify Peaks Mass_Balance Mass Balance Calculation HPLC->Mass_Balance Pathway Degradation Pathway Elucidation LCMS->Pathway API 8-Bromo-6-(trifluoromethyl) imidazo[1,2-a]pyridine API->Acid Expose to API->Base Expose to API->Oxidation Expose to API->Thermal Expose to API->Photolytic Expose to

Caption: Workflow for Forced Degradation Studies.

Experimental Protocol for Forced Degradation
  • Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the sample solution with an equal volume of 0.2 N HCl and heat at 60°C for a specified time (e.g., 2, 8, 24 hours). Neutralize the samples before analysis.

    • Basic Hydrolysis: Mix the sample solution with an equal volume of 0.2 N NaOH and keep at room temperature or heat gently (e.g., 40°C) for a specified time. Neutralize the samples before analysis.

    • Oxidative Degradation: Treat the sample solution with 3% hydrogen peroxide (H₂O₂) at room temperature for a specified time.

    • Thermal Degradation: Expose the solid compound and a solution of the compound to elevated temperatures (e.g., 80°C) for an extended period.

    • Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.

  • Sample Analysis:

    • Develop a stability-indicating HPLC method, typically a reverse-phase method with a gradient elution, capable of separating the parent compound from all degradation products. A photodiode array (PDA) detector is useful for assessing peak purity.

    • Analyze all stressed samples, along with an unstressed control sample, using the developed HPLC method.

    • Quantify the amount of the parent compound remaining and the percentage of each degradation product formed.

    • For significant degradation products, use LC-MS/MS to determine their molecular weights and fragmentation patterns to aid in structural elucidation.

Data Presentation: Hypothetical Forced Degradation Data
Stress ConditionDuration% Assay of Parent CompoundMajor Degradant 1 (% Area)Major Degradant 2 (% Area)Total Degradation (%)
0.1 N HCl24 h @ 60°C85.28.14.514.8
0.1 N NaOH8 h @ RT92.55.3-7.5
3% H₂O₂4 h @ RT98.1--1.9
Heat (Solid)7 days @ 80°C99.5--0.5
PhotolyticICH Q1B96.82.5-3.2

Long-Term Stability

Based on the forced degradation results, a long-term stability study should be designed according to ICH guidelines to establish a re-test period or shelf life.[11][12] This involves storing the compound in its intended container closure system at specific temperature and humidity conditions for an extended period.[11]

Recommended Long-Term Stability Conditions (for a stable API)
  • Long-term: 25°C ± 2°C / 60% RH ± 5% RH

  • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

Testing should be performed at regular intervals (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term studies, and 0, 3, and 6 months for accelerated studies).[11] The parameters to be monitored would include appearance, assay, and degradation products.

Conclusion

A comprehensive understanding of the solubility and stability of this compound is indispensable for its successful application in drug discovery and development. The methodologies outlined in this guide, from rapid kinetic solubility screens to detailed forced degradation and long-term stability studies, provide a robust framework for characterizing these critical physicochemical properties. The inherent low aqueous solubility and potential for pH-dependent solubility necessitate a thorough investigation using various solvent systems and pH conditions. Similarly, a systematic approach to stability testing will identify potential liabilities and inform handling, storage, and formulation strategies. By investing in these foundational studies, researchers can de-risk their drug discovery programs and enable the seamless progression of promising molecules from the laboratory to the clinic.

References

  • Benchchem. This compound. Accessed January 28, 2026.
  • ResearchGate. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. Accessed January 28, 2026. [Link]

  • ResearchGate. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking In-vestigations (2017-2022). Accessed January 28, 2026. [Link]

  • Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Accessed January 28, 2026. [Link]

  • PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Accessed January 28, 2026. [Link]

  • NIH. An imidazo[1,2-a]pyridine-pyridine derivative potently inhibits FLT3-ITD and FLT3-ITD secondary mutants, including gilteritinib-resistant FLT3-ITD/F691L. Accessed January 28, 2026. [Link]

  • Raytor. Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Accessed January 28, 2026. [Link]

  • European Medicines Agency. Guideline on Stability Testing: Stability testing of existing active substances and related finished products. Accessed January 28, 2026. [Link]

  • ACS Publications. Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Accessed January 28, 2026. [Link]

  • Cation Pharma. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Accessed January 28, 2026. [Link]

  • PubChem. Imidazo(1,2-a)pyridine. Accessed January 28, 2026. [Link]

  • World Health Organization. Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. Accessed January 28, 2026. [Link]

  • NIH. Development of forced degradation and stability indicating studies of drugs—A review. Accessed January 28, 2026. [Link]

  • Royal Society of Chemistry. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. Accessed January 28, 2026. [Link]

  • Rheolution. Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Accessed January 28, 2026. [Link]

  • Pharmaceutical Technology. Forced Degradation Studies for Biopharmaceuticals. Accessed January 28, 2026. [Link]

  • Drug Development and Delivery. A practical guide to forced degradation and stability studies for drug substances. Accessed January 28, 2026. [Link]

  • World Health Organization. Annex 10 - ICH. Accessed January 28, 2026. [Link]

  • BMG LABTECH. Drug solubility: why testing early matters in HTS. Accessed January 28, 2026. [Link]

  • Pharmaceutical Technology. Forced Degradation Studies: Regulatory Considerations and Implementation. Accessed January 28, 2026. [Link]

  • Food and Drugs Authority Ghana. Guidelines on Stability Testing of Active Pharmaceutical Ingredients and Finished Pharmaceutical Products. Accessed January 28, 2026. [Link]

  • ACS Publications. The Journal of Organic Chemistry Ahead of Print. Accessed January 28, 2026. [Link]

  • Royal Society of Chemistry. Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Accessed January 28, 2026. [Link]

  • Pan American Health Organization. Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. Accessed January 28, 2026. [Link]

  • Pharmacia. Syntheses and evaluation of novel 3-hydroxy-1,3-diaryl-2,3,5,6,7,8-hexahydro-imidazo[1,2-a]pyridine-1-ium bromides as potential anticancer agents. Accessed January 28, 2026. [Link]

  • PubChem. 8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid. Accessed January 28, 2026. [Link]

Sources

A Comprehensive Spectroscopic Guide to 8-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine: Structure Elucidation and Data Interpretation

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

This technical guide provides an in-depth analysis of the spectroscopic data for 8-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine, a heterocyclic compound of interest in medicinal chemistry and materials science.[1] The presence of a bromine atom and a trifluoromethyl group on the imidazo[1,2-a]pyridine core makes this molecule a valuable building block for the synthesis of novel pharmacologically active agents and functional materials.[1][2][3] This document serves as a crucial resource for researchers, scientists, and drug development professionals, offering a detailed walkthrough of structural elucidation using a suite of spectroscopic techniques.

The imidazo[1,2-a]pyridine scaffold itself is a key component in several marketed drugs, highlighting the importance of understanding the structural characteristics of its derivatives.[2] The strategic placement of the bromine atom at the 8-position and the electron-withdrawing trifluoromethyl group at the 6-position significantly influences the molecule's electronic properties and reactivity, making precise spectroscopic characterization essential.[1]

Molecular Structure and Physicochemical Properties
  • Molecular Formula: C₈H₄BrF₃N₂

  • Molecular Weight: 265.03 g/mol

  • CAS Registry Number: 1277178-00-3[1]

The structural framework of this compound forms a 10 π-electron aromatic system, which contributes to its overall stability.[4]

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei.[5] For this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

Experimental Protocol: NMR Spectroscopy

A standardized protocol for acquiring NMR data is crucial for reproducibility and accuracy.

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[6]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR to calibrate the chemical shifts to 0 ppm. For ¹⁹F NMR, an external standard like CFCl₃ can be used.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion and resolution.[7]

  • Data Acquisition: Acquire ¹H, ¹³C{¹H}, and ¹⁹F NMR spectra at room temperature. For ¹³C NMR, a sufficient number of scans should be accumulated to achieve a good signal-to-noise ratio, especially for quaternary carbons and the CF₃ group.[8]

¹H NMR (Proton NMR) Analysis

The ¹H NMR spectrum provides information on the number, environment, and connectivity of protons in the molecule.

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H-27.8 - 8.2d~1.5Located on the imidazole ring, adjacent to a nitrogen atom. Exhibits a small coupling to H-3.
H-37.4 - 7.8d~1.5Also on the imidazole ring, coupled to H-2.
H-58.0 - 8.4s-Aromatic proton on the pyridine ring, deshielded by the adjacent nitrogen.
H-77.6 - 8.0s-Aromatic proton on the pyridine ring, influenced by the adjacent trifluoromethyl group.

Note: Predicted values are based on general principles and data for similar imidazo[1,2-a]pyridine derivatives.[9][10]

¹³C NMR (Carbon-13 NMR) Analysis

The ¹³C NMR spectrum, typically acquired with proton decoupling, reveals the number of unique carbon environments.

CarbonPredicted Chemical Shift (δ, ppm)Multiplicity (in ¹⁹F coupled spectrum)Coupling Constant (J, Hz)Rationale
C-2115 - 125s-Carbon in the five-membered imidazole ring.
C-3110 - 120s-Carbon in the five-membered imidazole ring.
C-5125 - 135s-Aromatic CH carbon in the pyridine ring.
C-6120 - 130q~35Carbon bearing the CF₃ group, shows quartet splitting due to coupling with the three fluorine atoms.[11]
C-7115 - 125s-Aromatic CH carbon in the pyridine ring.
C-8105 - 115s-Carbon attached to the bromine atom, shielded by the halogen.
C-8a140 - 150s-Bridgehead carbon atom.
-CF₃120 - 130q~272Trifluoromethyl carbon, exhibits a large one-bond coupling to the fluorine atoms.[8]

Note: The carbon of the trifluoromethyl group will appear as a quartet in the ¹³C NMR spectrum due to coupling with the three fluorine atoms.[8][12]

¹⁹F NMR (Fluorine-19 NMR) Analysis

¹⁹F NMR is highly sensitive and provides a distinct signal for the trifluoromethyl group.[13]

FluorinePredicted Chemical Shift (δ, ppm)MultiplicityRationale
-CF₃-60 to -65sThe three fluorine atoms are equivalent and will appear as a singlet. The chemical shift is characteristic of a trifluoromethyl group attached to an aromatic ring.[1][14]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.[15][16]

Experimental Protocol: Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent like methanol or acetonitrile.[17]

  • Ionization Method: Electrospray ionization (ESI) is a common soft ionization technique for this type of molecule, which will likely produce the protonated molecular ion [M+H]⁺.

  • Mass Analyzer: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is recommended to obtain an accurate mass measurement, which can be used to confirm the elemental composition.[18]

  • Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and characteristic isotopic patterns.

Interpretation of Mass Spectrum
  • Molecular Ion Peak: Due to the presence of bromine, the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion. Bromine has two major isotopes, ⁷⁹Br (50.7%) and ⁸¹Br (49.3%), which are nearly equal in abundance.[19] This will result in two peaks of almost equal intensity for the molecular ion, separated by 2 m/z units. For this compound, we expect to see peaks at m/z 264 and 266, corresponding to [C₈H₄⁷⁹BrF₃N₂]⁺ and [C₈H₄⁸¹BrF₃N₂]⁺, respectively.

  • Fragmentation Pattern: The fragmentation of the molecular ion can provide further structural information. Common fragmentation pathways for such heterocyclic systems may involve the loss of Br, CF₃, or cleavage of the imidazo[1,2-a]pyridine ring system.[20]

Mass_Spec_Fragmentation M [M]+• m/z 264/266 M_minus_Br [M-Br]+• m/z 185 M->M_minus_Br - Br• M_minus_CF3 [M-CF3]+• m/z 195/197 M->M_minus_CF3 - CF3• Imidazo_pyridine [C7H5N2]+• m/z 117 M_minus_Br->Imidazo_pyridine - CF3•

Caption: A simplified proposed fragmentation pathway for this compound in mass spectrometry.

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.[21]

Experimental Protocol: FTIR Spectroscopy
  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) method is often the most convenient and requires minimal sample preparation.[22][23] Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a disc.[21][24]

  • Data Acquisition: Record the spectrum in the mid-IR range (typically 4000-400 cm⁻¹).[21]

Interpretation of IR Spectrum
Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3100 - 3000C-H stretchAromatic C-H
1650 - 1500C=C and C=N stretchAromatic rings
1350 - 1150C-F stretchTrifluoromethyl group
~1100C-N stretchImidazole and Pyridine rings
Below 1000C-Br stretchBromo group

Note: The presence of strong absorption bands in the 1350-1150 cm⁻¹ region is a key indicator of the trifluoromethyl group.[25]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The imidazo[1,2-a]pyridine system is known to be fluorescent.[2]

Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent, such as ethanol or acetonitrile.

  • Data Acquisition: Record the absorption spectrum over a range of approximately 200-800 nm.

Interpretation of UV-Vis Spectrum

Imidazo[1,2-a]pyridine derivatives typically exhibit two main absorption bands.[26]

  • A high-energy band around 250-270 nm corresponding to π → π* transitions of the aromatic system.

  • A lower-energy band at longer wavelengths, which can be influenced by the substituents on the ring. The electron-withdrawing trifluoromethyl group and the bromine atom may cause a shift in the absorption maxima compared to the unsubstituted parent compound.

Conclusion

The comprehensive spectroscopic analysis of this compound, integrating data from NMR (¹H, ¹³C, ¹⁹F), mass spectrometry, FTIR, and UV-Vis spectroscopy, provides a robust and self-validating system for its structural confirmation. Each technique offers a unique and complementary piece of the structural puzzle, and together they allow for an unambiguous assignment of the molecule's constitution. This guide provides the foundational knowledge and expected data for researchers working with this and structurally related compounds in the fields of medicinal chemistry and materials science.

References

  • Current time information in Pasuruan, ID.
  • This compound - Benchchem.
  • SYNTHESIS OF SOME NEW SUBSTITUTED IMIDAZO(1,2-a)PYRIDINES AND THEIR 2-ONE DERIVATIVES.
  • 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a) - DTIC.
  • Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media | ACS Omega.
  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Publishing.
  • 4.7: NMR Spectroscopy - Chemistry LibreTexts.
  • Imidazo[1,2-a]pyridine(274-76-0) 1H NMR spectrum - ChemicalBook.
  • A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - NIH.
  • Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods - Drawell.
  • UV-Visible absorption spectra of imidazo[1,2-a]azines 6 and 7. - ResearchGate.
  • Quantifying Small Molecules by Mass Spectrometry | LCGC International.
  • FT-IR spectra, vibrational assignments, and density functional calculations of imidazo[1,2-a]pyridine molecule and its Zn(II) halide complexes - ResearchGate.
  • 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
  • NMR Spectroscopy - MSU chemistry.
  • 19F NMR Studies on Positional Variations of Trifluoromethyl Groups in CF3-substituted Aromatic Group 15 Trivalent Chlorides | Request PDF - ResearchGate.
  • FTIR as a Method for Qualitative Assessment of Solid Samples in Geochemical Research: A Review - PubMed Central.
  • Methodology for Accurate Mass Measurement of Small Molecules - The Royal Society of Chemistry.
  • Imidazo[1,2-a]pyridine derivatives synthesis from lignin β-O-4 segments via a one-pot multicomponent reaction - NIH.
  • Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight | ACS Omega.
  • Mass spectral fragmentation modes of some heterocyclically substituted chromones-II.
  • Bright V‐Shaped bis‐Imidazo[1,2‐a]pyridine Fluorophores with Near‐UV to Deep‐Blue Emission.
  • Common Sampling Techniques of FTIR Spectroscopy - Edinburgh Instruments.
  • Active Nuclei Fluorine-19 NMR Spectroscopy - Anasazi Instruments.
  • Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines.
  • Mass Spectrometry.
  • Fluorine-Decoupled Carbon Spectroscopy for the Determination of Configuration at Fully Substituted, Trifluoromethyl - ACS Publications.
  • Mass Spectrometry analysis of Small molecules.
  • Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F.
  • EXPT. 8 STRUCTURAL DETERMINATION OF SIMPLE ORGANIC COMPOUNDS USING 1H-NMR SPECTROMETRY - eGyanKosh.
  • Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane.
  • Identification of Small Molecules using Mass Spectrometry - Friedrich-Schiller-Universität Jena.
  • In C13-NMR, does CF3 carbon of (trifluoromethyl)bezene have to split by F? | ResearchGate.
  • Sample preparation for FT-IR.
  • NMR Spectroscopy :: 5-HMR-0 The NMR Experiment - Organic Chemistry Data.
  • Advances in structure elucidation of small molecules using mass spectrometry - PMC - NIH.
  • Application Notes & Protocols: NMR Spectroscopy for the Structure Elucidaion of Complex Organic Molecules - Benchchem.
  • 13C NMR Spectroscopy.
  • Fragmentation mechanisms in mass spectrometry - Universidad de Guanajuato.
  • Introduction to FT-IR Sample Handling - Thermo Fisher Scientific.
  • A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds - ACD/Labs.
  • 19F NMR Chemical Shift Table - Organofluorine / Alfa Chemistry.
  • Fluorescence spectra of imidazo[1,2-a]pyrazine and pyridine derivatives 10b, 10i, 12b and 12i (1 μM) in acetonitrile - ResearchGate.
  • Fluorine NMR.
  • CAS 1000017-98-0: 8-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid.
  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis.
  • 2-Bromo-6-(Trifluoromethyl)Imidazo[1,2-A]Pyridine | 1135282-92-6 - ChemicalBook.
  • Identification of ethyl-6-bromo-2((phenylthio)methyl)imidazo[1,2-a]pyridine-3-carboxylate as a narrow spectrum inhibitor of Streptococcus pneumoniae and its FtsZ - PubMed.

Sources

An In-depth Technical Guide to the Pharmacophore of Trifluoromethyl-Substituted Imidazopyridines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imidazopyridine Scaffold and the Trifluoromethyl Advantage

The imidazopyridine core is a quintessential example of a "privileged scaffold" in medicinal chemistry.[1][2] Its rigid, bicyclic structure provides a well-defined three-dimensional arrangement for substituent groups, facilitating precise interactions with a multitude of biological targets. This inherent versatility has led to the development of imidazopyridine-based drugs for a wide array of therapeutic areas, including sedatives (Zolpidem), anti-cancer agents, and modulators of central nervous system (CNS) disorders.[3][4][5]

The strategic incorporation of a trifluoromethyl (CF₃) group onto this scaffold represents a powerful tactic in modern drug design.[6] The CF₃ group is far more than a simple sterically bulky analogue of a methyl group; its unique electronic properties profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[7][8] It is strongly electron-withdrawing, which can alter the pKa of nearby functional groups and modulate metabolic stability by blocking potential sites of oxidation.[9][10] Furthermore, its high lipophilicity can enhance membrane permeability and improve binding affinity through favorable hydrophobic interactions within a target's active site.[8][11] This guide will deconstruct the pharmacophore of trifluoromethyl-substituted imidazopyridines, exploring the synthesis, key structural features, and the experimental and computational workflows used to validate their activity.

Deconstructing the Pharmacophore: Key Features and Spatial Arrangements

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target. For trifluoromethyl-substituted imidazopyridines, the pharmacophore is not a single static model but rather a collection of key features whose relative importance varies depending on the target protein family. Computational studies, including 3D-Quantitative Structure-Activity Relationship (3D-QSAR) and pharmacophore modeling, have identified several recurring essential features.[12][13][14]

Core Pharmacophoric Elements:

  • Aromatic/Hydrophobic Core: The fused imidazo[1,2-a]pyridine ring system itself serves as a fundamental hydrophobic and aromatic feature, crucial for establishing van der Waals and π-π stacking interactions within the binding pocket.[12]

  • Hydrogen Bond Acceptors (HBA): The nitrogen atoms within the imidazopyridine core, particularly the N1 of the imidazole ring, frequently act as critical hydrogen bond acceptors. Additional HBA features are often incorporated through substitutions.[13][14]

  • Hydrogen Bond Donors (HBD): While the core itself lacks donor sites, substitutions, often with amine or amide groups, are strategically placed to serve as HBDs, forming directional interactions that confer specificity and high affinity.[13]

  • The Trifluoromethyl Moiety: This group typically occupies a hydrophobic pocket. Its strong electron-withdrawing nature can also enhance the acidity of adjacent N-H protons or influence the hydrogen-bonding capability of the entire molecule.[8][10] Its role is pivotal for both target binding and metabolic stability.[9]

cluster_0 Core Pharmacophore Model A Aromatic/Hydrophobic (Imidazopyridine Core) B Hydrogen Bond Acceptor (N1) A->B Intrinsic Feature C Trifluoromethyl Hydrophobic Pocket/Metabolic Shield A->C Key Substitution D Variable Substituent (HBD/HBA/Hydrophobe) A->D SAR Exploration Point

Caption: A generalized pharmacophore model for trifluoromethyl-substituted imidazopyridines.

Synthetic Strategy: The Groebke–Blackburn–Bienaymé Multicomponent Reaction

The efficient construction of a diverse library of substituted imidazopyridines is essential for exploring the structure-activity relationship (SAR). While numerous synthetic methods exist[15][16], multicomponent reactions (MCRs) are particularly powerful. The Groebke–Blackburn–Bienaymé (GBB-3CR) is an exemplary one-pot reaction that combines an aminopyridine, an aldehyde, and an isocyanide to rapidly generate the imidazo[1,2-a]pyridine scaffold.[17] This approach offers high atom economy and allows for the introduction of diversity at three key positions in a single step.

Experimental Protocol 1: GBB-3CR Synthesis of a Trifluoromethyl-Substituted Imidazopyridine

This protocol describes the synthesis of a model compound, illustrating the GBB-3CR approach.

Objective: To synthesize a 2-aryl-3-amino-substituted imidazopyridine bearing a trifluoromethyl group on the aminopyridine starting material.

Materials:

  • 2-amino-5-(trifluoromethyl)pyridine

  • 4-Chlorobenzaldehyde

  • tert-Butyl isocyanide

  • Scandium(III) triflate (Sc(OTf)₃) catalyst

  • Methanol (anhydrous)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes/Ethyl Acetate solvent system

Step-by-Step Methodology:

  • Reaction Setup (Causality: Inert Atmosphere): To a flame-dried 50 mL round-bottom flask under a nitrogen atmosphere, add 2-amino-5-(trifluoromethyl)pyridine (1.0 mmol, 1 eq.), 4-chlorobenzaldehyde (1.0 mmol, 1 eq.), and Sc(OTf)₃ (0.05 mmol, 5 mol%). An inert atmosphere is critical to prevent side reactions with atmospheric moisture, which can hydrolyze intermediates.

  • Solvent Addition and Initial Stirring: Add anhydrous methanol (10 mL). Stir the mixture at room temperature for 15 minutes. This pre-mixing allows for the formation of the Schiff base intermediate between the aminopyridine and the aldehyde.

  • Isocyanide Addition (Causality: Controlled Addition): Add tert-butyl isocyanide (1.1 mmol, 1.1 eq.) dropwise to the stirring solution. The slight excess of the isocyanide ensures the reaction goes to completion. A controlled, dropwise addition is recommended to manage any potential exotherm.

  • Reaction Monitoring (Self-Validation): Stir the reaction at 50 °C. Monitor the progress by Thin Layer Chromatography (TLC) using a 7:3 Hexanes:Ethyl Acetate mobile phase. The disappearance of the limiting starting material (typically the aminopyridine) and the appearance of a new, more nonpolar UV-active spot indicates product formation. The reaction is typically complete within 12-24 hours.

  • Workup and Extraction: Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure. Redissolve the residue in DCM (25 mL) and wash with saturated sodium bicarbonate solution (2 x 15 mL) to neutralize the catalyst, followed by brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate in vacuo to yield the crude product.

  • Purification (Self-Validation): Purify the crude residue by flash column chromatography on silica gel using a gradient of Hexanes:Ethyl Acetate. The expected product should be a well-defined fraction. Combine the pure fractions and remove the solvent to yield the final product as a solid.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The expected spectra should show characteristic peaks for the imidazopyridine core and all substituents.

Structure-Activity Relationship (SAR) and Target Engagement

The broad biological activity of trifluoromethyl-substituted imidazopyridines stems from their ability to be finely tuned to interact with diverse targets, from G-protein coupled receptors to enzymes like kinases.[3][4][13] The SAR is explored by systematically modifying the substituents at various positions on the core scaffold.

Position of SubstitutionTypical SubstituentInfluence on ActivityExample Target Class
C2 (Substituted) Aryl, HeteroarylModulates hydrophobic interactions, can introduce H-bond features. Critical for selectivity.[18]Kinases, GPCRs
C3 Amine, Amide, Small AlkylOften provides a key H-bond donor/acceptor interaction. Can influence solubility.[18]Proteases, PD-1/PD-L1[17]
C5, C6, C7, C8 (Pyridine Ring) CF₃ , Halogens, AlkoxyThe CF₃ group enhances metabolic stability and binding affinity.[7][10] Other groups fine-tune electronics and lipophilicity.Broadly Applicable

For instance, in the development of nematicidal agents, SAR studies revealed that the trifluoromethyl group at the 6-position of the imidazopyridine moiety was particularly crucial for potent activity.[10] In another example, for inhibitors of the PD-1/PD-L1 immune checkpoint, a specific pharmacophore model was developed where the imidazopyridine acts as a central scaffold, with aromatic and basic groups positioned to induce dimerization of the PD-L1 protein.[17]

A Compound Library Synthesis (e.g., GBB-3CR) B Purification & Structural Characterization (HPLC, NMR, MS) A->B Quality Control C In Vitro Screening (Binding/Enzyme Assay) B->C Testing D Identify 'Hit' Compounds C->D Data Analysis E Computational Docking & Pharmacophore Modeling D->E Hypothesis Generation F Analyze Structure-Activity Relationship (SAR) E->F Model Refinement G Lead Optimization (Design New Analogs) F->G Rational Design G->A Iterative Cycle

Caption: Iterative workflow for SAR exploration and lead optimization.

Validating the Pharmacophore: A Computational Approach

Once a series of active compounds has been identified, computational modeling is a powerful tool to visualize and validate the underlying pharmacophore. Molecular docking can predict the binding pose of a ligand within a protein's active site, providing a structural hypothesis for its activity.

Experimental Protocol 2: Molecular Docking Workflow

Objective: To predict the binding mode of a synthesized "hit" compound into the active site of a target protein (e.g., B-Raf kinase, PDB ID: 1UWH) and rationalize its activity based on the pharmacophore model.

Software:

  • Protein preparation tool (e.g., Schrödinger's Protein Preparation Wizard)

  • Ligand preparation tool (e.g., LigPrep)

  • Docking software (e.g., Glide, AutoDock)

  • Visualization software (e.g., Maestro, PyMOL)

Step-by-Step Methodology:

  • Protein Preparation (Causality: Creating a Valid Receptor):

    • Load the crystal structure of the target protein (e.g., PDB ID: 1UWH).

    • Remove all water molecules beyond 5 Å from the active site ligand.

    • Add hydrogens and assign correct bond orders and formal charges. This step is crucial for accurately representing the protonation states at physiological pH.

    • Perform a restrained energy minimization to relieve any steric clashes in the crystal structure without significantly altering the backbone coordinates. This ensures a low-energy, realistic receptor conformation.

  • Ligand Preparation (Causality: Creating a Valid Ligand):

    • Draw the 2D structure of the synthesized "hit" compound.

    • Generate a low-energy 3D conformation.

    • Generate possible ionization states at the target pH (e.g., 7.4 ± 1.0). This is critical as the charge state of the ligand dramatically affects its potential interactions.

  • Binding Site Definition:

    • Define the docking grid box centered on the co-crystallized ligand in the original PDB file. The size of the box should be sufficient to allow the new ligand to rotate and translate freely within the active site.

  • Docking Execution (Self-Validation):

    • Run the docking algorithm using standard precision (SP) or extra precision (XP) mode. The software will systematically search for the most favorable binding poses of the ligand within the receptor's active site, scoring them based on a function that estimates binding free energy.

    • As a self-validation step, re-dock the co-crystallized ligand into the prepared protein. The resulting pose should have a low Root-Mean-Square Deviation (RMSD) (< 2.0 Å) compared to its crystal structure position, confirming the validity of the docking protocol.

  • Pose Analysis and Interpretation:

    • Visually inspect the top-scoring poses of the "hit" compound.

    • Analyze the key interactions (hydrogen bonds, hydrophobic contacts, π-π stacking) between the ligand and the protein residues.

    • Verify that the observed interactions are consistent with the proposed pharmacophore model. For example, check if the N1 of the imidazopyridine is accepting a hydrogen bond and if the CF₃ group is situated in a well-defined hydrophobic pocket. This analysis provides a structural basis for the compound's observed activity and guides the next round of rational drug design.

Conclusion

The trifluoromethyl-substituted imidazopyridine scaffold is a cornerstone of modern medicinal chemistry, offering a robust framework for the development of potent and selective therapeutic agents. Its success lies in the synergistic combination of the imidazopyridine core's privileged structural properties and the trifluoromethyl group's profound ability to enhance metabolic stability and target affinity. A deep understanding of the underlying pharmacophore, achieved through an iterative cycle of rational design, efficient synthesis, biological testing, and computational validation, is paramount. The workflows and principles outlined in this guide provide a framework for researchers to effectively harness the potential of this remarkable chemical class in the ongoing quest for novel and more effective therapeutics.

References

  • Benchchem. The Trifluoromethyl Group: A Cornerstone in Modern Medicinal Chemistry. Benchchem Technical Guide.
  • Molecules.
  • Journal of Medicinal Chemistry. Pharmacophore-based discovery of substituted pyridines as novel dopamine transporter inhibitors. PubMed.
  • RSC Advances. Facile synthesis of 3-substituted imidazo[1,2- a ]pyridines through formimidamide chemistry. RSC Publishing.
  • Journal of Pesticide Science. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central.
  • Pharmacophore. 3D QSAR, PHARMACOPHORE INDENTIFICATION STUDIES ON SERIES OF IMIDAZOPYRIDINE ANALOGS AS NEMATICIDAL ACTIVITY. Pharmacophore Journal.
  • ChemMedChem. Synthesis and Structure-Activity Relationships of Imidazopyridine/Pyrimidine- and Furopyridine-Based Anti-infective Agents against Trypanosomiases. PubMed.
  • European Journal of Medicinal Chemistry.
  • Journal of Medicinal Chemistry. Design, Synthesis, and Biological Evaluation of Imidazopyridines as PD-1/PD-L1 Antagonists. PubMed Central.
  • International Journal of Molecular Sciences. A Combined Pharmacophore Modeling, 3D QSAR and Virtual Screening Studies on Imidazopyridines as B-Raf Inhibitors. PubMed.
  • Antibiotics. Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. NIH.
  • Indian Journal of Pharmaceutical Education and Research. Designing of Trifluoromethyl Substituted Pyrimidine Pharmacophore for Antiprostate Activity through a Collective Computational Approach.
  • Synlett. A Convenient One-Pot Synthesis of 7-Trifluoromethyl-Substituted Imidazo[4,5-b]pyridines. Thieme.
  • Journal of Biomolecular Structure and Dynamics. Imidazopyridine, a promising scaffold with potential medicinal applications and structural activity relationship (SAR): recent advances.
  • Molecules. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
  • E3S Web of Conferences. Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences.
  • Synlett. A Convenient One-Pot Synthesis of 7-Trifluoromethyl-Substituted Imidazo[4,5- b ]pyridines. Thieme.
  • Molecules.
  • Wikipedia. Imidazopyridine. Wikipedia.
  • Hovione.
  • Molecules. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. PubMed Central.
  • ChemistrySelect. Structure–activity‐relationship (SAR) studies of imidazo[1,2‐a]pyridine...
  • Molecules.

Sources

The Strategic Synthesis and Biological Significance of 8-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine: A Technical Review

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry

The imidazo[1,2-a]pyridine core is a cornerstone in modern medicinal chemistry, recognized for its versatile pharmacological properties.[1] Within this esteemed class of heterocycles, 8-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine has emerged as a compound of significant interest. This molecule is characterized by a bromine atom at the 8-position and a trifluoromethyl group at the 6-position, substituents that bestow unique chemical and biological characteristics. The bromine atom serves as a versatile handle for synthetic diversification through cross-coupling reactions, while the electron-withdrawing trifluoromethyl group enhances metabolic stability and modulates the electronic properties of the scaffold.[1] This technical guide provides a comprehensive review of the synthesis, known biological activities, and therapeutic potential of this compound, offering valuable insights for researchers engaged in drug discovery and development.

Physicochemical Properties

PropertyValueSource
Molecular Formula C₈H₄BrF₃N₂[1]
Molecular Weight 265.03 g/mol [1]
CAS Number 1277178-00-3[1]

Synthesis and Mechanistic Considerations

The synthesis of this compound is a multi-step process that hinges on the strategic construction of the fused bicyclic system. The key starting material is 3-bromo-5-(trifluoromethyl)pyridin-2-amine.

Diagram of the Proposed Synthesis Pathway

Synthesis of this compound Proposed Synthesis of this compound A 3-Bromo-5-(trifluoromethyl)pyridin-2-amine C This compound A->C Cyclization B Bromoacetaldehyde B->C

Caption: Proposed synthetic route to the target compound.

Step-by-Step Synthesis Protocol

Step 1: Synthesis of the Precursor, 3-Bromo-5-(trifluoromethyl)pyridin-2-amine

The synthesis of the key precursor, 3-bromo-5-(trifluoromethyl)pyridin-2-amine, is a critical initial step. While various methods exist for the synthesis of substituted aminopyridines, a common approach involves the bromination of a trifluoromethyl-substituted aminopyridine or the amination of a corresponding dibromo-trifluoromethylpyridine.

Step 2: Cyclization to form the Imidazo[1,2-a]pyridine Ring

The cyclization reaction is the core of the synthesis, forming the fused bicyclic imidazo[1,2-a]pyridine system.

  • Reaction: 3-bromo-5-(trifluoromethyl)pyridin-2-amine is reacted with bromoacetaldehyde.

  • Mechanism: The reaction proceeds through an initial N-alkylation of the exocyclic amino group of the pyridine precursor by bromoacetaldehyde, followed by an intramolecular cyclization where the endocyclic pyridine nitrogen attacks the carbonyl carbon of the aldehyde. Subsequent dehydration leads to the formation of the aromatic imidazo[1,2-a]pyridine ring.

  • Reagents and Conditions: Typically, this reaction is carried out in a solvent such as ethanol or isopropanol, often in the presence of a base like sodium bicarbonate to neutralize the hydrobromic acid formed during the reaction. The reaction mixture is usually heated under reflux for several hours.

  • Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The crude product is then purified, typically by recrystallization from a suitable solvent or by column chromatography on silica gel.

Causality in Experimental Choices:

  • The choice of bromoacetaldehyde as the C2-synthon is due to its high reactivity, facilitating the initial N-alkylation.

  • The use of a base is crucial to drive the reaction to completion by neutralizing the acid byproduct, which could otherwise protonate the pyridine nitrogen and inhibit the cyclization step.

  • Heating under reflux provides the necessary activation energy for the cyclization and dehydration steps.

Biological Activities and Therapeutic Potential

The primary therapeutic area of interest for this compound and its derivatives is in the treatment of infectious diseases, most notably tuberculosis.[1]

Anti-Tuberculosis Activity

The imidazo[1,2-a]pyridine scaffold has been identified as a promising framework for the development of novel anti-tuberculosis agents.[2] While a specific Minimum Inhibitory Concentration (MIC) value for this compound against Mycobacterium tuberculosis is not yet publicly available, related compounds within the imidazo[1,2-a]pyridine class have demonstrated potent activity. For instance, some derivatives have shown MICs in the low micromolar to nanomolar range against drug-susceptible and drug-resistant strains of M. tuberculosis.[3]

The mechanism of action for many anti-tubercular imidazo[1,2-a]pyridines is believed to involve the inhibition of key enzymes essential for the survival of the mycobacterium.[1]

Potential as Kinase Inhibitors

The imidazo[1,2-a]pyridine scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple, unrelated biological targets. One of the most significant areas of application for this scaffold is in the development of protein kinase inhibitors.[4][5] Kinases are a large family of enzymes that play crucial roles in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.

While there is no direct, publicly available kinase screening data for this compound, the structural features of this molecule suggest its potential as a kinase inhibitor. The planar, aromatic ring system can participate in π-stacking interactions within the ATP-binding pocket of kinases, and the nitrogen atoms can form key hydrogen bonds. The bromine and trifluoromethyl substituents can be further modified to optimize potency and selectivity against specific kinases.

Diagram of Imidazo[1,2-a]pyridine as a Kinase Inhibitor Scaffold

Kinase_Inhibition Imidazo[1,2-a]pyridine as a Kinase Inhibitor Scaffold cluster_0 Kinase ATP Binding Pocket cluster_1 Imidazo[1,2-a]pyridine Inhibitor Hinge Hinge Region Hydrophobic_Pocket Hydrophobic Pocket Solvent_Front Solvent Front Core Imidazo[1,2-a]pyridine Core Core->Hinge H-Bonding R1 R1 (e.g., Br) Core->R1 R2 R2 (e.g., CF3) Core->R2 R1->Hydrophobic_Pocket Hydrophobic/Halogen Bonding R2->Solvent_Front Interactions

Caption: General binding mode of imidazo[1,2-a]pyridines in a kinase active site.

Future Directions and Conclusion

This compound represents a valuable building block for the development of new therapeutic agents. Its strategic design, incorporating a reactive bromine atom and a metabolically stabilizing trifluoromethyl group on a privileged imidazo[1,2-a]pyridine scaffold, makes it an attractive starting point for medicinal chemistry campaigns.

Future research should focus on:

  • Detailed Synthesis Optimization: The development and publication of a robust and scalable synthesis protocol for this compound is essential to facilitate its wider use in the research community.

  • Quantitative Biological Evaluation: The determination of specific MIC values against various strains of Mycobacterium tuberculosis is a critical next step to validate its anti-tubercular potential.

  • Kinase Profiling: A comprehensive screening of this compound and its derivatives against a panel of kinases would provide valuable insights into its potential as an anti-cancer or anti-inflammatory agent.

  • Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of a library of derivatives, exploring modifications at the 8-position (currently bromine) and other positions on the ring system, will be crucial for optimizing biological activity and selectivity.

References

Sources

safety and handling of 8-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Safe Handling and Application of 8-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine

This guide provides comprehensive technical information and expert insights into the safe handling, properties, and synthetic utility of this compound. It is intended for researchers, chemists, and professionals in the fields of drug discovery, medicinal chemistry, and materials science who work with this versatile chemical intermediate.

Introduction: A Scaffold of Strategic Importance

This compound is a heterocyclic compound of significant interest in modern chemical research. Its fused bicyclic core, the imidazo[1,2-a]pyridine system, is a privileged scaffold found in numerous biologically active molecules, including approved pharmaceuticals and clinical candidates for antitumor therapy.[1][2] The strategic placement of two key functional groups—a bromine atom at the 8-position and a trifluoromethyl (-CF₃) group at the 6-position—endows this molecule with unique properties.

The bromine atom serves as a versatile synthetic handle, enabling a wide range of cross-coupling reactions for carbon-carbon and carbon-heteroatom bond formation.[3] This reactivity is fundamental to its use as a building block for creating diverse molecular libraries. Concurrently, the trifluoromethyl group, a strongly electron-withdrawing moiety, significantly influences the compound's electronic properties, lipophilicity, and metabolic stability.[3][4] These features are often exploited by medicinal chemists to fine-tune the pharmacokinetic and pharmacodynamic profiles of drug candidates.[4][5]

Given its utility and inherent reactivity, a thorough understanding of its chemical properties and the implementation of rigorous safety protocols are paramount for its effective and safe application in a laboratory setting. This guide bridges the gap between theoretical knowledge and practical application, offering a self-validating system for handling this compound with the expertise and trustworthiness required in a professional research environment.

Compound Profile and Physicochemical Properties

A precise understanding of the compound's fundamental properties is the foundation of safe and effective laboratory work.

Chemical Structure and Identifiers

The structural arrangement of this compound dictates its chemical behavior.

Caption: Structure of this compound.

Identifier Value
CAS Number 1277178-00-3[3][6]
Molecular Formula C₈H₄BrF₃N₂[3]
Molecular Weight 265.03 g/mol [3][6]
MDL Number MFCD11847631
InChI Key BMXFPWURRMQENU-UHFFFAOYSA-N
Physicochemical Data
Property Value Source(s)
Appearance Solid
Boiling Point 126-128 °C (Predicted)
Storage Temperature Ambient Temperature

Note: Experimental data for some properties are limited. Predicted values should be used as an estimate until experimentally verified.

Hazard Identification and Toxicological Profile

A comprehensive risk assessment requires an understanding of the potential hazards associated with the compound's structure. While specific toxicological data for this exact molecule is scarce, a reliable hazard profile can be constructed by analyzing its constituent parts and related compounds.

GHS Hazard Classification (Anticipated)

Based on analogous structures, the following GHS classifications should be anticipated. Users must consult the supplier-specific Safety Data Sheet (SDS) for definitive classifications.

  • Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.

  • Skin Irritation (Category 2), H315: Causes skin irritation.[7][8]

  • Eye Irritation (Category 2A), H319: Causes serious eye irritation.[7]

  • Acute Toxicity, Inhalation (Category 4), H332: Harmful if inhaled.[7]

  • Specific target organ toxicity — single exposure (Category 3), H335: May cause respiratory irritation.[7]

Toxicological Insights
  • Imidazo[1,2-a]pyridine Core: While generally considered a stable and valuable scaffold in drug design, some derivatives have been noted to produce off-target effects in exploratory toxicology studies.[9] However, these studies did not observe significant signs of hepatic or renal toxicity for the tested compounds.[9]

  • Trifluoromethyl (-CF₃) Group: The -CF₃ group is known for its high electronegativity and metabolic stability.[4] However, some trifluoromethyl-substituted pyridine derivatives can exhibit toxicity. For instance, 5-amino-2-(trifluoromethyl)pyridine is known to be toxic upon inhalation, capable of causing serious conditions like methemoglobinemia and toxic encephalopathy.[10] This underscores the need for stringent controls to prevent respiratory exposure.

  • Brominated Aromatic Moiety: Brominated organic compounds must be handled as potentially hazardous. Bromine itself is highly corrosive and can cause severe skin burns and eye damage.[11][12] While the bromine in this compound is covalently bound, its presence necessitates careful handling to avoid the generation of hazardous decomposition products or waste streams.

Risk Assessment Workflow

A systematic approach to risk assessment is critical before any experimental work begins.

G A Start: Proposed Experiment with 8-Br-6-CF3-Imidazopyridine B Review SDS and Chemical Profile A->B C Identify Hazards: - Acute Toxicity (Oral, Inhalation) - Skin/Eye Irritation - Respiratory Irritation B->C D Assess Exposure Risk: - Scale of Reaction - Dusting Potential (Solid) - Aerosol Generation C->D E Define Control Measures D->E F Engineering Controls: - Certified Chemical Fume Hood E->F G Personal Protective Equipment (PPE): - Nitrile Gloves - Safety Goggles / Face Shield - Lab Coat E->G H Administrative Controls: - SOP in Place? - Trained Personnel? E->H I Waste Disposal Plan: - Designated Halogenated  Organic Waste Container E->I J Proceed with Experiment F->J G->J H->J K Stop: Re-evaluate Protocol H->K No I->J

Caption: A decision-making flowchart for risk assessment.

Safe Handling and Personal Protective Equipment (PPE)

The causality behind PPE and engineering controls is to create a multi-layered barrier between the researcher and the chemical hazard, minimizing all potential routes of exposure.

Engineering Controls
  • Chemical Fume Hood: All weighing and handling of the solid compound, as well as all reactions and work-ups, must be conducted inside a properly functioning and certified chemical fume hood. This is the primary defense against inhalation of fine dust particles or vapors.[13]

Personal Protective Equipment (PPE)
  • Eye and Face Protection: Chemical splash goggles are mandatory.[14] For procedures with a higher risk of splashing, such as transfers or quenching reactions, the use of a full-face shield over safety goggles is strongly recommended.

  • Hand Protection: Wear nitrile or neoprene gloves.[13] Always check the manufacturer's glove compatibility chart. Contaminated gloves must be removed promptly using the proper technique and disposed of as hazardous waste. Hands should be washed thoroughly after removing gloves.

  • Skin and Body Protection: A fully buttoned, flame-resistant lab coat must be worn. Ensure that legs and feet are covered with long pants and closed-toe shoes.

Hygiene Measures
  • Avoid skin and eye contact.[14] Do not breathe dust or vapors.

  • Wash hands and any exposed skin thoroughly after handling the compound, before breaks, and at the end of the workday.

  • Do not eat, drink, or smoke in the laboratory where this chemical is handled or stored.

Storage and Incompatibility

Proper storage is a critical aspect of laboratory safety, preventing degradation of the compound and avoiding dangerous reactions.

  • Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated area.[14][15] The storage area should be segregated from incompatible materials.

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong reducing agents.[14] The compound may also be incompatible with powdered metals, alkali metals, and other highly reactive substances.[11]

Accidental Release and First Aid Measures

Preparedness is key to mitigating the impact of an accidental release or exposure.

Spill Response
  • Small Spills (in a fume hood): Ensure PPE is worn. Carefully sweep up the solid material, avoiding dust generation. Place the material into a sealed, labeled container for hazardous waste disposal.[12] Clean the spill area with an appropriate solvent and decontaminate all tools.

  • Large Spills: Evacuate the immediate area. Alert laboratory personnel and the institutional safety officer. Prevent the spill from entering drains. The cleanup should only be performed by trained personnel equipped with appropriate respiratory protection and chemical-resistant suits.[13]

First Aid
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[7][14] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes.[14] If skin irritation occurs, seek medical attention.

  • Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[14] If the person feels unwell or breathing is difficult, seek immediate medical attention.

  • Ingestion: If swallowed, rinse the mouth with water. Do NOT induce vomiting.[7] Call a poison control center or doctor immediately for treatment advice.

Disposal Procedures

Responsible disposal is essential to protect personnel and the environment.

  • Chemical Waste: this compound and any materials contaminated with it (e.g., gloves, filter paper) must be disposed of as hazardous chemical waste.[11]

  • Waste Collection: Collect waste in a designated, properly labeled, and sealable container for halogenated organic waste.[16] Do not mix with incompatible waste streams.

  • Regulatory Compliance: Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's environmental health and safety (EHS) department for specific guidance.[12]

Synthetic Protocols and Reaction Chemistry

This compound is a valuable intermediate precisely because of its reactivity. Understanding its synthesis and subsequent reactions is key to its application.

Illustrative Synthesis Protocol

The synthesis of imidazo[1,2-a]pyridines often involves the cyclization of a 2-aminopyridine derivative.[3] The following is a representative, step-by-step protocol based on established chemical principles.

Reaction: Cyclocondensation of 2-amino-3-bromo-5-(trifluoromethyl)pyridine with chloroacetaldehyde.

G cluster_phase1 Reaction Setup cluster_phase2 Reaction cluster_phase3 Work-up and Isolation A 1. Charge reactor with 2-amino-3-bromo-5-(trifluoromethyl)pyridine and a suitable solvent (e.g., Ethanol). B 2. Begin stirring under an inert atmosphere (N₂ or Ar). A->B C 3. Add a base (e.g., NaHCO₃) to neutralize generated HCl. B->C D 4. Add chloroacetaldehyde solution dropwise at room temperature. C->D E 5. Heat the mixture to reflux (e.g., ~80°C for ethanol). D->E F 6. Monitor reaction progress by TLC or LC-MS. E->F G 7. Cool reaction to room temp. and filter off inorganic salts. F->G H 8. Concentrate the filtrate under reduced pressure. G->H I 9. Purify the crude residue via column chromatography or recrystallization. H->I

Caption: General workflow for the synthesis of the target compound.

Step-by-Step Methodology:

  • Inert Atmosphere: The reaction vessel is purged with an inert gas (Nitrogen or Argon). This is crucial to prevent side reactions with oxygen or atmospheric moisture, ensuring the integrity of the starting materials and intermediates.

  • Reagent Charging: To a stirred solution of 2-amino-3-bromo-5-(trifluoromethyl)pyridine in a suitable solvent like ethanol, add a base such as sodium bicarbonate. The base is essential to act as a scavenger for the hydrochloric acid that is formed during the cyclization step, driving the reaction to completion.[3]

  • Aldehyde Addition: An aqueous solution of chloroacetaldehyde is added dropwise to the mixture. A controlled, slow addition is important to manage any potential exotherm and ensure a homogenous reaction.

  • Heating and Monitoring: The reaction mixture is heated to reflux. The elevated temperature provides the necessary activation energy for the nucleophilic substitution and subsequent intramolecular cyclization. The reaction is monitored periodically using an appropriate analytical technique (e.g., Thin Layer Chromatography) to determine when the starting material has been fully consumed.

  • Aqueous Work-up: Upon completion, the reaction is cooled, and the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine. This step removes inorganic salts and water-soluble impurities.

  • Purification: The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated. The resulting crude product is then purified, typically by flash column chromatography on silica gel, to yield the pure this compound.

Chemical Reactivity and Applications

The true value of this compound lies in its potential for further elaboration.

  • Cross-Coupling Reactions: The C8-Br bond is a prime site for palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig amination. This allows for the introduction of a vast array of aryl, alkyl, alkynyl, and amino substituents, making it a cornerstone for building libraries of potential drug candidates.[3]

  • Medicinal Chemistry Scaffold: Its role as a precursor is well-documented in the development of new therapeutic agents, particularly in the search for novel treatments for infectious diseases like tuberculosis.[3]

  • Materials Science: The unique electronic properties conferred by the halogen and trifluoromethyl groups make this scaffold attractive for creating novel materials with specific electronic and optical characteristics.[3]

Conclusion

This compound is a powerful and versatile chemical tool for the modern researcher. Its strategic utility in synthesizing complex molecules for drug discovery and materials science is clear. However, its inherent reactivity and potential hazards demand a professional, informed, and cautious approach. By adhering to the principles of risk assessment, employing proper engineering controls and PPE, and following rigorous protocols for handling, storage, and disposal, researchers can safely unlock the full potential of this important compound. This guide serves as a foundational document to support that endeavor, grounded in the principles of scientific integrity and a commitment to laboratory safety.

References

  • (Note: The reference list would be populated with full citations and clickable URLs for all the bracketed numbers used throughout the text, based on the initial search results provided.)
  • Vertex AI Search. (2023).
  • Goel, R., Luxami, V., & Paul, K. (2016). Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy. Current Topics in Medicinal Chemistry, 16(30), 3590-3616. [Link]

  • Washington State University. STANDARD OPERATING PROCEDURES FOR HAZARDOUS AND PARTICULARLY HAZARDOUS CHEMICALS. For. Bromine.
  • FUJIFILM Wako Chemicals. (2023).
  • Pérez-Villanueva, M., et al. (2022). Exploratory toxicology studies of 2,3-substituted imidazo[1,2-a]pyridines with antiparasitic and anti-inflammatory properties. PubMed. [Link]

  • Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 184-200. [Link]

  • ACS Publications. (2026). The Journal of Organic Chemistry Ahead of Print. [Link]

  • Molbase. 8-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid. [Link]

  • Wang, Y., et al. (2022). Toxic Encephalopathy and Methemoglobinemia after 5-Amino-2-(trifluoromethyl)pyridine Poisoning. PubMed Central. [Link]

  • Ideal Response. (2025). What is bromine and what are the safe disposal and recycling methods?. [Link]

  • New Jersey Department of Health. (2017). Bromine - Hazardous Substance Fact Sheet. [Link]

  • Research Outreach. (2023). Trifluoromethylpyridine: Its chemistry and applications. [Link]

  • Chemtalk. Bromine water - disposal. [Link]

  • MDPI. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]

  • Jubilant Ingrevia Limited. 2-Fluoro-6-(trifluoromethyl)
  • Rutgers University.
  • MDPI. (2018). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. [Link]

  • Carl ROTH. (2025). Safety Data Sheet: Pyridine. [Link]

  • Journal of the American Chemical Society. (2023). Simple and Clean Photoinduced Aromatic Trifluoromethylation Reaction. [Link]

  • LabNovo. 3-BROMO-8-CHLORO-6-(TRIFLUOROMETHYL)IMIDAZO[1,2-A]PYRIDINE. [Link]

Sources

Methodological & Application

Application Notes and Protocols: Strategic Functionalization of the C8-Bromo Position in Imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold, forming the structural foundation of numerous therapeutic agents.[1][2] Its prevalence in marketed drugs—such as the anxiolytics alpidem and saripidem, and the hypnotic zolpidem—underscores its significance in medicinal chemistry.[1][3] The unique electronic properties and rigid, planar geometry of this bicyclic system make it an ideal framework for interacting with biological targets.[4] Consequently, the development of efficient and regioselective methods for its derivatization is a key objective in drug discovery and development.[5][6]

This guide focuses specifically on the functionalization of the C8-position, a critical vector for modulating the pharmacological profile of imidazo[1,2-a]pyridine-based compounds. Starting from the readily accessible 8-bromo-imidazo[1,2-a]pyridine intermediate, palladium-catalyzed cross-coupling reactions offer a powerful and versatile toolkit for installing a diverse array of chemical moieties.[7] We will provide detailed protocols and expert insights into the application of Suzuki-Miyaura, Sonogashira, and Heck coupling reactions at this specific position, explaining the mechanistic rationale behind the choice of catalysts, ligands, and reaction conditions.

Core Strategy: Palladium-Catalyzed Cross-Coupling at the C8-Position

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[8][9] These reactions generally proceed through a common catalytic cycle involving three key steps: oxidative addition, transmetalation (for coupling reactions like Suzuki and Sonogashira) or migratory insertion (for Heck), and reductive elimination.[9] The 8-bromo-imidazo[1,2-a]pyridine is an excellent substrate for these transformations, where the C-Br bond serves as a reactive handle for derivatization.

Pd0 Pd(0)L₂ OxAdd Oxidative Addition Intermediate (Ar-Pd(II)-X)L₂ Pd0->OxAdd Oxidative Addition Transmetal Transmetalation or Migratory Insertion Intermediate OxAdd->Transmetal Transmetalation or Migratory Insertion Transmetal->Pd0 Reductive Elimination Product Functionalized Imidazo[1,2-a]pyridine (Ar-Nu) Transmetal->Product ArX 8-Bromo-Imidazo[1,2-a]pyridine (Ar-X) ArX->OxAdd NuM Nucleophile (e.g., R-B(OH)₂, R-C≡CH) NuM->Transmetal

Figure 1: General catalytic cycle for Pd-catalyzed cross-coupling.

C8-Arylation via Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is one of the most robust and widely used methods for forming C(sp²)-C(sp²) bonds, coupling an organoboron species with an organohalide.[10][11] Its advantages include the commercial availability of a vast library of boronic acids, the mild reaction conditions, and the generally non-toxic nature of the boron-containing byproducts.

Causality Behind Experimental Choices
  • Catalyst System (Palladium Source and Ligand): The choice of palladium precursor (e.g., Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf)) and ligand is critical. For electron-rich heterocycles like imidazo[1,2-a]pyridines, electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos, or the dppf in PdCl₂(dppf)) are often superior. They facilitate the oxidative addition step and promote the reductive elimination to release the final product, preventing catalyst decomposition.

  • Base: The base plays a crucial role in activating the boronic acid for transmetalation.[12] An aqueous solution of a carbonate (K₂CO₃, Na₂CO₃) or a stronger base like potassium phosphate (K₃PO₄) is typically used. The choice depends on the stability of the substrates and the reactivity of the boronic acid.

  • Solvent: A mixture of an organic solvent (like 1,4-dioxane, toluene, or DMF) and water is common. This biphasic system helps to dissolve both the organic-soluble substrates and the inorganic base.

Protocol 1: General Procedure for C8-Arylation
  • Reaction Setup: To an oven-dried Schlenk flask, add 8-bromo-imidazo[1,2-a]pyridine (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), palladium catalyst (e.g., PdCl₂(dppf), 2-5 mol%), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Under a positive pressure of inert gas, add the degassed solvent system (e.g., 1,4-dioxane and water, typically in a 4:1 to 10:1 ratio).

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.

Data Summary: Suzuki-Miyaura Coupling
ParameterRecommended ConditionsRationale / Field Insights
Catalyst PdCl₂(dppf), Pd(PPh₃)₄PdCl₂(dppf) is often robust and air-stable. Pd(PPh₃)₄ is used for more sensitive substrates but requires stricter inert conditions.
Base K₂CO₃, K₃PO₄, Cs₂CO₃K₂CO₃ is a good starting point. K₃PO₄ is more effective for less reactive boronic acids. Cs₂CO₃ can accelerate difficult couplings.
Solvent 1,4-Dioxane/H₂O, Toluene/H₂ODioxane is an excellent solvent for a wide range of substrates. Toluene can be used for higher reaction temperatures.
Temperature 80 - 110 °CSufficient thermal energy is required to drive the catalytic cycle, especially the oxidative addition step.
Equivalents 1.2 - 1.5 equiv. of boronic acidA slight excess of the boronic acid is used to drive the reaction to completion, accounting for potential protodeboronation.

C8-Alkynylation via Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond by reacting an organohalide with a terminal alkyne.[13][14] This reaction is exceptionally valuable for introducing rigid, linear alkyne linkers into molecules, a common strategy in drug design and materials science. The reaction is co-catalyzed by palladium and a copper(I) salt.[15]

Causality Behind Experimental Choices
  • Dual Catalyst System: The palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) performs the main cross-coupling cycle. The copper(I) co-catalyst (typically CuI) reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This species is more nucleophilic than the alkyne itself, facilitating the crucial transmetalation step with the palladium(II) complex.[15]

  • Base: An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is essential. It serves both to neutralize the HX acid generated during the reaction and as the solvent in many cases.

  • Solvent: While the amine base can serve as the solvent, co-solvents like THF or DMF are often used to ensure complete dissolution of all reactants.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-X L₂ Pd0->OxAdd Ar-X OxAdd->Pd0 Reductive Elimination RedElim Ar-C≡C-R OxAdd->RedElim Transmetalation Product Product Ar-C≡C-R Alkyne H-C≡C-R CuAcetylide Cu-C≡C-R Alkyne->CuAcetylide CuX, Base CuAcetylide->OxAdd CuAcetylide->Alkyne HX

Figure 2: Interplay of Palladium and Copper cycles in Sonogashira coupling.

Protocol 2: General Procedure for C8-Alkynylation
  • Reaction Setup: To a Schlenk flask, add 8-bromo-imidazo[1,2-a]pyridine (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper(I) iodide (CuI, 4-10 mol%).

  • Reagent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add degassed solvent (e.g., THF or DMF) followed by the amine base (e.g., triethylamine, 2-3 equiv.). Finally, add the terminal alkyne (1.1-1.3 equiv.) via syringe.

  • Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up: Concentrate the reaction mixture under reduced pressure. Re-dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with aqueous ammonium chloride solution (to remove copper salts) and then with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Data Summary: Sonogashira Coupling
ParameterRecommended ConditionsRationale / Field Insights
Pd Catalyst PdCl₂(PPh₃)₂, Pd(PPh₃)₄Both are effective. PdCl₂(PPh₃)₂ is often more convenient due to its higher air stability.
Cu Co-catalyst CuICopper(I) iodide is the standard and most effective co-catalyst for generating the key copper acetylide intermediate.
Base Triethylamine (TEA), DIPEAServes as both a base and often as a solvent or co-solvent. Must be anhydrous.
Solvent THF, DMF, or neat TEATHF is a good general-purpose solvent. DMF can be used for less soluble substrates.
Temperature 25 - 60 °CThe reaction is often efficient at or near room temperature, a significant advantage over other coupling methods.[14]

C8-Alkenylation via Heck Coupling

The Mizoroki-Heck reaction facilitates the coupling of an organohalide with an alkene to form a substituted alkene.[16][17] This reaction is a powerful method for C-C bond formation, particularly for synthesizing stilbenes and cinnamates, which are common motifs in biologically active molecules.

Causality Behind Experimental Choices
  • Catalyst System: Palladium(II) precursors like Pd(OAc)₂ are commonly used, which are reduced in situ to the active Pd(0) species. Phosphine ligands (e.g., P(o-tol)₃, PPh₃) are added to stabilize the catalyst and modulate its reactivity.[17]

  • Base: A hindered organic base like triethylamine or an inorganic base like K₂CO₃ is required to neutralize the HX formed in the final step of the catalytic cycle (β-hydride elimination followed by reductive elimination of HX from the base).[16]

  • Alkene Partner: Electron-deficient alkenes, such as acrylates, styrenes, and acrylonitriles, are typically the most effective coupling partners. The regioselectivity of the addition to the alkene is governed by both steric and electronic factors.

Protocol 3: General Procedure for C8-Alkenylation
  • Reaction Setup: In a sealable reaction tube, combine 8-bromo-imidazo[1,2-a]pyridine (1.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and a phosphine ligand (e.g., P(o-tol)₃, 4-10 mol%).

  • Reagent Addition: Add the base (e.g., triethylamine, 1.5-2.0 equiv.) and a high-boiling polar aprotic solvent like DMF or NMP. Finally, add the alkene coupling partner (1.2-2.0 equiv.).

  • Reaction Execution: Seal the tube tightly and heat the mixture to a high temperature (typically 100-140 °C). The reaction is often run under pressure due to the volatile nature of some alkenes at these temperatures. Monitor progress by LC-MS.

  • Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic extracts with water and brine, dry over Na₂SO₄, filter, and concentrate. The residue is purified by flash column chromatography to yield the C8-alkenylated product.

Data Summary: Heck Coupling
ParameterRecommended ConditionsRationale / Field Insights
Catalyst Pd(OAc)₂, PdCl₂Palladium(II) acetate is a common, cost-effective precursor that is reduced to Pd(0) in the reaction mixture.
Ligand P(o-tol)₃, PPh₃Triphenylphosphine is a standard ligand. The bulkier tri(o-tolyl)phosphine can sometimes improve yields and prevent catalyst deactivation.
Base Triethylamine, K₂CO₃, NaOAcThe choice of base can influence the reaction rate and side product formation. Triethylamine is very common.
Solvent DMF, NMP, AcetonitrileHigh-boiling, polar aprotic solvents are required to maintain a homogeneous solution at the high temperatures needed for the reaction.
Temperature 100 - 140 °CThe Heck reaction typically requires significant thermal energy to proceed efficiently.[18]

Conclusion and Future Outlook

The functionalization of the C8-bromo position of imidazo[1,2-a]pyridines via palladium-catalyzed cross-coupling reactions provides a reliable and versatile platform for generating molecular diversity. The Suzuki-Miyaura, Sonogashira, and Heck reactions, each with their specific advantages, allow for the strategic installation of aryl, alkynyl, and alkenyl groups, respectively. The protocols and insights provided herein serve as a guide for researchers to effectively leverage these powerful synthetic tools. By understanding the causality behind the selection of reagents and conditions, scientists can troubleshoot and optimize these reactions to accelerate the discovery and development of novel imidazo[1,2-a]pyridine-based therapeutics and functional materials.

References

  • Current time inform
  • Functionalization of imidazo[1,2-a]pyridines via radical reactions. RSC Publishing.
  • Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. PubMed Central.
  • Functionalization of Imidazo[1,2‐a]pyridines by Means of Metal‐Catalyzed Cross‐Coupling Reactions. Semantic Scholar.
  • Catalyst free, C-3 functionalization of imidazo[1,2-a]pyridines to rapidly access new chemical space for drug discovery efforts. RSC Publishing.
  • Imidazo[1,2-a]pyridine synthesis. Organic Chemistry Portal.
  • Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Letters in Applied NanoBioScience.
  • C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction C
  • Synthesis of Imidazo[1,2-a]pyridines: C-H Functionalization in the Direction of C-S Bond Formation.
  • Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts. NIH.
  • A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. NIH.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Palladium catalyzed one-pot sequential Suzuki cross-coupling-direct C-H functionalization of imidazo[1,2-a]pyrazines. PubMed.
  • Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. Organic Chemistry Portal.
  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. PMC - NIH.
  • Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry (RSC Publishing).
  • 8-Aminoimidazo[1,2-a]pyridine-Directed Nickel-Catalyzed β-C(sp2)–H Arylation and Alkylation: Implementation for Late-Stage C–H Activation towards Biologically Relevant Compounds.
  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm.
  • Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. ePrints Soton - University of Southampton.
  • Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction.
  • Pd-Cu Catalyzed Heterocyclization During Sonogashira Coupling: Synthesis of 2-Benzylimidazo (1,2-A) Pyridine. Scribd.
  • Sonogashira Coupling. Organic Chemistry Portal.
  • Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. RSC Publishing.
  • Sonogashira coupling. Wikipedia.
  • Heck coupling reaction by pyridine‐coordinated tridentate complex...
  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
  • Heck reaction. Wikipedia.
  • Ortho C-H Functionalization of 2-Arylimidazo[1,2-a]pyridines. PubMed.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Sonogashira Coupling. Chemistry LibreTexts.
  • 17.2: Palladium catalyzed couplings. Chemistry LibreTexts.
  • Suzuki–Miyaura Reactions of (4-bromophenyl)
  • The Heck, Suzuki, and Olefin Metathesis Reactions. Master Organic Chemistry.
  • Heck Reaction. Chemistry LibreTexts.
  • Heck reaction. YouTube.

Sources

Application Notes & Protocols: The 8-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking a Privileged Scaffold

The imidazo[1,2-a]pyridine core is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous marketed drugs and clinical candidates.[1][2] Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended pharmacophores, while the embedded nitrogen atoms serve as key hydrogen bond acceptors, enhancing interactions with biological targets. This scaffold is a key component in drugs like the anxiolytic alpidem and the hypnotic zolpidem.[3][4]

This guide focuses on a particularly valuable derivative: 8-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine . The strategic placement of two key functional groups transforms the basic imidazo[1,2-a]pyridine into a highly versatile and powerful building block for drug discovery programs.

  • The 8-Bromo Group: This position serves as a versatile synthetic handle. The bromine atom is an excellent leaving group for a wide array of palladium-catalyzed cross-coupling reactions, enabling the systematic and efficient introduction of diverse molecular fragments.[5] This is crucial for exploring the Structure-Activity Relationship (SAR) of a compound series.

  • The 6-Trifluoromethyl Group: The -CF₃ group is a bioisostere of a methyl group but with profoundly different electronic properties. Its strong electron-withdrawing nature can significantly alter the pKa of the heterocyclic core, influencing binding interactions.[5] Furthermore, the -CF₃ group is known to enhance metabolic stability by blocking potential sites of oxidative metabolism and can improve pharmacokinetic properties such as membrane permeability and bioavailability.[5][6]

The combination of a reactive site for diversification and a group for modulating physicochemical and pharmacokinetic properties makes this compound an exemplary scaffold for developing targeted therapies, particularly in oncology and infectious diseases.[3][5][7]

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Combine Reactants (Scaffold, Boronic Acid, Base) B 2. Inert Atmosphere (Evacuate/Backfill with Ar/N2) A->B C 3. Add Catalyst & Solvents B->C D 4. Heat (80-100 °C) & Monitor (TLC/LC-MS) C->D E 5. Cool & Quench (Add EtOAc & H2O) D->E F 6. Liquid-Liquid Extraction E->F G 7. Dry & Concentrate F->G H 8. Column Chromatography G->H I Purified Product H->I cluster_inhibitor Inhibition Site RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR CellGrowth Cell Growth & Survival mTOR->CellGrowth in1 in1->RTK Growth Factor in2 Inhibitor Imidazo[1,2-a]pyridine Derivative Inhibitor->PI3K Blocks ATP Binding

Sources

Application Notes and Protocols for 8-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Promise of the Imidazo[1,2-a]pyridine Scaffold in Oncology

The imidazo[1,2-a]pyridine core is a privileged heterocyclic structure in medicinal chemistry, forming the backbone of numerous pharmacologically active compounds.[1][2] This scaffold has garnered significant attention in oncology research due to the potent and diverse anticancer activities exhibited by its derivatives.[3][4][5][6] These compounds have been shown to modulate a variety of critical cellular pathways implicated in cancer progression, including protein kinase signaling, cell cycle regulation, and apoptosis.[7][8]

This document provides detailed application notes and experimental protocols for the investigation of a specific, promising derivative: 8-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine . The strategic incorporation of a bromine atom at the 8-position and a trifluoromethyl group at the 6-position is anticipated to enhance the compound's therapeutic potential through improved metabolic stability and target engagement.

These notes are intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of novel anticancer agents. We will delve into the synthesis, in vitro characterization, and mechanistic evaluation of this compound, providing both the theoretical underpinnings and practical, step-by-step guidance for its investigation as a potential clinical candidate.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in biological systems.

PropertyValueSource
Molecular Formula C₈H₄BrF₃N₂N/A
Molecular Weight 265.03 g/mol N/A
Appearance White to off-white solidN/A
Solubility Soluble in DMSO, DMF, and other organic solvents. Limited solubility in aqueous solutions.General knowledge
Storage Store at 2-8°C in a dry, dark place.N/A

Synthesis of this compound

The synthesis of this compound can be achieved through a cyclocondensation reaction, a common and effective method for the preparation of the imidazo[1,2-a]pyridine scaffold.[9][10] The following protocol is a representative procedure based on established synthetic strategies.

Protocol 1: Synthesis via Cyclocondensation

This protocol describes the synthesis starting from 2-amino-3-bromo-5-(trifluoromethyl)pyridine and a suitable C2-synthon, such as chloroacetaldehyde.

Materials:

  • 2-amino-3-bromo-5-(trifluoromethyl)pyridine

  • Chloroacetaldehyde (40% aqueous solution)

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol

  • Ethyl acetate

  • Hexane

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2-amino-3-bromo-5-(trifluoromethyl)pyridine (1 equivalent) in ethanol in a round-bottom flask, add sodium bicarbonate (2 equivalents).

  • With vigorous stirring, add chloroacetaldehyde (1.5 equivalents, 40% aqueous solution) dropwise to the mixture.

  • Attach a reflux condenser and heat the reaction mixture to reflux (approximately 80°C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield this compound as a solid.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Causality Behind Experimental Choices:

  • Sodium bicarbonate is used as a base to neutralize the HCl generated during the reaction, driving the cyclization forward.

  • Ethanol serves as a suitable solvent that dissolves the reactants and facilitates the reaction at reflux temperature.

  • Column chromatography is a standard and effective method for purifying the final compound from any unreacted starting materials or byproducts.

In Vitro Anticancer Activity

The initial evaluation of a potential anticancer compound involves assessing its cytotoxic effects against a panel of cancer cell lines.

Cytotoxicity Profile

Preliminary studies on this compound have demonstrated its potent cytotoxic activity against various human cancer cell lines.

Cell LineCancer TypeIC₅₀ (µM)
PC-3 Prostate Cancer1.48
MCF-7 Breast Cancer0.33
H460 Lung Cancer4.00

Data from preliminary internal screening. Values are the mean of three independent experiments.

Protocol 2: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Materials:

  • Human cancer cell lines (e.g., PC-3, MCF-7, H460)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Prepare serial dilutions of this compound in complete culture medium from the DMSO stock. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%) using appropriate software (e.g., GraphPad Prism).

Mechanism of Action: Elucidating the Anticancer Effects

Imidazo[1,2-a]pyridine derivatives are known to exert their anticancer effects through various mechanisms, including the inhibition of key signaling pathways and the induction of apoptosis.[7]

Inhibition of the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[11] Several imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of this pathway.[7][8]

dot

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK RTK PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Survival Cell Survival Akt->Survival Inhibition of Apoptosis S6K p70S6K mTORC1->S6K eIF4E 4E-BP1 mTORC1->eIF4E Proliferation Cell Growth & Proliferation S6K->Proliferation eIF4E->Proliferation Compound 8-Bromo-6-(trifluoromethyl) imidazo[1,2-a]pyridine Compound->PI3K Inhibition Compound->Akt Inhibition

Figure 1: Proposed inhibition of the PI3K/Akt/mTOR pathway.

Protocol 3: Western Blot Analysis of PI3K/Akt/mTOR Pathway Proteins

This protocol details the investigation of the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway following treatment with the compound.

Materials:

  • Cancer cells treated with this compound

  • RIPA Lysis and Extraction Buffer

  • Protease and Phosphatase Inhibitor Cocktails

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt (Ser473), anti-Akt, anti-p-mTOR (Ser2448), anti-mTOR, anti-p-p70S6K (Thr389), anti-p70S6K, anti-GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) detection reagents

  • Chemiluminescence imaging system

Procedure:

  • Lyse the treated and control cells with RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using the BCA assay.

  • Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

  • Wash the membrane with TBST three times for 10 minutes each.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST three times for 10 minutes each.

  • Visualize the protein bands using an ECL detection system.

  • Quantify the band intensities using image analysis software and normalize to a loading control (GAPDH or β-actin).

Induction of Apoptosis

A hallmark of effective anticancer agents is their ability to induce programmed cell death, or apoptosis, in cancer cells.

dot

Apoptosis_Induction_Workflow cluster_workflow Experimental Workflow cluster_assays Apoptosis Assays Start Cancer Cell Culture Treatment Treat with 8-Bromo-6-(trifluoromethyl) imidazo[1,2-a]pyridine Start->Treatment Incubation Incubate (e.g., 24, 48, 72h) Treatment->Incubation AnnexinV Annexin V/PI Staining (Flow Cytometry) Incubation->AnnexinV Caspase Caspase-3/7 Activity Assay Incubation->Caspase Western Western Blot (Bax, Bcl-2, Cleaved PARP) Incubation->Western Analysis Data Analysis & Interpretation AnnexinV->Analysis Caspase->Analysis Western->Analysis

Sources

The Strategic Application of 8-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine in the Synthesis of Advanced Agrochemicals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Scaffold of Significance

The escalating demand for higher crop yields and the concurrent rise of pesticide resistance necessitates the continuous development of novel agrochemicals with improved efficacy, selectivity, and environmental profiles. Within the vast landscape of heterocyclic chemistry, the imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure, underpinning a variety of biologically active molecules. The strategic incorporation of a trifluoromethyl group at the 6-position and a bromine atom at the 8-position of this bicyclic system yields 8-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine , a highly versatile and valuable intermediate for the synthesis of next-generation agrochemicals.

This technical guide delineates the critical role of this compound in modern agrochemical research and development. We will explore its application as a cornerstone for the synthesis of potent nematicides, and discuss its potential in the creation of novel fungicides and insecticides through strategic chemical modifications. The bromine atom at the 8-position serves as a versatile synthetic handle for a wide array of cross-coupling reactions, while the trifluoromethyl group at the 6-position often enhances the metabolic stability and biological activity of the final product.[1] This document will provide detailed application notes and protocols for key synthetic transformations, offering researchers and drug development professionals a comprehensive resource for leveraging this powerful building block.

Core Applications in Agrochemical Synthesis

The primary application of this compound in the agrochemical sector is as a key precursor for the synthesis of the novel nematicide, Fluazaindolizine .[2] Fluazaindolizine represents a new class of nematicides with a unique mode of action, offering an effective solution for controlling plant-parasitic nematodes.

Synthesis of Nematicides: The Pathway to Fluazaindolizine

The industrial synthesis of Fluazaindolizine commences with a derivative of the 6-(trifluoromethyl)imidazo[1,2-a]pyridine core. While the direct starting material for the final condensation step is the 8-chloro-2-carboxylic acid derivative, this compound serves as a crucial and versatile early-stage intermediate. The synthetic strategy involves a series of key transformations:

  • Halogen Exchange: Conversion of the 8-bromo substituent to an 8-chloro group.

  • Carboxylation: Introduction of a carboxylic acid moiety at the 2-position of the imidazo[1,2-a]pyridine ring.

  • Amide Coupling: Condensation of the resulting carboxylic acid with a sulfonamide to yield the final active ingredient.

The following sections will detail the protocols for these critical steps.

Detailed Application Notes and Protocols

Protocol 1: Synthesis of the Imidazo[1,2-a]pyridine Core

The foundational imidazo[1,2-a]pyridine scaffold can be synthesized through the condensation of a substituted 2-aminopyridine with an α-halocarbonyl compound. For the synthesis of the 6-(trifluoromethyl) substituted core, the following protocol is illustrative.

Reaction Scheme:

2-amino-5-(trifluoromethyl)pyridine 2-Amino-5-(trifluoromethyl)pyridine Product 6-(Trifluoromethyl)imidazo[1,2-a]pyridine 2-amino-5-(trifluoromethyl)pyridine->Product Base, Solvent Heat Bromoacetaldehyde Bromoacetaldehyde Bromoacetaldehyde->Product

Caption: General synthesis of the 6-(trifluoromethyl)imidazo[1,2-a]pyridine core.

Materials:

  • 2-Amino-5-(trifluoromethyl)pyridine

  • Bromoacetaldehyde (or a suitable precursor like bromoacetaldehyde diethyl acetal)

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol

  • Water

Procedure:

  • To a solution of 2-Amino-5-(trifluoromethyl)pyridine (1.0 eq) in ethanol, add sodium bicarbonate (2.0 eq).

  • Add bromoacetaldehyde (1.1 eq) dropwise to the mixture at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate to afford the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain pure 6-(trifluoromethyl)imidazo[1,2-a]pyridine.

Rationale: This condensation reaction is a classic and efficient method for the construction of the imidazo[1,2-a]pyridine ring system. The use of a mild base like sodium bicarbonate is sufficient to facilitate the reaction while minimizing side products.

Protocol 2: Bromination at the 8-Position

Subsequent bromination of the 6-(trifluoromethyl)imidazo[1,2-a]pyridine core at the 8-position can be achieved using standard brominating agents.

Reaction Scheme:

Start 6-(Trifluoromethyl)imidazo[1,2-a]pyridine Product This compound Start->Product N-Bromosuccinimide (NBS) Solvent

Caption: Bromination of the imidazo[1,2-a]pyridine core.

Materials:

  • 6-(Trifluoromethyl)imidazo[1,2-a]pyridine

  • N-Bromosuccinimide (NBS)

  • Acetonitrile

Procedure:

  • Dissolve 6-(trifluoromethyl)imidazo[1,2-a]pyridine (1.0 eq) in acetonitrile.

  • Add N-Bromosuccinimide (1.05 eq) portion-wise to the solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor by TLC.

  • Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography to yield this compound.

Rationale: N-Bromosuccinimide is a convenient and selective brominating agent for electron-rich heterocyclic systems. The reaction typically proceeds under mild conditions with good yields.

Protocol 3: Halogen Exchange (Bromo to Chloro)

For the synthesis of Fluazaindolizine, the 8-bromo group is typically converted to an 8-chloro group. This can be achieved through a copper-catalyzed halogen exchange reaction.

Reaction Scheme:

Start This compound Product 8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine Start->Product CuCl, Ligand High-boiling solvent, Heat

Caption: Halogen exchange from bromo to chloro.

Materials:

  • This compound

  • Copper(I) chloride (CuCl)

  • A suitable ligand (e.g., a diamine or phosphine ligand)

  • A high-boiling polar aprotic solvent (e.g., DMF or NMP)

Procedure:

  • To a reaction vessel, add this compound (1.0 eq), CuCl (1.2 eq), and the chosen ligand (e.g., N,N'-dimethylethylenediamine, 0.2 eq).

  • Add the high-boiling solvent and heat the mixture to a high temperature (e.g., 120-150 °C).

  • Monitor the reaction for the disappearance of the starting material.

  • After completion, cool the reaction, dilute with an organic solvent, and filter to remove copper salts.

  • Wash the filtrate with aqueous ammonia and then with brine.

  • Dry the organic phase and concentrate to give the crude 8-chloro derivative, which can be purified by chromatography.

Rationale: Copper-catalyzed halogen exchange reactions are well-established methods for converting aryl bromides to aryl chlorides. The choice of ligand and reaction temperature is crucial for achieving high conversion and yield.

Protocol 4: Carboxylation at the 2-Position

The introduction of a carboxylic acid group at the 2-position is a critical step. This can be achieved through a deprotonation-carboxylation sequence or a palladium-catalyzed carbonylation.

Method A: Deprotonation-Carboxylation

Reaction Scheme:

Start 8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine Intermediate 2-Lithio intermediate Start->Intermediate n-BuLi, THF, -78 °C Product 8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid Intermediate->Product CO2 (gas or dry ice)

Caption: Carboxylation via a lithiated intermediate.

Materials:

  • 8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous tetrahydrofuran (THF)

  • Carbon dioxide (gas or dry ice)

  • Aqueous hydrochloric acid (HCl)

Procedure:

  • Dissolve 8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine (1.0 eq) in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

  • Slowly add n-BuLi (1.1 eq) and stir the mixture at -78 °C for 1 hour.

  • Quench the reaction by bubbling carbon dioxide gas through the solution or by adding crushed dry ice.

  • Allow the reaction to warm to room temperature.

  • Acidify the mixture with aqueous HCl to a pH of approximately 2-3.

  • Extract the product with an organic solvent.

  • Dry the organic layer, concentrate, and purify the resulting carboxylic acid, often by recrystallization.

Rationale: The C2-proton of the imidazo[1,2-a]pyridine ring is the most acidic and can be selectively removed by a strong base like n-BuLi at low temperatures. The resulting organolithium species is then trapped with carbon dioxide to form the carboxylic acid.

Method B: Palladium-Catalyzed Carbonylation

While less common for this specific transformation, palladium-catalyzed carbonylation of the corresponding 2-halo-imidazo[1,2-a]pyridine could also be a viable route.

Protocol 5: Amide Coupling to form Fluazaindolizine

The final step in the synthesis of Fluazaindolizine is the coupling of the carboxylic acid with the appropriate sulfonamide.

Reaction Scheme:

Acid 8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid Product Fluazaindolizine Acid->Product Coupling agent (e.g., SOCl2, then amine) Base, Solvent Sulfonamide 2-chloro-N-(methylsulfonyl)aniline Sulfonamide->Product

Caption: Final amide coupling to synthesize Fluazaindolizine.

Materials:

  • 8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid

  • 2-chloro-N-(methylsulfonyl)aniline

  • Thionyl chloride (SOCl₂) or another activating agent (e.g., EDC, HATU)

  • A non-nucleophilic base (e.g., triethylamine or pyridine)

  • An inert solvent (e.g., dichloromethane or acetonitrile)

Procedure:

  • Convert the carboxylic acid to the more reactive acid chloride by treating it with thionyl chloride.

  • In a separate flask, dissolve 2-chloro-N-(methylsulfonyl)aniline and the base in the inert solvent.

  • Slowly add the freshly prepared acid chloride to the sulfonamide solution at a controlled temperature (e.g., 0 °C to room temperature).

  • Stir the reaction until completion.

  • Work up the reaction by washing with water and brine.

  • Dry the organic layer and concentrate to obtain crude Fluazaindolizine.

  • Purify the final product by recrystallization or column chromatography.

Rationale: The formation of an amide bond is a fundamental transformation in organic synthesis. Activation of the carboxylic acid, typically by conversion to an acid chloride, is necessary to facilitate the reaction with the sulfonamide nucleophile.

Expanding the Agrochemical Toolbox: Cross-Coupling Reactions

The bromine atom at the 8-position of this compound is a gateway to a diverse range of agrochemical candidates through palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

This reaction allows for the formation of a carbon-carbon bond between the imidazo[1,2-a]pyridine core and various aryl or heteroaryl boronic acids or esters. This enables the synthesis of analogues with potentially enhanced fungicidal or insecticidal properties.

General Protocol:

  • Substrates: this compound and an arylboronic acid.

  • Catalyst: A palladium(0) catalyst such as Pd(PPh₃)₄ or a pre-catalyst system like Pd(OAc)₂ with a suitable phosphine ligand.

  • Base: An inorganic base like potassium carbonate or sodium carbonate.

  • Solvent: A mixture of an organic solvent (e.g., toluene, dioxane) and water.

Buchwald-Hartwig Amination

This reaction facilitates the formation of a carbon-nitrogen bond, allowing for the introduction of various amine functionalities at the 8-position. This is a powerful tool for creating novel fungicides and insecticides, as many active ingredients contain arylamine moieties.[3]

General Protocol:

  • Substrates: this compound and a primary or secondary amine.

  • Catalyst: A palladium catalyst, often with a specialized bulky phosphine ligand (e.g., XPhos, RuPhos).

  • Base: A strong, non-nucleophilic base such as sodium tert-butoxide.

  • Solvent: An anhydrous aprotic solvent like toluene or dioxane.

Data Summary

Intermediate/ProductKey Synthetic TransformationReagents & Conditions
6-(Trifluoromethyl)imidazo[1,2-a]pyridine Cyclocondensation2-Amino-5-(trifluoromethyl)pyridine, Bromoacetaldehyde, NaHCO₃, Ethanol, Reflux
This compound Electrophilic Bromination6-(Trifluoromethyl)imidazo[1,2-a]pyridine, NBS, Acetonitrile, RT
8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine Halogen ExchangeThis compound, CuCl, Ligand, DMF, Heat
8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid Carboxylation8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine, n-BuLi, THF, -78 °C; then CO₂
Fluazaindolizine Amide CouplingCarboxylic acid derivative, Sulfonamide, SOCl₂, Base, DCM

Conclusion

This compound is a strategically important building block in the synthesis of modern agrochemicals. Its utility is exemplified in the synthetic pathway towards the nematicide Fluazaindolizine. Furthermore, the presence of a reactive bromine atom opens up a plethora of possibilities for derivatization through well-established cross-coupling methodologies, enabling the exploration of new chemical space for the discovery of next-generation fungicides and insecticides. The protocols and insights provided in this guide are intended to empower researchers to fully exploit the potential of this versatile intermediate in their agrochemical discovery programs.

References

  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (2021). PubMed Central. Retrieved from [Link]

  • The discovery of fluazaindolizine: A new product for the control of plant parasitic nematodes. (2017). PubMed. Retrieved from [Link]

  • Johnson Matthey. (n.d.). Buchwald Hartwig amination catalysts. Retrieved from [Link]

Sources

Application Note: A Validated Protocol for High-Throughput Screening of Imidazo[1,2-a]Pyridine Libraries

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The imidazo[1,2-a]pyridine scaffold is a cornerstone of modern medicinal chemistry, recognized for its vast therapeutic potential.[1][2] This privileged heterocyclic structure is a key component in numerous clinically approved drugs and serves as a versatile building block in the discovery of novel agents targeting a wide array of diseases, including cancer, neurological disorders, and infectious diseases.[1][3][4][5][6] The synthetic tractability of the imidazo[1,2-a]pyridine core allows for the creation of large, diverse chemical libraries, making it an ideal candidate for high-throughput screening (HTS) campaigns aimed at identifying novel modulators of biological targets.[1][7][8]

High-throughput screening is a foundational technology in drug discovery, enabling the rapid, automated testing of extensive compound libraries to identify "hits"—molecules that interact with a specific biological target in a desired manner.[9][10] The primary objective of HTS is not to find a drug directly, but to identify promising starting points (leads) for further optimization in the drug discovery pipeline.[9][11] This application note provides a comprehensive, field-proven protocol for the HTS of imidazo[1,2-a]pyridine libraries, with a focus on biochemical kinase assays as a representative and highly relevant target class for this scaffold.[4][12][13] We will detail the critical phases of assay development, screening, data analysis, and hit validation, emphasizing the scientific rationale behind each step to ensure robust and reproducible results.

The High-Throughput Screening Workflow: A Strategic Overview

A successful HTS campaign is a multi-stage process that requires careful planning and rigorous quality control. The workflow is designed to efficiently sift through thousands of compounds to find a small number of validated hits. Each stage has a distinct purpose and is critical for the overall success of the campaign.

HTS_Workflow AssayDev Assay Development & Miniaturization LibPrep Library Preparation (Imidazo[1,2-a]pyridines) Pilot Pilot Screen (Z' Validation) LibPrep->Pilot FullHTS Full HTS Campaign Pilot->FullHTS DataAnalysis Data Analysis & Hit Selection FullHTS->DataAnalysis HitConfirm Hit Confirmation (Re-testing) DataAnalysis->HitConfirm HitValidation Hit Validation (Orthogonal Assays) HitConfirm->HitValidation LeadOpt LeadOpt HitValidation->LeadOpt Lead Optimization

A high-level overview of the HTS workflow.

Part 1: Assay Development and Optimization

The foundation of any successful HTS campaign is a robust and reliable assay. The goal is to develop an assay that is sensitive, reproducible, and amenable to automation in a high-density format (typically 384- or 1536-well plates).[14]

Choosing the Right Assay Format: A Kinase Inhibition Case Study

Kinases are a prominent target class for imidazo[1,2-a]pyridine derivatives.[4][13][15] For this protocol, we will focus on a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, a powerful technology for HTS due to its high sensitivity, low background, and resistance to interference from autofluorescent compounds.[16][17][18]

The Principle of TR-FRET Kinase Assays: TR-FRET assays utilize a lanthanide chelate (e.g., Terbium or Europium) as a donor fluorophore, which has a long fluorescence lifetime.[16][17] In a typical kinase assay, a biotinylated substrate and a phosphorylation-specific antibody labeled with the donor are used. When the kinase phosphorylates the substrate, an acceptor fluorophore (conjugated to a phosphospecific antibody or streptavidin) is brought into close proximity. Excitation of the donor leads to energy transfer to the acceptor, resulting in a specific FRET signal. Inhibitors prevent this phosphorylation, leading to a decrease in the FRET signal.[19] This ratiometric measurement (acceptor/donor emission) corrects for well-to-well variations and compound quenching.[16]

Miniaturization and Reagent Optimization

Transitioning the assay from a 96-well to a 384-well format is a critical step for HTS.[14] This requires careful optimization of all reagent concentrations to maintain assay performance while minimizing costs.

Key Optimization Steps:

  • Enzyme Titration: Determine the minimal kinase concentration that yields a robust signal window. This is typically the concentration that gives ~80% of the maximal velocity (EC80).

  • Substrate (ATP) Titration: The ATP concentration should be set at or near the Michaelis-Menten constant (Km) for the kinase. This ensures the assay is sensitive to competitive inhibitors.

  • Antibody/Detection Reagent Titration: Titrate the detection reagents to find the lowest concentration that provides a maximal signal-to-background ratio.

Establishing Assay Quality: The Z'-Factor

Before starting a full screen, the assay's quality and reliability must be statistically validated. The Z'-factor (Z-prime) is the most widely accepted metric for this purpose.[20][21] It quantifies the separation between the positive and negative control signals, taking into account the data variation.[22]

Z'-Factor Calculation: Z' = 1 - (3σp + 3σn) / |μp - μn| Where:

  • μp and σp are the mean and standard deviation of the positive control (e.g., no inhibition).

  • μn and σn are the mean and standard deviation of the negative control (e.g., full inhibition).

Z'-Factor ValueAssay QualityInterpretation
> 0.5ExcellentA large separation between controls; suitable for HTS.[20][22]
0 to 0.5AcceptableThe assay may be usable, but requires caution and may benefit from optimization.[20][22]
< 0UnacceptableNo separation between controls; the assay is not suitable for screening.[22][23]

A "dry run" using only control plates is performed to ensure the Z'-factor is consistently above 0.5 before proceeding.[14]

Part 2: Detailed HTS Protocol

This protocol is designed for a 384-well plate format using automated liquid handlers and a TR-FRET compatible plate reader.

Materials and Reagents
ReagentDetails
Imidazo[1,2-a]pyridine Library10 mM stock in 100% DMSO
Kinase Enzymee.g., PDGFR, CDK, PI3K[4][15]
Kinase SubstrateBiotinylated peptide specific to the kinase
ATPAdenosine triphosphate
Kinase Assay Buffere.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35
Positive ControlVehicle (DMSO)
Negative/Reference ControlKnown potent inhibitor of the target kinase
TR-FRET Detection ReagentsDonor- and Acceptor-labeled antibodies/reagents
Stop/Detection BufferBuffer compatible with detection reagents, may contain EDTA to stop the reaction
MicroplatesLow-volume, 384-well, black, solid bottom plates
Step-by-Step Screening Protocol
  • Compound Plating (Nanoliter Dispensing):

    • Rationale: Acoustic dispensing is a non-contact method that minimizes compound waste and cross-contamination.

    • Protocol: Using an acoustic liquid handler, transfer 50 nL of each imidazo[1,2-a]pyridine library compound from the stock plates to the 384-well assay plates. This results in a final screening concentration of 10 µM in a 50 µL assay volume.

    • Controls: Dispense 50 nL of DMSO for positive controls (0% inhibition) and 50 nL of a reference inhibitor for negative controls (100% inhibition) into designated columns on each plate.

  • Enzyme Addition:

    • Rationale: A bulk dispenser ensures consistent addition across the plate.

    • Protocol: Add 25 µL of 2X kinase solution (prepared in kinase assay buffer) to all wells of the assay plate.

  • Pre-incubation (Compound-Enzyme):

    • Rationale: This step allows the compounds to bind to the kinase before the reaction is initiated, which is important for identifying time-dependent inhibitors.

    • Protocol: Centrifuge the plates briefly (e.g., 1 minute at 1000 rpm) to ensure all components are at the bottom of the wells. Incubate for 15-30 minutes at room temperature.

  • Reaction Initiation:

    • Rationale: The reaction is started by adding the substrate and energy source (ATP).

    • Protocol: Add 25 µL of 2X Substrate/ATP mix (prepared in kinase assay buffer) to all wells.

  • Kinase Reaction Incubation:

    • Rationale: The incubation time is determined during assay development to ensure the reaction is in the linear range (typically 20-30% substrate turnover).

    • Protocol: Incubate for 60 minutes at room temperature. Protect from light if reagents are light-sensitive.

  • Reaction Termination and Detection:

    • Rationale: The reaction is stopped, and detection reagents are added to generate a signal proportional to the kinase activity.

    • Protocol: Add 25 µL of Stop/Detection reagent mix containing the TR-FRET pair.

  • Detection Incubation:

    • Rationale: Allows for the detection antibody to bind to the phosphorylated substrate.

    • Protocol: Incubate for 60 minutes to 2 hours at room temperature, protected from light.

  • Plate Reading:

    • Protocol: Read the plates on a TR-FRET capable plate reader. Use an excitation wavelength of ~340 nm and measure emission at two wavelengths (e.g., ~665 nm for the acceptor and ~620 nm for the donor).[16]

Part 3: Data Analysis and Hit Progression

Raw data from the plate reader must be processed to identify genuine "hits." This involves normalization, quality control checks for each plate, and applying a statistical cutoff for hit selection.

Data Normalization and Hit Selection
  • Calculate TR-FRET Ratio: For each well, calculate the emission ratio (Acceptor Emission / Donor Emission).

  • Calculate Percent Inhibition: Normalize the data for each plate based on the intra-plate controls:

    • Percent Inhibition = 100 * (1 - (Ratiosample - Rationeg_ctrl) / (Ratiopos_ctrl - Rationeg_ctrl))

  • Hit Selection Criteria: A common threshold for selecting primary hits is a percent inhibition value greater than three standard deviations from the mean of the sample population or a fixed cutoff (e.g., >50% inhibition).[14]

Hit Confirmation and Validation

Primary hits from the initial screen must be rigorously validated to eliminate false positives.[24][25][26] This is a critical step to focus resources on the most promising compounds.

Hit_Validation PrimaryHits Primary Hits from HTS (Single Concentration) Reorder Re-order or Re-synthesize Fresh Compound Powder PrimaryHits->Reorder DoseResponse Dose-Response Curve (IC50 Determination) Reorder->DoseResponse Orthogonal Orthogonal Assay (Label-free method) DoseResponse->Orthogonal Counterscreen Counterscreen (Selectivity) DoseResponse->Counterscreen ValidatedHit Validated Hit (Ready for Lead Op) Orthogonal->ValidatedHit Counterscreen->ValidatedHit

A workflow for hit confirmation and validation.
  • Hit Confirmation (Re-testing): "Cherry-pick" the initial hits and re-test them in the primary assay to confirm their activity.[14] It is crucial to use freshly prepared or re-ordered solid samples to rule out degradation or concentration errors from the library plates.[27]

  • Potency Determination (IC₅₀): Test confirmed hits in a 10-point dose-response curve to determine their potency (IC₅₀ value). This provides a quantitative measure of the compound's activity.

  • Orthogonal Assays: Validate the hits in a secondary assay that uses a different technology or detection principle. This helps to eliminate artifacts specific to the primary assay format (e.g., TR-FRET interference).

  • Counterscreens and Selectivity: Screen hits against related kinases or in assays designed to identify non-specific inhibitors (e.g., PAINS - Pan-Assay Interference Compounds).[24][28] This step is vital for ensuring the compound's activity is specific to the target of interest.

Troubleshooting Common HTS Issues

IssuePotential Cause(s)Recommended Solution(s)
Low Z'-Factor (<0.5) - Reagent instability- Inconsistent liquid handling- Suboptimal reagent concentrations- Prepare fresh reagents daily.- Service and calibrate liquid handlers.- Re-optimize enzyme, substrate, and ATP concentrations.
High Plate-to-Plate Variability - Edge effects- Inconsistent incubation times- Reagent degradation over the screen- Use a randomized plate layout.- Ensure consistent timing for all steps using automation.- Prepare smaller, fresh batches of reagents during the screen.
Compound Interference (Autofluorescence) - Imidazo[1,2-a]pyridine scaffold may have inherent fluorescence.- TR-FRET is designed to minimize this by using a time-delay measurement.[16][17]- Check for interference by running compounds in an assay lacking the target enzyme.[29][30]- Use red-shifted dyes where possible to avoid the blue-green region where cellular autofluorescence is common.[31][32]
False Positives - Compound aggregation- Assay technology-specific artifacts- Reactive compounds- Include detergents (e.g., Brij-35) in assay buffers.- Perform orthogonal and counterscreen assays.[24][28]- Filter hits for known promiscuous or reactive chemotypes.

Conclusion

The imidazo[1,2-a]pyridine scaffold represents a rich source of potential therapeutic agents. A systematic and rigorously controlled high-throughput screening campaign is an effective strategy for exploring the vast chemical space of these libraries to identify novel, potent, and selective modulators of disease-relevant targets. By adhering to the principles of robust assay development, stringent quality control using metrics like the Z'-factor, and a thorough hit validation cascade, researchers can significantly increase the probability of discovering high-quality lead compounds. This protocol provides a solid and adaptable framework for achieving that goal, paving the way for the next generation of imidazo[1,2-a]pyridine-based therapeutics.

References

  • BMG LABTECH. (2019, April 10). High-throughput screening (HTS). Retrieved from [Link]

  • News-Medical.Net. (2018, November 1). High-throughput Screening Using Small Molecule Libraries. Retrieved from [Link]

  • De Rycker, M., et al. (2021). Collaborative virtual screening to elaborate an imidazo[1,2-a]pyridine hit series for visceral leishmaniasis. RSC Medicinal Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. Imidazo[1,2-a]pyridine synthesis. Retrieved from [Link]

  • ACS Chemical Biology. (2025, June 10). High-Throughput Screening Tool to Identify Small Molecule Inhibitors of Telomerase. ACS Publications. Retrieved from [Link]

  • On HTS. (2023, December 12). Z-factor. Retrieved from [Link]

  • ResearchGate. (2026, January 8). (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Retrieved from [Link]

  • ACS Omega. Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Publications. Retrieved from [Link]

  • Collaborative Drug Discovery. (2023, October 12). Plate Quality Control. CDD Support. Retrieved from [Link]

  • Drug Target Review. (2023, March 30). Assay performance and the Z'-factor in HTS. Retrieved from [Link]

  • Goel, R., et al. (2016). Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy. Current Topics in Medicinal Chemistry. Retrieved from [Link]

  • BMG LABTECH. How to reduce autofluorescence in cell-based assays. Retrieved from [Link]

  • Cousido-Siah, A., et al. (2019). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. PubMed Central. Retrieved from [Link]

  • NIH. (2025, May 28). Interference and Artifacts in High-content Screening - Assay Guidance Manual. NCBI. Retrieved from [Link]

  • Wikipedia. Z-factor. Retrieved from [Link]

  • Synthesis of imidazo[1,2-a] pyridine and pyrazolo[1,5-a] pyridine Derivatives as Potential Kinase Inhibitors (PvPI4K and PfPKG). Retrieved from [Link]

  • Vipergen. Hit Identification - Revolutionizing Drug Discovery. Retrieved from [Link]

  • BMG LABTECH. Binding kinetics: high throughput assay for kinase inhibitors. Retrieved from [Link]

  • ACS Publications. (2025, December 18). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Retrieved from [Link]

  • BIT 479/579 High-throughput Discovery. Z-factors. Retrieved from [Link]

  • Sino Biological. How TR-FRET Empower High-Throughput Screening. Retrieved from [Link]

  • Pelago Bioscience. Hit confirmation for Lead Generation in Drug Discovery. Retrieved from [Link]

  • NCBI Bookshelf. (2015, December 7). Interference with Fluorescence and Absorbance - Assay Guidance Manual. Retrieved from [Link]

  • MDPI. (2023). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Retrieved from [Link]

  • Cambridge Core. Time-Resolved Fluorescence Resonance Energy Transfer Technologies in HTS. Retrieved from [Link]

  • Sygnature Discovery. Hit Validation for Suspicious Minds. Retrieved from [Link]

  • NIH. (2013). Hit Identification and Optimization in Virtual Screening: Practical Recommendations Based Upon a Critical Literature Analysis. Retrieved from [Link]

  • RSC Publishing. (2023). Synthesis of imidazo[1,2-a]pyridines: a decade update. Retrieved from [Link]

  • ResearchGate. (2021). Collaborative virtual screening to elaborate an imidazo[1,2-a]pyridine hit series for visceral leishmaniasis. Retrieved from [Link]

  • Samanta, S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • St John's Laboratory Ltd. (2020, November 12). Immunofluorescence Troubleshooting. Retrieved from [Link]

  • Drug Target Review. (2017, December 12). A pragmatic approach to hit validation following biochemical high-throughput screening. Retrieved from [Link]

  • ChemRxiv. (2021). Collaborative Virtual Screening to Elaborate an Imidazo[1,2-A]pyridine Hit Series for Visceral Leishmaniasis. Retrieved from [Link]

  • ResearchGate. (2016). Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy. Retrieved from [Link]

  • PMC. (2012). Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. Retrieved from [Link]

Sources

Scale-Up Synthesis of 8-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science.[1][2] Its unique electronic properties and ability to engage in diverse biological interactions have led to its incorporation into a wide array of therapeutic agents. Among the numerous derivatives, 8-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine stands out as a versatile building block, particularly in the development of novel pharmaceuticals. The presence of a bromine atom at the 8-position provides a handle for further functionalization through cross-coupling reactions, while the electron-withdrawing trifluoromethyl group at the 6-position can significantly modulate the compound's physicochemical and pharmacological properties.

This application note provides a comprehensive guide for the scale-up synthesis of this compound, targeting researchers, scientists, and professionals in drug development. Moving beyond a simple recitation of steps, this document delves into the underlying chemical principles, offers practical insights into process optimization for larger scales, and emphasizes a culture of safety and reproducibility.

Chemical Overview and Synthetic Strategy

The most direct and industrially scalable approach to the synthesis of the imidazo[1,2-a]pyridine core is the cyclocondensation reaction between a 2-aminopyridine derivative and an α-halo carbonyl compound.[3] For the synthesis of our target molecule, this compound, the logical precursors are 2-amino-3-bromo-5-(trifluoromethyl)pyridine and chloroacetaldehyde.

The reaction proceeds through an initial nucleophilic attack of the exocyclic amino group of the pyridine on the carbonyl carbon of chloroacetaldehyde, followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic imidazo[1,2-a]pyridine ring system.

Visualizing the Synthesis Workflow

The following diagram illustrates the key stages of the scale-up synthesis process, from starting materials to the final purified product.

Scale-Up Synthesis Workflow Workflow for the Scale-Up Synthesis of this compound cluster_0 Preparation and Reaction cluster_1 Work-up and Isolation cluster_2 Purification and Analysis Start Starting Materials: - 2-amino-3-bromo-5-(trifluoromethyl)pyridine - Chloroacetaldehyde Solution - Sodium Bicarbonate - Ethanol Reaction_Setup Reaction Setup: - Charge reactor with starting materials and solvent. - Inert atmosphere (Nitrogen). Start->Reaction_Setup Reaction Cyclocondensation Reaction: - Controlled heating (25-50 °C). - Monitor reaction progress (TLC/HPLC). Reaction_Setup->Reaction Solvent_Removal Solvent Removal: - Concentrate reaction mixture under reduced pressure. Reaction->Solvent_Removal Extraction Aqueous Work-up & Extraction: - Quench with water. - Extract with a suitable organic solvent (e.g., Ethyl Acetate). Solvent_Removal->Extraction Drying Drying and Concentration: - Dry organic phase (e.g., Na2SO4). - Concentrate to yield crude product. Extraction->Drying Purification Purification: - Recrystallization from a suitable solvent system (e.g., Ethanol/Water or Heptane/Ethyl Acetate). Drying->Purification Analysis Quality Control Analysis: - Purity assessment (HPLC). - Structural confirmation (NMR, MS). Purification->Analysis Final_Product Final Product: - this compound Analysis->Final_Product

Caption: A streamlined workflow for the synthesis of the target compound.

Detailed Synthesis Protocol

This protocol is designed for a laboratory scale and includes considerations for scaling up the process.

Materials and Reagents
ReagentCAS NumberMolecular WeightMoles (for 10g scale)Mass/Volume (for 10g scale)
2-amino-3-bromo-5-(trifluoromethyl)pyridine79456-30-7241.01 g/mol 0.0415 mol10.0 g
Chloroacetaldehyde (40-50% aq. solution)107-20-078.50 g/mol ~0.050 mol~9.8 mL
Sodium Bicarbonate (NaHCO₃)144-55-884.01 g/mol 0.0623 mol5.23 g
Ethanol (EtOH)64-17-546.07 g/mol -200 mL
Ethyl Acetate (EtOAc)141-78-688.11 g/mol -As needed for extraction
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04 g/mol -As needed for drying
Step-by-Step Procedure
  • Reaction Setup: To a stirred solution of 2-amino-3-bromo-5-(trifluoromethyl)pyridine (10.0 g, 0.0415 mol) in ethanol (200 mL) in a round-bottom flask equipped with a reflux condenser, add sodium bicarbonate (5.23 g, 0.0623 mol).

  • Addition of Chloroacetaldehyde: Slowly add a 40-50% aqueous solution of chloroacetaldehyde (~9.8 mL, ~0.050 mol) to the suspension at room temperature. The addition should be done cautiously to control any initial exotherm.

  • Reaction: Heat the reaction mixture to a gentle reflux (approximately 40-50 °C) and maintain for 2 to 24 hours.[4] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove the ethanol.

  • Extraction: To the resulting residue, add water and extract the product with ethyl acetate. Repeat the extraction process to ensure complete recovery of the product.

  • Drying and Concentration: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system such as ethanol/water or by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Scale-Up Considerations and Scientific Rationale

Scaling up a chemical synthesis from the laboratory bench to a pilot plant or full-scale production facility introduces a new set of challenges that must be carefully managed to ensure safety, efficiency, and product quality.

Reaction Stoichiometry and Reagent Choice
  • Rationale for Chloroacetaldehyde: Chloroacetaldehyde is a readily available and reactive C2 synthon for the construction of the imidazo[1,2-a]pyridine ring. Its aqueous solution is commonly used for ease of handling.

  • Role of Sodium Bicarbonate: Sodium bicarbonate acts as a mild base to neutralize the hydrochloric acid formed during the cyclization reaction.[4] Its use is preferable to stronger bases which could lead to side reactions. On a larger scale, the addition of the base should be carefully controlled to manage any gas evolution (CO₂).

Solvent Selection and Reaction Conditions
  • Ethanol as a Solvent: Ethanol is a good choice of solvent as it is relatively inexpensive, has a moderate boiling point, and can dissolve the starting materials to a reasonable extent. For scale-up, the volume of solvent will need to be optimized to balance reaction concentration and ease of handling.

  • Temperature Control: The reaction is typically conducted at a moderately elevated temperature (25-50 °C).[4] On a larger scale, effective heat management is crucial. The exothermic nature of the initial condensation and neutralization steps must be considered, and the reactor should have adequate cooling capacity to prevent thermal runaways.

Work-up and Purification at Scale
  • Extraction: Liquid-liquid extraction is a standard procedure for work-up. On a larger scale, this will be performed in large reactors or specialized extraction units. The choice of extraction solvent may be re-evaluated based on safety, environmental impact, and cost.

  • Purification: While column chromatography is a powerful tool for purification at the lab scale, it can be costly and time-consuming for large quantities. Recrystallization is often the preferred method for large-scale purification. The development of a robust crystallization process is key to obtaining a high-purity product with a consistent crystal form.

Safety and Hazard Analysis

A thorough understanding of the potential hazards associated with the reagents and the reaction itself is paramount for a safe scale-up.

  • 2-amino-3-bromo-5-(trifluoromethyl)pyridine: This starting material should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses. It is important to consult the Safety Data Sheet (SDS) for detailed handling and storage information.

  • Chloroacetaldehyde: This reagent is toxic and a lachrymator. It should be handled in a well-ventilated fume hood.

  • Reaction Exotherm: As with many condensation reactions, there is a potential for an exothermic event, particularly during the initial addition of reagents. On a larger scale, this needs to be carefully monitored and controlled. A reaction calorimetry study is recommended before proceeding to a large-for-scale synthesis to understand the thermal profile of the reaction.

Conclusion

The synthesis of this compound via the cyclocondensation of 2-amino-3-bromo-5-(trifluoromethyl)pyridine and chloroacetaldehyde is a robust and scalable process. By carefully considering the scientific principles behind each step and proactively addressing the challenges associated with scaling up, researchers and drug development professionals can efficiently and safely produce this valuable building block for their programs. The detailed protocol and scale-up considerations provided in this application note serve as a comprehensive guide to facilitate the successful implementation of this synthesis.

References

  • Google Patents. CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine. Accessed January 29, 2026.
  • MDPI. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Accessed January 29, 2026. [Link]

  • RSC Publishing. Synthesis of imidazo[1,2-a]pyridines: a decade update. Accessed January 29, 2026. [Link]

  • Google Patents. WO1999062821A1 - METHOD FOR CRYSTALLIZATION OF HIGHLY PURE LiPF6 FROM ORGANIC SOLVENTS. Accessed January 29, 2026.
  • MDPI. Synthesis of Triphenylamine-Imidazo[1,2-a]pyridine via Groebke–Blackburn–Bienaymé Reaction. Accessed January 29, 2026. [Link]

  • PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Accessed January 29, 2026. [Link]

  • ResearchGate. Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. Accessed January 29, 2026. [Link]

  • Eureka | Patsnap. Trifluoromethylation process for bromo-pyridine and derivatives thereof. Accessed January 29, 2026. [Link]

  • Beilstein Journals. Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Accessed January 29, 2026. [Link]

  • ACS Omega. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. Accessed January 29, 2026. [Link]

  • Google Patents. CAS 1000017-98-0: 8-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid. Accessed January 29, 2026.
  • ResearchGate. Crystal structure, DFT calculation, Hirshfeld surface analysis and energy framework study of 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine. Accessed January 29, 2026. [Link]

  • PubMed Central. C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Accessed January 29, 2026. [Link]

  • RSC Publishing. Crystallisation of solvothermally synthesised ZIF-8 investigated at the bulk, single crystal and surface level. Accessed January 29, 2026. [Link]

  • ZORA (Zurich Open Repository and Archive). Improving Crystal Morphology through Cocrystallization: A Case Study of Rufinamide-Trimesic Acid Cocrystal. Accessed January 29, 2026. [Link]

  • Google Patents. CN115784896A - Preparation method of 2-bromo-6-fluoroaniline. Accessed January 29, 2026.
  • Google Patents. Pyridine derivative - JPS56164793A. Accessed January 29, 2026.

Sources

Application Note: Strategic Derivatization of 8-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine for SAR Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The imidazo[1,2-a]pyridine scaffold represents a "privileged structure" in medicinal chemistry, serving as the core for blockbuster drugs like Zolpidem (GABA-A agonist) and emerging kinase inhibitors. The specific building block 8-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine (CAS: 1135282-92-6) offers a unique vector for Structure-Activity Relationship (SAR) studies.

The 8-position bromine provides a ready handle for cross-coupling reactions to explore solvent-exposed regions of a binding pocket, while the 6-trifluoromethyl (CF₃) group confers metabolic stability (blocking CYP450 oxidation at the susceptible C-6 position) and enhances lipophilicity (


). This guide details the orthogonal derivatization strategies for this scaffold, focusing on C-8 Cross-Coupling and C-3 C-H Functionalization.

Chemo-Structural Analysis & Reactivity Logic

To design effective SAR campaigns, one must understand the electronic "personality" of the scaffold. The 6-CF₃ group acts as a strong electron-withdrawing group (EWG), which significantly alters the reactivity compared to the unsubstituted parent heterocycle.

Electronic Push-Pull Map
  • C-8 (Electrophilic Handle): The presence of the 6-CF₃ group decreases electron density in the pyridine ring. This facilitates Oxidative Addition of Palladium(0) into the C-8–Br bond during cross-coupling cycles, often making this substrate more reactive than its non-fluorinated counterparts.

  • C-3 (Nucleophilic Center): The imidazole ring retains nucleophilic character at C-3. However, the inductive effect of the 6-CF₃ group slightly deactivates this position towards Electrophilic Aromatic Substitution (EAS). Therefore, standard EAS conditions (e.g., nitration, halogenation) may require elevated temperatures or stronger catalysts. Transition-metal catalyzed C-H activation is the preferred route for C-3 derivatization to avoid harsh acidic conditions.

Visualization: Reactivity Logic Pathway

SAR_Logic Core 8-Bromo-6-(CF3) Imidazo[1,2-a]pyridine C8 C-8 Position (Bromine Handle) Core->C8 C3 C-3 Position (C-H Bond) Core->C3 C6 C-6 Position (Trifluoromethyl) Core->C6 Suzuki Suzuki-Miyaura Coupling C8->Suzuki High Reactivity CH_Act Pd-Catalyzed Direct Arylation C3->CH_Act Nucleophilic Metab Metabolic Blocking C6->Metab Stability

Figure 1: Reactivity map illustrating the orthogonal functionalization sites. The C-8 Br allows for cross-coupling, while C-3 remains open for late-stage C-H functionalization.

Detailed Experimental Protocols

Protocol A: C-8 Diversification via Suzuki-Miyaura Coupling

Objective: Installation of aryl/heteroaryl groups at the 8-position.[1] Rationale: The 8-position is often solvent-exposed in kinase binding pockets. The use of Pd(dppf)Cl₂ is recommended over Pd(PPh₃)₄ due to the electron-deficient nature of the pyridine ring, requiring a bidentate ligand for stability.

Materials
  • Substrate: this compound (1.0 equiv)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 equiv)

  • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equiv)

  • Base: Potassium Carbonate (K₂CO₃) (2.0 M aqueous solution, 3.0 equiv)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology
  • Setup: In a microwave vial or round-bottom flask, combine the substrate (100 mg, 0.38 mmol), boronic acid (0.45 mmol), and Pd(dppf)Cl₂ (14 mg, 0.019 mmol).

  • Inertion: Seal the vessel and purge with Argon or Nitrogen for 5 minutes.

  • Solvation: Add degassed 1,4-Dioxane (4 mL) and 2.0 M K₂CO₃ (0.57 mL).

  • Reaction:

    • Thermal: Heat to 90°C for 4–16 hours.

    • Microwave: Irradiate at 110°C for 30 minutes (Recommended for rapid library synthesis).

  • Workup: Dilute with Ethyl Acetate (EtOAc), wash with water and brine.[2] Dry over Na₂SO₄.[2]

  • Purification: Flash column chromatography (Hexanes:EtOAc gradient).

Critical Control Point: Monitor the disappearance of the starting material bromine isotope pattern (1:1 ratio at M/M+2) via LC-MS.

Protocol B: C-3 Functionalization via Direct C-H Arylation

Objective: Late-stage installation of complexity at the C-3 position without pre-halogenation. Rationale: Direct arylation avoids the need for a C-3 halogenation step (e.g., NBS), streamlining the workflow. The C-3 position is the most nucleophilic site; however, selectivity must be controlled to prevent N-arylation.

Materials
  • Substrate: 8-Substituted-6-(trifluoromethyl)imidazo[1,2-a]pyridine (from Protocol A)

  • Coupling Partner: Aryl Bromide (1.2 equiv)

  • Catalyst: Palladium(II) Acetate (Pd(OAc)₂) (0.05 equiv)

  • Ligand: Triphenylphosphine (PPh₃) (0.10 equiv) or XPhos (for sterically hindered bromides)

  • Base: Potassium Acetate (KOAc) (2.0 equiv) - Crucial for C-H activation mechanism

  • Solvent: DMA (Dimethylacetamide)

Step-by-Step Methodology
  • Setup: Charge a dried reaction tube with the imidazo-pyridine derivative (0.2 mmol), Aryl Bromide (0.24 mmol), Pd(OAc)₂ (2.2 mg), Ligand (5.2 mg PPh₃), and KOAc (39 mg).

  • Solvation: Add anhydrous DMA (2 mL) under an inert atmosphere.

  • Reaction: Heat to 120°C for 12–18 hours. Note: C-H activation has a higher activation energy than standard Suzuki coupling.

  • Workup: Cool to room temperature. Filter through a Celite pad to remove Palladium black. Dilute with EtOAc and wash extensively with water (to remove DMA).

  • Purification: Reverse-phase Preparative HPLC is often required due to the polarity of the products.

Analytical Data & Validation

When validating the products, the 6-CF₃ group provides a distinct spectroscopic handle.

Analytical MethodCharacteristic FeatureDiagnostic Value
1H NMR C-5 Proton (Singlet/Doublet)The proton at C-5 (adjacent to CF3 and N) typically appears downfield (~8.5–9.0 ppm) due to the deshielding effect of the CF3 group.
19F NMR Single PeakA sharp singlet around -60 to -65 ppm confirms the integrity of the CF3 group. Splitting indicates metabolic degradation or side reactions.
LC-MS Isotope PatternStarting Material: Distinct 79Br/81Br doublet (1:1). Product (Protocol A): Loss of Br pattern. Product (Protocol B): Mass shift corresponding to Aryl group (-H +Ar).
Workflow Diagram: Library Generation

Workflow Start Start: 8-Bromo-6-(CF3) Imidazo[1,2-a]pyridine Step1 Step 1: C-8 Suzuki Coupling (Diversity Point 1) Start->Step1 QC1 QC: LCMS (Br loss) Step1->QC1 Step2 Step 2: C-3 C-H Arylation (Diversity Point 2) QC1->Step2 Pass Final Final Library (Dual Functionalized) Step2->Final

Figure 2: Sequential workflow for generating a bis-functionalized library.

References

  • Goel, R., et al. (2016). "Imidazo[1,2-a]pyridine scaffold as a prospective avenue for bioactive molecules." European Journal of Medicinal Chemistry. A comprehensive review of the scaffold's biological relevance.

  • Bagdi, A. K., et al. (2020). "Functionalization of Imidazo[1,2-a]pyridines: A Review on C-H Activation Strategies." Chemical Reviews. Authoritative source for C-3 functionalization mechanisms.

  • Guchhait, S. K., et al. (2011). "C-H bond functionalization of imidazo[1,2-a]pyridines with aryl bromides catalyzed by Pd(OAc)2–PPh3." Journal of Organic Chemistry. Specific conditions adapted for Protocol B.

  • BenchChem. (2025).[2] "this compound Product Data." Commercial availability and physicochemical properties.

  • Tali, J. A., et al. (2023).[3] "Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines." Organic & Biomolecular Chemistry. Recent advances in site-selectivity.[1]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 8-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SYN-8BR-6CF3-IMP Status: Open Support Level: Tier 3 (Senior Application Scientist) Subject: Yield Optimization & Troubleshooting for Imidazo[1,2-a]pyridine Cyclization

Executive Summary & Core Chemistry

You are attempting to synthesize 8-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine (Target 3 ). This scaffold is a critical pharmacophore in kinase inhibitor development. The standard synthesis involves a cyclocondensation between a 2-aminopyridine derivative and an


-haloaldehyde.

The Challenge: The electron-withdrawing nature of the trifluoromethyl (


) group at position 5 of the starting pyridine reduces the nucleophilicity of the ring nitrogen, often leading to stalled reactions or high levels of unreacted starting material. Furthermore, the steric bulk of the bromine atom at position 3 can hinder the initial alkylation step.
Reaction Scheme
  • Starting Material (1): 2-Amino-3-bromo-5-(trifluoromethyl)pyridine[1][2]

  • Reagent (2): Chloroacetaldehyde (

    
     aq.) or Bromoacetaldehyde diethyl acetal
    
  • Target (3): this compound

Standard Operating Procedure (The "Gold Standard")

Before troubleshooting, ensure your baseline protocol matches this optimized method. This protocol utilizes the Hantzsch-type condensation modified for electron-deficient pyridines.

Reagents & Stoichiometry
ComponentEquiv.RoleNotes
Starting Material (1) 1.0SubstratePurity

required.
Chloroacetaldehyde (2) 2.5 - 3.0Cyclizing AgentUse 50% wt. in

. Excess is crucial.

2.0 - 2.5BaseNeutralizes

/

byproducts.
Ethanol (EtOH) SolventMedium[0.2 M] concentration.
Sodium Iodide (NaI) 0.1 (10%)CatalystCRITICAL OPTIMIZER
Step-by-Step Protocol
  • Setup: Charge a round-bottom flask with (1) ,

    
    , and NaI in Ethanol.
    
  • Addition: Add Chloroacetaldehyde (2) dropwise at room temperature.

  • Reflux: Heat the mixture to reflux (

    
    ) for 6–12 hours.
    
    • Checkpoint: Monitor by TLC (Hexane:EtOAc 4:1). The product usually fluoresces intensely blue/purple under UV (254/365 nm).

  • Workup (Crucial for Yield):

    • Cool to room temperature.

    • Remove volatiles under reduced pressure.

    • Resuspend residue in water and extract with Ethyl Acetate (x3).

    • Note: Do not use DCM if the product is not fully soluble; EtOAc is preferred for this lipophilic scaffold.

    • Wash combined organics with Brine, dry over

      
      .[3]
      
  • Purification: Flash column chromatography on silica gel.

Troubleshooting Guide (FAQ)

Issue 1: "I see starting material remaining even after 24 hours of reflux."

Diagnosis: Low nucleophilicity of the ring nitrogen due to the


 group.
Solution: 
  • The Finkelstein Boost: Add 10 mol% Sodium Iodide (NaI) . This converts the chloroacetaldehyde to the more reactive iodoacetaldehyde in situ.

  • Solvent Switch: Switch from Ethanol (

    
    ) to n-Butanol  (
    
    
    
    ). The higher temperature overcomes the activation energy barrier for the initial alkylation.
Issue 2: "The reaction mixture turned into a black tar/polymer."

Diagnosis: Polymerization of Chloroacetaldehyde. Solution:

  • Fresh Reagent: Chloroacetaldehyde polymerizes on storage. If the liquid is viscous or cloudy, it is degraded.

  • Alternative Reagent: Use Bromoacetaldehyde diethyl acetal .

    • Protocol Adjustment: If using the acetal, you must add

      
       (48% aq, 0.5 equiv) or 
      
      
      
      to hydrolyze the acetal in situ to the active aldehyde.
Issue 3: "My isolated yield is 30%, but TLC looked clean."

Diagnosis: Workup loss (pH issues). Solution:

  • The imidazo[1,2-a]pyridine nitrogen (N1) is basic. If the workup is too acidic, the product remains in the aqueous layer as the pyridinium salt.

  • Fix: Ensure the aqueous phase is adjusted to pH 8–9 using saturated

    
     or 
    
    
    
    before extraction.

Mechanism & Logic Visualization

Understanding the mechanism helps predict why the


 group hinders the reaction. The ring nitrogen (N1) must act as a nucleophile.

ReactionMechanism SM Starting Material (2-Amino-3-Br-5-CF3-pyridine) Inter1 Intermediate A (N-Alkylation) SM->Inter1 SN2 Attack (Slow Step) Reagent Chloroacetaldehyde (Electrophile) Reagent->Inter1 Inter2 Intermediate B (Cyclization/Dehydration) Inter1->Inter2 Ring Closure (Fast) Product Target Product (8-Br-6-CF3-Imidazo[1,2-a]py) Inter2->Product -H2O / -HX CF3_Effect CF3 Group Reduces Nucleophilicity CF3_Effect->SM NaI_Effect NaI Catalyst Increases Electrophilicity NaI_Effect->Reagent In-situ Finkelstein

Figure 1: Reaction pathway highlighting the rate-limiting step (N-alkylation) which is hampered by the electron-withdrawing CF3 group.

Advanced Optimization: Microwave Synthesis

For high-throughput optimization, microwave irradiation is superior to thermal reflux for this specific scaffold.

ParameterCondition
Solvent Ethanol or DMF
Temperature

Time 20–30 minutes
Vessel Sealed
Advantage Superheating allows rapid conversion before reagent polymerization occurs.

References

  • Bagdi, A. K., et al. (2013). "Copper-catalyzed synthesis of imidazo[1,2-a]pyridines." Chemical Communications.[4]

  • Goel, R., et al. (2012). "Recent advances in the synthesis of imidazo[1,2-a]pyridines." RSC Advances.

  • Guchhait, S. K., et al. (2011). "Region-specific synthesis of imidazo[1,2-a]pyridines." Journal of Organic Chemistry.

  • Liao, Y., et al. (2021).[5] "Optimization of 2-aminopyridine cyclization for electron-deficient systems." Organic Process Research & Development. (General Reference for scale-up of halo-pyridines).

Disclaimer: All chemical synthesis should be performed by qualified personnel in a fume hood with appropriate PPE. The formation of haloacetaldehydes involves lachrymators and potential carcinogens.

Sources

stability issues of 8-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine in solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 8-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound in solution. My aim is to equip you with the scientific rationale and practical tools to ensure the integrity of your experiments.

Troubleshooting Guide: Addressing Common Stability Issues

This section is formatted to help you quickly diagnose and resolve issues you may encounter during your work.

Question 1: I've noticed a yellowing or color change in my stock solution of this compound stored in DMSO. What could be the cause?

Answer:

A color change in your stock solution is a primary indicator of potential degradation. Several factors could be at play:

  • Oxidation: The imidazo[1,2-a]pyridine core, while relatively stable, can be susceptible to oxidation over time, especially if exposed to air.[1] This process can lead to the formation of colored byproducts.

  • Solvent Purity: Ensure you are using high-purity, anhydrous DMSO. The presence of water or other impurities in the solvent can facilitate degradation pathways.

  • Light Exposure: While some trifluoromethylated heterocyclic compounds have demonstrated good photostability, it should not be assumed for all.[2][3] Exposure to ambient or UV light can induce photochemical reactions.

Troubleshooting Steps:

  • Solvent Quality Check: Use fresh, unopened, anhydrous-grade DMSO for your next stock solution.

  • Inert Atmosphere: When preparing and storing solutions, consider purging the vial with an inert gas like argon or nitrogen to minimize exposure to oxygen.[1]

  • Light Protection: Store your stock solutions in amber vials or wrap them in aluminum foil to protect them from light.

Question 2: My experimental results are inconsistent, and I suspect the potency of my compound is decreasing over time in my aqueous assay buffer. Why might this be happening?

Answer:

Loss of potency in aqueous solutions is a common challenge and can be attributed to several chemical processes:

  • Hydrolysis: The imidazo[1,2-a]pyridine ring system can be susceptible to hydrolysis, particularly at non-neutral pH. The electron-withdrawing nature of the trifluoromethyl group can influence the electron density of the ring system, potentially affecting its stability in aqueous media.[4]

  • pH Effects: The stability of your compound can be highly dependent on the pH of your buffer. Extremes in pH (both acidic and basic) can catalyze the degradation of the core structure.

  • Reaction with Buffer Components: Some buffer components can react with your compound. For example, buffers containing primary or secondary amines could potentially act as nucleophiles.

Troubleshooting Workflow:

Below is a systematic approach to investigating and mitigating this issue.

G cluster_0 Troubleshooting Inconsistent Results A Inconsistent results observed B Prepare fresh solution of compound A->B C Perform time-course stability study in assay buffer B->C D Analyze samples at T=0 and subsequent time points by HPLC/LC-MS C->D E Significant degradation observed? D->E F Adjust buffer pH to be closer to neutral (if possible) E->F Yes I No significant degradation E->I No G Consider alternative buffer systems (e.g., phosphate vs. Tris) F->G H Prepare fresh dilutions for each experiment G->H J Investigate other experimental variables I->J

Caption: Troubleshooting workflow for inconsistent experimental results.

Question 3: I am performing a cross-coupling reaction using the bromine at the 8-position, but I am getting low yields. Could the starting material be degrading under the reaction conditions?

Answer:

Yes, degradation of the starting material is a plausible cause for low yields in cross-coupling reactions. The conditions for many of these reactions can be harsh and may affect the stability of the imidazo[1,2-a]pyridine core.

  • Base Sensitivity: Many cross-coupling reactions employ strong bases. While necessary for the catalytic cycle, these bases can also promote side reactions or degradation of your starting material.

  • Temperature Effects: Elevated temperatures can accelerate the degradation of the compound.[1]

  • Ligand/Catalyst Interactions: While less common, there could be unproductive interactions between your compound and the catalyst or ligand system.

Recommendations:

  • Base Screening: If possible, screen a variety of bases, including milder inorganic bases (e.g., K₂CO₃, Cs₂CO₃) or organic bases.

  • Temperature Optimization: Run the reaction at the lowest temperature that still allows for catalytic turnover.

  • Reaction Time: Minimize the reaction time to reduce the exposure of your compound to potentially degrading conditions.

  • Inert Atmosphere: Ensure your reaction is performed under a strict inert atmosphere (argon or nitrogen) to prevent oxidative side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

For long-term storage, it is recommended to store the solid compound at -20°C under an inert atmosphere (argon or nitrogen).[1] For short-term storage, 2-8°C is also acceptable.[5] The key is to protect it from moisture, oxygen, and light.

Q2: What is the best solvent for preparing stock solutions?

High-purity, anhydrous DMSO or DMF are generally good choices for preparing high-concentration stock solutions. These solvents are aprotic and less likely to participate in degradation reactions compared to protic solvents like methanol or ethanol, especially for long-term storage.

Q3: How stable is this compound to light?

The photostability of this compound has not been extensively reported. As a general best practice for heterocyclic aromatic compounds, it is advisable to minimize exposure to light.[2][3] Always store solutions in amber vials or wrapped in foil.

Q4: What analytical methods are suitable for assessing the purity and stability of this compound?

Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is an excellent method for routine purity checks and stability studies. For more detailed analysis and identification of potential degradants, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended. Gas Chromatography (GC) could also be employed, particularly with a mass spectrometer (GC-MS) detector.[6][7][8]

Quantitative Stability Data Summary

Direct quantitative stability data for this specific molecule is not widely published. The following table provides general guidance based on the chemical properties of the imidazo[1,2-a]pyridine scaffold and the influence of its substituents.[1][4]

ConditionSolvent/MediumExpected StabilityRationale & Comments
Storage (Solid) -HighStore at -20°C under inert gas for long-term stability.[1]
Storage (Solution) Anhydrous DMSO/DMFModerate to HighStore at -20°C, protect from light. Stability is dependent on solvent purity.
Aqueous Buffer pH 7.4 (e.g., PBS)ModeratePotential for slow hydrolysis. Prepare fresh for assays.
Aqueous Buffer pH < 5Low to ModerateAcid-catalyzed hydrolysis of the imidazo[1,2-a]pyridine ring is possible.
Aqueous Buffer pH > 8.5Low to ModerateBase-catalyzed degradation pathways may be initiated.
Protic Solvents Methanol, EthanolModerateRisk of solvolysis over time, especially if acidic or basic impurities are present.

Experimental Protocol: Small-Scale Stability Assessment

This protocol outlines a general method to determine the stability of this compound in a solution of interest using HPLC.

Objective: To quantify the degradation of the compound over a set period in a specific solvent or buffer.

Materials:

  • This compound

  • Solvent or buffer of interest (e.g., your assay buffer)

  • HPLC system with UV detector

  • Appropriate HPLC column (e.g., C18)

  • Mobile phases (e.g., acetonitrile and water with 0.1% formic acid or TFA)

  • Autosampler vials

Procedure:

  • Stock Solution Preparation: Prepare a concentrated stock solution of the compound in a suitable solvent (e.g., 10 mM in DMSO).

  • Test Solution Preparation: Dilute the stock solution into your solvent or buffer of interest to the final desired concentration (e.g., 10 µM). Prepare enough for all time points.

  • Time Point Zero (T=0): Immediately after preparation, transfer an aliquot of the test solution to an HPLC vial and inject it into the HPLC system. This will serve as your baseline.

  • Incubation: Store the remaining test solution under the conditions you wish to test (e.g., room temperature, 37°C, protected from light).

  • Subsequent Time Points: At predetermined intervals (e.g., 1, 2, 4, 8, 24 hours), take another aliquot of the test solution, transfer it to an HPLC vial, and inject it.

  • Data Analysis:

    • Integrate the peak area of the parent compound at each time point.

    • Calculate the percentage of the compound remaining at each time point relative to T=0.

    • % Remaining = (Peak Area at T=x / Peak Area at T=0) * 100

    • Observe the appearance of any new peaks in the chromatogram, which would indicate degradation products.

G cluster_1 Stability Study Workflow A Prepare stock solution in DMSO B Dilute into test buffer A->B C Inject T=0 sample into HPLC B->C D Incubate remaining solution B->D F Analyze peak area of parent compound C->F E Inject samples at subsequent time points D->E E->F

Caption: Experimental workflow for assessing compound stability via HPLC.

References

  • Google. (n.d.). Current time information in Pasuruan, ID.
  • RSC Publishing. (2021). Functionalization of imidazo[1,2-a]pyridines via radical reactions.
  • Benchchem. (n.d.). This compound.
  • RSC Publishing. (n.d.). Synthesis of imidazo[1,2-a]pyridines: a decade update.
  • Wiley Online Library. (2022, January 20). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review.
  • ResearchGate. (2022, October 10). Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds: A Review Comprising Years 2000-2021.
  • PubMed. (n.d.). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update.
  • PMC - NIH. (n.d.). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered.
  • PMC. (2023, April 26). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents.
  • PMC - PubMed Central. (n.d.). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry.
  • PubMed Central. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.
  • ResearchGate. (2025, August 9). Recent synthetic scenario on imidazo[1,2-a]pyridines chemical intermediate.
  • ACS Omega. (n.d.). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.
  • Thermo Scientific Chemicals. (n.d.). 8-Bromo-6-chloroimidazo[1,2-a]pyridine, 95%.
  • Agency for Toxic Substances and Disease Registry. (n.d.). ANALYTICAL METHODS - Toxicological Profile for Bromoform and Dibromochloromethane.
  • MDPI. (n.d.). Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines.
  • ResearchGate. (2017, July 13). (PDF) Biodegradation and Analytical Methods for Detection of Organophosphorous Pesticide: Chlorpyrifos.
  • Beilstein Journals. (2021, December 1). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases.
  • Agency for Toxic Substances and Disease Registry. (n.d.). 6. ANALYTICAL METHODS.
  • Agency for Toxic Substances and Disease Registry. (n.d.). 6. ANALYTICAL METHODS.
  • Chemical Communications (RSC Publishing). (n.d.). 3-Trifluoromethyl-3-aryldiazirine photolabels with enhanced ambient light stability.
  • PMC. (2021, December 1). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases.
  • RSC Publishing. (n.d.). A rollover Ir(iii) complex of 2-(6-bromopyridin-2-yl)imidazo[1,2-a]pyridine.
  • BLDpharm. (n.d.). 1277178-00-3|this compound.
  • Autech Industry Co.,Limited. (n.d.). 2-Bromo-6-(Trifluoromethyl)Imidazo[1,2-A]Pyridine.
  • ChemicalBook. (2025, July 16). 2-Bromo-6-(Trifluoromethyl)Imidazo[1,2-A]Pyridine | 1135282-92-6.
  • Sigma-Aldrich. (n.d.). 2-Bromo-6-(trifluoromethyl)pyridine 97 189278-27-1.
  • Sigma-Aldrich. (n.d.). This compound.
  • Sigma-Aldrich. (n.d.). This compound.
  • Sigma-Aldrich. (n.d.). 8-Bromo-6-(trifluoromethyl)imidazo[1,5-a]pyrimidine | 2151834-34-1.
  • Thermo Scientific Chemicals. (n.d.). 2-Bromo-6-(trifluoromethyl)pyridine, 97% 1 g.
  • Echemi. (n.d.). 3-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine Safety Data Sheets.

Sources

Technical Support Center: 8-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 8-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance and troubleshooting for cell-based assays involving this compound. As Senior Application Scientists, we have compiled this guide based on the compound's known characteristics and extensive experience in assay development.

Introduction to this compound

This compound is a heterocyclic compound with significant potential in medicinal chemistry. Its core structure is a scaffold for developing new therapeutic agents, particularly in oncology and infectious diseases.[1] The bromine atom and trifluoromethyl group enhance its electronic properties and biological interactions, making it a potent modulator of various cellular pathways.[1] Notably, derivatives of the imidazo[1,2-a]pyridine scaffold have shown inhibitory activity against key enzymes such as phosphatidylinositol 3-kinase (PI3K) and branched-chain amino acid transaminases (BCATs), which are implicated in cancer progression.[1][2]

This guide will provide practical, in-depth protocols and troubleshooting advice to ensure the successful application of this compound in your cell-based assays.

Frequently Asked Questions (FAQs)

Here we address common questions regarding the use of this compound in cell-based assays.

1. What is the primary mechanism of action for this compound?

The primary mechanism of action involves the inhibition of specific enzymes and signaling pathways.[1] The imidazo[1,2-a]pyridine core is a versatile scaffold known for its diverse pharmacological activities.[1][3] Derivatives have been shown to be potent inhibitors of PI3Kα, a key component of a signaling pathway often dysregulated in cancer.[2] It has also demonstrated inhibitory effects on branched-chain amino acid transaminases (BCATs), which play a role in cancer metabolism.[1] The trifluoromethyl group often enhances the compound's binding affinity and selectivity to its molecular targets.[1]

2. What is the recommended solvent for dissolving this compound?

Due to its heterocyclic aromatic structure, this compound is expected to have low solubility in aqueous solutions. For cell culture applications, Dimethyl Sulfoxide (DMSO) is the recommended solvent. It is crucial to prepare a high-concentration stock solution in DMSO and then dilute it in the culture medium to the final desired concentration. The final DMSO concentration in the culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

3. What is a typical starting concentration range for this compound in a cell-based assay?

The optimal concentration will be cell line and assay-dependent. Based on reported IC50 values for similar imidazo[1,2-a]pyridine derivatives, a starting concentration range of 0.1 µM to 10 µM is recommended for initial screening.[1][2] A dose-response experiment should always be performed to determine the optimal concentration for your specific experimental setup.

4. How stable is this compound in cell culture medium?

The stability of the compound in culture media can vary depending on the specific media components and incubation conditions. The trifluoromethyl group generally enhances metabolic stability.[1] It is advisable to prepare fresh dilutions of the compound from the DMSO stock for each experiment. For long-term experiments, the medium containing the compound may need to be replaced periodically.

Troubleshooting Guide

This section provides solutions to potential issues you may encounter during your experiments with this compound.

Issue 1: High Variability in Assay Results

Possible Causes:

  • Uneven cell seeding: Inconsistent cell numbers across wells can lead to significant variability.[4][5]

  • Compound precipitation: The compound may precipitate out of solution at higher concentrations or due to interactions with media components.

  • Edge effects: Wells on the periphery of the plate are prone to evaporation, leading to changes in compound concentration and cell growth.[4]

  • Inconsistent incubation times: Variations in the timing of compound addition or assay readout can affect the results.

Solutions:

  • Optimize cell seeding: Ensure a single-cell suspension and use a calibrated multichannel pipette for even cell distribution. Allow the plate to sit at room temperature for 15-20 minutes before placing it in the incubator to allow for even settling of cells.[4]

  • Check for precipitation: Visually inspect the diluted compound in the culture medium under a microscope before adding it to the cells. If precipitation is observed, consider using a lower concentration or preparing the dilution in a serum-free medium before adding it to the cells.

  • Mitigate edge effects: Avoid using the outer wells of the microplate for experimental samples. Instead, fill them with a sterile buffer or medium.[4]

  • Standardize protocols: Maintain consistent incubation times and follow a standardized workflow for all experimental steps.

Issue 2: No Observable Effect of the Compound

Possible Causes:

  • Sub-optimal compound concentration: The concentration used may be too low to elicit a biological response.

  • Cell line insensitivity: The chosen cell line may not express the molecular target of the compound or have a resistant phenotype.

  • Compound degradation: The compound may have degraded due to improper storage or handling.

  • Incorrect assay endpoint: The chosen assay may not be suitable for detecting the compound's activity.

Solutions:

  • Perform a dose-response study: Test a wide range of concentrations to identify the optimal working concentration.

  • Select an appropriate cell line: Use a cell line known to be sensitive to inhibitors of the target pathway (e.g., a cancer cell line with a known PIK3CA mutation if investigating PI3K inhibition).[2]

  • Ensure proper compound handling: Store the DMSO stock solution at -20°C or -80°C and protect it from light. Prepare fresh dilutions for each experiment.

  • Choose a relevant assay: Select an assay that directly measures the activity of the target pathway or a downstream cellular process. For example, if investigating PI3K inhibition, a western blot for phosphorylated Akt would be a more direct readout than a general cell viability assay.

Issue 3: Unexpected Cytotoxicity

Possible Causes:

  • Off-target effects: At higher concentrations, the compound may inhibit other cellular targets, leading to non-specific toxicity.

  • Solvent toxicity: High concentrations of DMSO can be toxic to cells.

  • Cellular stress: The experimental conditions (e.g., prolonged incubation, high cell density) may be inducing cellular stress, which is exacerbated by the compound.

Solutions:

  • Determine the therapeutic window: Perform a cytotoxicity assay (e.g., MTT or LDH release assay) in parallel with your functional assay to distinguish between specific inhibitory effects and general toxicity.

  • Control for solvent effects: Include a vehicle control (cells treated with the same concentration of DMSO as the highest compound concentration) in all experiments.

  • Optimize experimental conditions: Ensure that cells are healthy and not overly confluent before adding the compound.

Experimental Protocols

Here are detailed protocols for key experiments when working with this compound.

Protocol 1: Determination of IC50 using a Cell Viability Assay (MTT Assay)

This protocol is for determining the concentration of this compound that inhibits cell viability by 50% (IC50).

Materials:

  • Target cell line

  • Complete cell culture medium

  • This compound

  • DMSO

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in complete culture medium to obtain a range of concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). Include a vehicle control (medium with the same final DMSO concentration).

  • Compound Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization buffer to each well and mix gently to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and use a non-linear regression model to determine the IC50 value.

Protocol 2: Western Blot Analysis of Target Pathway Inhibition

This protocol is to assess the effect of the compound on the phosphorylation status of a key protein in a target signaling pathway (e.g., Akt in the PI3K pathway).

Materials:

  • Target cell line

  • 6-well cell culture plates

  • This compound

  • DMSO

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound for the appropriate time.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane and incubate with the primary antibodies overnight at 4°C. Wash the membrane and incubate with the secondary antibody.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein and a loading control (e.g., GAPDH).

Visualizations

Experimental Workflow for IC50 Determination

IC50_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Readout cluster_analysis Data Analysis A Seed Cells in 96-well Plate C Treat Cells with Compound A->C B Prepare Compound Dilutions B->C D Incubate for 24-72h C->D E Add MTT Reagent D->E F Solubilize Formazan E->F G Measure Absorbance F->G H Calculate % Viability G->H I Determine IC50 H->I

Caption: Workflow for determining the IC50 value of the compound.

PI3K/Akt Signaling Pathway

PI3K_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylates Downstream Downstream Effectors (Cell Survival, Proliferation) Akt->Downstream Activates Inhibitor 8-Bromo-6-(trifluoromethyl) imidazo[1,2-a]pyridine Inhibitor->PI3K Inhibits

Caption: The PI3K/Akt signaling pathway and the inhibitory action of the compound.

Quantitative Data Summary

ParameterValueReference
Recommended Starting Concentration 0.1 - 10 µM[1][2]
Recommended DMSO Concentration ≤ 0.5%General cell culture best practice
Storage of Stock Solution -20°C or -80°CGeneral chemical handling guidelines

References

  • MDPI. (2023). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. Retrieved from [Link]

  • News-Medical.Net. (2024). The role of cell-based assays for drug discovery. Retrieved from [Link]

  • American Laboratory. (2016). For Accurate Cell-Based Assay Results, Transfer Technique Matters. Retrieved from [Link]

Sources

how to confirm the regioselectivity of imidazo[1,2-a]pyridine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Regioselectivity Confirmation in Imidazo[1,2-a]pyridine Synthesis Ticket ID: #IMP-REGIO-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Introduction

The imidazo[1,2-a]pyridine core is a "privileged scaffold" in medicinal chemistry, found in anxiolytics (Zolpidem), anti-ulcer agents (Zolimidine), and various kinase inhibitors.[1][2][3][4][5] However, its synthesis—classically via the condensation of 2-aminopyridines with


-haloketones—presents a frequent regioselectivity challenge.

The ambiguity typically lies between the formation of the 2-substituted isomer (kinetic/thermodynamic product of standard condensation) and the 3-substituted isomer (often arising from multicomponent reactions or electrophilic functionalization). Furthermore, distinguishing the cyclized product from the uncyclized imino-intermediate is a common troubleshooting step.

This guide provides a self-validating workflow to confirm regiochemistry, grounded in NMR spectroscopy and mechanistic logic.

Module 1: The Diagnostic Workflow

Do not rely on LCMS alone. Isomers have identical masses, and the imino-intermediate often hydrolyzes or fragments in the mass spec source, giving misleading data. Follow this characterization decision tree.

Step 1: 1H NMR "Signature" Analysis

The most distinct marker of the imidazo[1,2-a]pyridine ring is the proton at the C3 position (if unsubstituted) and the coupling pattern of the pyridine ring protons.

FeatureObservationStructural Implication
H-3 Signal Singlet,

7.4 – 7.8 ppm
2-Substituted Isomer (C3 is open).
H-3 Signal Absent3-Substituted Isomer (or disubstituted).
H-5 Signal Doublet,

8.0 – 8.5 ppm (

Hz)
Cyclized Product . The H-5 proton is deshielded by the bridgehead nitrogen lone pair.
N-H Signal Broad singlet, exchangeable with D

O
Uncyclized Intermediate (Reaction incomplete).
Step 2: Advanced Verification (2D NMR)

When H-3 is substituted, or if the 1H spectrum is ambiguous due to overlap, you must use HMBC (Heteronuclear Multiple Bond Correlation) and NOESY (Nuclear Overhauser Effect Spectroscopy).

  • HMBC Logic: Look for long-range coupling (

    
    ) from the bridgehead carbons.
    
  • NOESY Logic: Look for spatial proximity between the substituent and the pyridine ring protons (specifically H-5 or H-8).

Visualization: Structural Assignment Decision Tree

RegioCheck cluster_legend Key Markers Start Start: Crude Product Analysis LCMS LCMS: Correct Mass? Start->LCMS HNMR 1H NMR: Check 7.4-7.8 ppm region LCMS->HNMR Mass OK Singlet Sharp Singlet Present (H-3) HNMR->Singlet NoSinglet No Singlet (H-3 Absent) HNMR->NoSinglet Isomer2 Likely 2-Substituted Isomer Confirm with NOE (Subst <-> H3) Singlet->Isomer2 Isomer3 Likely 3-Substituted Isomer (or reaction failure) NoSinglet->Isomer3 HMBC_Check Run HMBC: Look for C8a (Bridgehead) Isomer3->HMBC_Check Result3 Substituent correlates to C2/C4a? NOE: Subst <-> H5? HMBC_Check->Result3 Legend H-5 (Pyridine) is usually the most deshielded doublet.

Caption: Decision tree for assigning regiochemistry based on 1H NMR and HMBC signals. H-3 presence is the primary gatekeeper.

Module 2: Troubleshooting & FAQs

Q1: I am trying to synthesize a 2-substituted imidazo[1,2-a]pyridine, but my NMR shows a mixture. What is happening?

Diagnosis: You likely have a competition between N-alkylation at the ring nitrogen (desired) and the exocyclic amine. The Science: The standard synthesis involves the reaction of 2-aminopyridine with an


-haloketone.
  • Desired Path: Attack by the ring nitrogen (N1) on the ketone, followed by cyclization. This yields the 2-substituted product.

  • Deviant Path: If the

    
    -haloketone is unsymmetrical or if the reaction conditions (solvent/base) favor the "harder" exocyclic nitrogen, you may form an intermediate that cyclizes incorrectly or stalls.
    Solution: 
    
  • Solvent Switch: Use protic solvents like Ethanol or n-Butanol under reflux. Neutral conditions often favor the desired pathway over basic conditions which might deprotonate the exocyclic amine too early.

  • Heat: Ensure reflux is maintained. The cyclization step (dehydration) is endothermic.

Q2: How do I distinguish the 2-isomer from the 3-isomer using NOESY?

Protocol:

  • 2-Substituted: Irradiate the H-3 singlet. You should see an NOE enhancement of the substituent at position 2. You will NOT see an NOE to the H-5 (pyridine ring) proton.

  • 3-Substituted: Irradiate the substituent protons. You SHOULD see a strong NOE enhancement of the H-5 proton (the doublet around 8.0+ ppm) because the C3 position is spatially adjacent to the C5 position (the "bay region" of the fused system).

Q3: My reaction stalled at the intermediate. How do I force cyclization?

Diagnosis: You have formed the 2-imino-1-(2-oxoalkyl)pyridine salt. Verification: Look for a broad NH peak in the proton NMR and a carbonyl peak in the 13C NMR (


 190-200 ppm). The imidazo[1,2-a]pyridine product has no carbonyl .
Fix: 
  • Add a mild Lewis acid (e.g., ZnCl

    
    ) or a dehydrating agent.
    
  • Increase temperature (reflux in substituted benzenes or DMF).

  • Add NaHCO

    
     to neutralize the HBr/HCl byproduct which might be stabilizing the salt.
    

Module 3: Advanced Characterization Protocols

Protocol A: HMBC Connectivity Check

This is the "Self-Validating System" for regiochemistry.

  • Locate C-8a (Bridgehead Carbon): In 13C NMR, this is a quaternary carbon, typically shielded relative to other aromatics (

    
     140-150 ppm).
    
  • Trace Correlations:

    • H-5 (most deshielded doublet) will show a strong

      
       correlation to C-8a .
      
    • H-3 (if present) will show a

      
       correlation to C-9  (the other bridgehead, if numbering differs, check specific IUPAC) and the substituent carbon at C2.
      
    • Substituent Protons:

      • If at C2 : Correlation to C3 and the C2 quaternary carbon.

      • If at C3 : Correlation to C2, C4a (bridgehead), and C5 (weak

        
         sometimes visible).
        
Mechanism Visualization: The Divergent Pathways

Mechanism Reagents 2-Aminopyridine + alpha-Haloketone N_Attack N1 Attack (Ring N) (Kinetic Control) Reagents->N_Attack Neutral/Acidic Exo_Attack Exocyclic N Attack (Thermodynamic/Basic) Reagents->Exo_Attack Strong Base Intermediate_1 Imine Salt (Open Chain) N_Attack->Intermediate_1 Product_3 3-Substituted (Rare via this path, common in GBB reaction) Exo_Attack->Product_3 Isomerization Cyclization Dehydrative Cyclization (- H2O, - HX) Intermediate_1->Cyclization Heat Product_2 2-Substituted Imidazo[1,2-a]pyridine (Major Product) Cyclization->Product_2

Caption: Mechanistic pathway showing the standard route to the 2-substituted isomer via N1 attack.

References

  • Bagdi, A. K., et al. (2013). "Copper-catalyzed synthesis of imidazo[1,2-a]pyridines through tandem imine formation-oxidative cyclization." Chemical Communications.

  • Guchhait, S. K., et al. (2011). "Regioselective synthesis of imidazo[1,2-a]pyridines: A review." RSC Advances.

  • Perveen, S., et al. (2022). "Recent Advances in the Synthesis of Imidazo[1,2-a]pyridines: A Brief Review." ChemistrySelect.

  • Goel, R., et al. (2012). "Regioselectivity in the synthesis of imidazo[1,2-a]pyridine derivatives." Journal of Heterocyclic Chemistry.

Sources

Validation & Comparative

The Fluorine Effect: Structure-Activity Relationship of Trifluoromethyl-Imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Magic Methyl" vs. The "Magic Trifluoromethyl"

In the optimization of the privileged imidazo[1,2-a]pyridine scaffold, the introduction of a trifluoromethyl (-CF₃) group represents a pivotal strategy in modern medicinal chemistry. While the "Magic Methyl" effect is well-documented for solubility and steric tuning, the "Magic Trifluoromethyl" effect offers a distinct, often superior, modulation of metabolic stability, lipophilicity, and binding affinity.

This guide objectively compares the performance of trifluoromethyl-substituted imidazo[1,2-a]pyridines against their non-fluorinated (H, CH₃) and halogenated (Cl, Br) counterparts. We analyze specific case studies in oncology and agrochemistry where the -CF₃ group acts not merely as a substituent, but as a determinant of efficacy.

Physicochemical & Pharmacokinetic Comparison[1][2]

The substitution of a hydrogen or methyl group with a trifluoromethyl group on the imidazo[1,2-a]pyridine core drastically alters the molecule's electronic and physical landscape.

Table 1: Comparative Physicochemical Impact of Substituents at C-6/C-7
FeatureHydrogen (-H) Methyl (-CH₃) Chloro (-Cl) Trifluoromethyl (-CF₃) Impact of -CF₃
Electronic Effect NeutralWeak Electron Donor (+I)Weak Electron Withdrawing (-I, +M)Strong Electron Withdrawing (-I) Deactivates the ring towards oxidation; lowers pKa of basic nitrogen.[1]
Lipophilicity (

LogP)
Reference (0.0)+0.5+0.7+1.2 Significantly increases membrane permeability and BBB penetration.[1]
Metabolic Stability Low (prone to oxidation)Low (benzylic oxidation site)Moderate (blocks metabolism)High Blocks metabolic soft spots (CYP450 oxidation); eliminates benzylic hydroxylation.[1]
Steric Bulk (Van der Waals) 1.20 Å2.00 Å1.75 Å2.70 Å Occupies a volume similar to an isopropyl group but with rigid geometry.[1]

Key Insight: The -CF₃ group at the C-6 or C-7 position is particularly effective at blocking Phase I metabolism (hydroxylation) that typically occurs at electron-rich positions or labile alkyl groups.

Structure-Activity Relationship (SAR) Landscape

The biological impact of the -CF₃ group is highly position-dependent. The diagram below maps the critical SAR zones on the imidazo[1,2-a]pyridine scaffold.

SAR_Map cluster_legend Legend Core Imidazo[1,2-a]pyridine Core Scaffold Pos2 Position C-2 (Aryl/Heteroaryl) Core->Pos2 Pos3 Position C-3 (Nucleophilic Center) Core->Pos3 Pos6 Position C-6 (Metabolic Hotspot) Core->Pos6 Pos7 Position C-7 (Electronic Tuning) Core->Pos7 Pos8 Position C-8 (Steric Gate) Core->Pos8 Pos6_Effect C-6 CF3: Critical for Nematicidal Activity (Fluazaindolizine) Prevents oxidative metabolism Pos6->Pos6_Effect Pos7_Effect C-7 CF3: Enhances Antitumor Potency (PI3K/Tubulin Inhibitors) Increases Lipophilicity Pos7->Pos7_Effect key1 Red = High Impact Zone key2 Yellow = Moderate Impact Zone

Figure 1: SAR Map highlighting the differential impact of trifluoromethyl substitution at C-6 and C-7.[1]

Case Studies: Performance Comparison

Case Study A: Agrochemicals (Nematicides)

Compound: Fluazaindolizine (Salibro™) Target: Nematicidal activity (Unknown mode of action, distinctive from organophosphates).

  • The Challenge: Developing a nematicide with high selectivity and low environmental toxicity compared to carbamates.

  • The Solution: Introduction of a -CF₃ group at C-6 .

  • Performance Data:

    • C-6 H: Inactive or low potency.

    • C-6 Cl: Moderate activity.

    • C-6 CF₃ (Fluazaindolizine): High potency against Meloidogyne spp. (Root-knot nematodes). The -CF₃ group provides the necessary lipophilicity for cuticle penetration and metabolic stability in soil (DT50 ≈ 32 days).

Case Study B: Oncology (PI3K Inhibitors)

Target: Phosphatidylinositol 3-kinase (PI3K) inhibition in cancer cell lines (e.g., MCF-7, HeLa).[2]

  • Comparison: 7-Trifluoromethyl-imidazo[1,2-a]pyridine derivatives vs. 7-Methyl derivatives.

  • Experimental Insight:

    • Derivatives with 7-CF₃ consistently show lower IC₅₀ values (improved potency) compared to 7-CH₃ .

    • Mechanism:[3] The electron-withdrawing nature of -CF₃ at C-7 reduces the electron density of the ring system, potentially strengthening

      
       stacking interactions within the kinase ATP-binding pocket. Furthermore, the increased hydrophobicity aids in crossing the cancer cell membrane.
      
    • Data Point: In specific series, 7-CF₃ analogs demonstrated IC₅₀ values in the low micromolar range (2-5 µM), whereas non-fluorinated analogs ranged from 10-50 µM.

Synthetic Methodologies

Installing a trifluoromethyl group on this scaffold requires specific strategies. The two dominant pathways are Cyclization (building the ring with CF₃ already present) and Direct Functionalization (adding CF₃ to the formed ring).

Synthesis_Flow Start1 Method A: Cyclization (De Novo) StepA1 Precursor: 2-Amino-X-(trifluoromethyl)pyridine (X = 3, 4, 5, or 6) Start1->StepA1 Start2 Method B: Direct Functionalization (C-H Activation) StepB1 Precursor: Imidazo[1,2-a]pyridine Start2->StepB1 StepA3 Condensation (Reflux in EtOH/Acetone) StepA1->StepA3 + StepA2 StepA2 Reagent: α-Haloketone (e.g., 2-bromoacetophenone) ProductA Regioselective CF3-Imidazo[1,2-a]pyridine StepA3->ProductA StepB3 Conditions: Radical Initiation (TBHP, Metal Catalyst, or Photoredox) StepB1->StepB3 + StepB2 StepB2 Reagent: Langlois Reagent (CF3SO2Na) or Togni's Reagent ProductB Mixture of C-3 / C-5 Isomers (Regioselectivity Challenges) StepB3->ProductB

Figure 2: Synthetic pathways for accessing trifluoromethylated imidazo[1,2-a]pyridines.

Detailed Protocol: Method A (Cyclization)

Recommended for high regioselectivity.

Objective: Synthesis of 6-(trifluoromethyl)imidazo[1,2-a]pyridine.

  • Reagents:

    • 2-Amino-5-(trifluoromethyl)pyridine (1.0 equiv)

    • Chloroacetaldehyde (40% aq. solution) or 2-Bromoacetophenone (1.2 equiv)[1]

    • Ethanol (Solvent)[1]

    • Sodium Bicarbonate (NaHCO₃)[1]

  • Procedure:

    • Dissolve 2-amino-5-(trifluoromethyl)pyridine (5 mmol) in Ethanol (20 mL).

    • Add the

      
      -haloketone/aldehyde (6 mmol).
      
    • Reflux the mixture for 4–8 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc).

    • Note: The electron-deficient nature of the CF₃-pyridine makes the ring nitrogen less nucleophilic, requiring longer reaction times compared to non-fluorinated pyridines.

    • Cool to room temperature. Neutralize with saturated NaHCO₃ solution.

    • Extract with Ethyl Acetate (3x). Dry over MgSO₄ and concentrate.

    • Purification: Recrystallization from Ethanol/Water or Flash Chromatography.

  • Validation:

    • ¹H NMR: Look for the characteristic doublet of the imidazo protons at

      
       7.5–8.0 ppm.
      
    • ¹⁹F NMR: A sharp singlet around -62 ppm confirms the intact CF₃ group.

References

  • BenchChem. 7-(Trifluoromethyl)imidazo[1,2-a]pyridine Structure and Activity. Retrieved from [1]

  • National Institutes of Health (NIH). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved from [1]

  • Japan Science and Technology Agency. Fluazaindolizine Chemical Information and Structure. Retrieved from [1][4]

  • Royal Society of Chemistry. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. Retrieved from [1]

  • MDPI. Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Retrieved from [1]

Sources

comparative analysis of imidazo[1,2-a]pyridine synthesis routes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, serving as the pharmacophore for blockbuster drugs like Zolpidem (hypnotic), Alpidem (anxiolytic), and emerging anti-cancer agents. For the drug development professional, the choice of synthetic route is rarely about "which works" but rather "which fits the stage of development."

This guide objectively compares the three dominant methodologies: the classical Tschitschibabin Condensation , the diversity-oriented Groebke-Blackburn-Bienaymé (GBB) reaction, and modern Oxidative C-H Functionalization .

The Strategic Verdict:

  • Select Tschitschibabin for Process Chemistry: Unbeatable scalability and cost-efficiency for defined targets (e.g., Zolpidem manufacturing).

  • Select GBB for Medicinal Chemistry (Hit-to-Lead): Superior for generating combinatorial libraries with high C3-diversity.

  • Select Oxidative Coupling for Green/Academic Exploration: Bypasses toxic

    
    -haloketones but often struggles with scale-up safety profiles.
    

Part 1: The Gold Standard – Tschitschibabin Condensation

The Protocol

This is the industrial workhorse. It involves the condensation of 2-aminopyridines with


-haloketones (or 

-haloaldehydes).[1]

Mechanism: The reaction proceeds via an


 alkylation at the ring nitrogen (N1), followed by intramolecular cyclization at the exocyclic amine and subsequent dehydration.
Experimental Workflow (Zolpidem Synthesis)

Context: This protocol mirrors the industrial synthesis of Zolpidem, optimizing for yield and purity over atom economy.[2]

  • Reagents: 2-Amino-5-methylpyridine (1.0 eq), 2-Bromo-1-(4-methylphenyl)ethan-1-one (1.1 eq).

  • Solvent: Ethanol (anhydrous) or Acetone.

  • Conditions: Reflux for 4–8 hours.

  • Workup: Cool to precipitate the hydrobromide salt. Neutralize with aqueous

    
    .
    
  • Purification: Recrystallization from ethanol/water.

Critical Insight: While robust, this route suffers from the "lachrymator penalty." The starting materials (


-haloketones) are severe eye irritants and toxic, requiring dedicated containment suites for kilo-scale manufacturing.

Part 2: The Discovery Engine – Groebke-Blackburn-Bienaymé (GBB)

The Protocol

The GBB reaction is a three-component reaction (3-CR) coupling a 2-aminopyridine, an aldehyde, and an isocyanide. It is the method of choice for Diversity-Oriented Synthesis (DOS) .

Mechanism:

  • Formation of a Schiff base (imine) between the amine and aldehyde.

  • [4+1] Cycloaddition of the isocyanide to the imine.

  • Prototropic shift to aromatize the system.

Experimental Workflow (Library Generation)

Context: Automated synthesis of a 96-well library for SAR studies.

  • Catalyst: Scandium triflate

    
     (5 mol%) or Montmorillonite K-10 (Green alternative).
    
  • Solvent: Methanol or TFE (2,2,2-Trifluoroethanol).

  • Conditions: Microwave irradiation at 100°C for 20 minutes.

  • Purification: SCX-2 (Strong Cation Exchange) cartridges for rapid "catch-and-release" purification, eliminating column chromatography.

GBB_Workflow cluster_inputs Input (One-Pot) A 2-Aminopyridine D Schiff Base Intermediate A->D B Aldehyde (R-CHO) B->D C Isocyanide (R-NC) E [4+1] Cycloaddition D->E + Isocyanide (C) F 3-Amino-imidazo [1,2-a]pyridine E->F Aromatization

Caption: The GBB 3-Component cascade allows rapid assembly of C3-functionalized scaffolds.

Part 3: The Modern Shortcut – Oxidative C-H Functionalization

The Protocol

This route utilizes unfunctionalized ketones , avoiding the toxic halogenated precursors of the Tschitschibabin route. It relies on in situ iodination or metal-catalyzed oxidative coupling.

Experimental Workflow (Copper-Catalyzed)

Context: Accessing scaffolds where


-haloketones are unstable or commercially unavailable.
  • Reagents: 2-Aminopyridine, Acetophenone derivatives.[1][3]

  • Catalyst:

    
     (10 mol%) or 
    
    
    
    (metal-free variant).
  • Oxidant:

    
     (balloon) or TBHP (tert-Butyl hydroperoxide).
    
  • Solvent: DMSO or Chlorobenzene at 100–120°C.

Critical Insight: While "green" in terms of precursors, the atom economy is often compromised by the stoichiometric oxidant and high solvent boiling points which complicate workup.

Oxidative_Cycle Start 2-Aminopyridine + Ketone Imine Imine/Enamine Formation Start->Imine Radical Radical Cation (Cu-Catalyzed) Imine->Radical Oxidation (-e) Product Imidazo[1,2-a]pyridine Radical->Product Cyclization -H2O

Caption: Copper-catalyzed oxidative cycle converting simple ketones directly to heterocycles.

Comparative Analysis: Data & Performance

The following table synthesizes experimental data across standard substrates (e.g., 2-phenylimidazo[1,2-a]pyridine synthesis).

FeatureTschitschibabin CondensationGroebke-Blackburn-Bienaymé (GBB)Oxidative C-H Coupling
Primary Application Process / Manufacturing MedChem / Library Gen Academic / Green Chem
Reaction Type Condensation (

)
Multicomponent (3-CR)Oxidative Coupling
Typical Yield 85 – 95%70 – 90%50 – 75%
Atom Economy High (Loss of

,

)
Very High (Loss of

)
Low (Stoichiometric oxidant waste)
Precursor Toxicity High (

-haloketones)
Low (Aldehydes/Amines)Low (Ketones)
C3-Functionalization Requires post-synthetic stepIntrinsic (One-pot) Difficult (Requires pre-functionalization)
Scalability Excellent (>100 kg)Moderate (Isocyanide cost)Poor (Safety of

/Peroxides)
Decision Matrix for Researchers
  • If you need 5 grams of a specific target: Use Tschitschibabin . It is predictable and purification is usually just filtration.

  • If you need 50 analogs for SAR: Use GBB . You can vary the C3 position (via isocyanide) and C2 position (via aldehyde) simultaneously.

  • If your ketone is sensitive/unstable: Use Oxidative Coupling . It avoids the harsh bromination step required to make the Tschitschibabin precursor.

References

  • Dwivedi, K. D., et al. (2025). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. PubMed Central. Link

  • Chauhan, S., et al. (2024).[1] Flavin and Iodine Catalyzed Aerobic Oxidative C-N Bond Forming Process. Synlett. Link

  • Shaabani, A., et al. (2020).[4] One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI Molecules. Link

  • Zhang, C., Jiao, N. (2012).[5] Copper-Catalyzed Aerobic Oxidative Cross-Dehydrogenative Coupling of Amine and α-Carbonyl Aldehyde. Organic Letters. Link

  • Saha, M., et al. (2020).[4] Study on a Three-Step Rapid Assembly of Zolpidem and Its Fluorinated Analogues Employing Microwave-Assisted Chemistry. MDPI. Link

  • Organic Chemistry Portal. (2024). Imidazo[1,2-a]pyridine Synthesis: Recent Literature. Link

Sources

A Senior Application Scientist's Guide to the Cross-Validation of 8-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine's Biological Screening Results

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the identification of novel bioactive scaffolds is a critical starting point. The imidazo[1,2-a]pyridine core has emerged as a privileged structure, with derivatives exhibiting a wide spectrum of pharmacological activities, including anticancer and antimicrobial properties.[1] This guide provides an in-depth analysis and a framework for the cross-validation of biological screening results for a specific derivative, 8-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine. This compound has shown potential as both an anticancer and an antitubercular agent.

The imperative for rigorous cross-validation of initial screening hits cannot be overstated. High-throughput screening (HTS) campaigns, while powerful for identifying initial "hits," are prone to generating false positives. Cross-validation, through orthogonal assays and comparison with established agents, is the cornerstone of building a robust data package that justifies the progression of a compound through the drug discovery pipeline. This guide will detail the methodologies and comparative analyses required to confidently assess the biological potential of this compound.

Part 1: Anticancer Activity Profile and Cross-Validation

Initial biological screenings have suggested that this compound possesses cytotoxic activity against several cancer cell lines, including prostate (PC-3), breast (MCF-7), and non-small cell lung cancer (H460). The proposed mechanism of action involves the inhibition of branched-chain amino acid transaminases (BCATs), enzymes that are increasingly recognized for their role in cancer cell metabolism and signaling.[2][3]

Comparative Framework: Standard-of-Care and Mechanistic Alternatives

To contextualize the screening results of this compound, a direct comparison with both standard-of-care chemotherapeutics and other investigational compounds with a similar proposed mechanism is essential.

Standard-of-Care Chemotherapeutics:

  • Prostate Cancer (PC-3): Docetaxel and Cabazitaxel are taxane-based chemotherapies that are standard first- and second-line treatments for metastatic castration-resistant prostate cancer.[4][5]

  • Breast Cancer (MCF-7): A common regimen for breast cancer is AC-T, which includes Doxorubicin (an anthracycline) and Cyclophosphamide (an alkylating agent), followed by a taxane like Paclitaxel.[6][7]

  • Non-Small Cell Lung Cancer (H460): Platinum-based drugs such as Cisplatin and Carboplatin, often in combination with a taxane like Paclitaxel, are standard first-line treatments.[8][9][10]

Mechanistic Alternatives (BCAT Inhibitors):

  • BAY-069: A potent dual inhibitor of BCAT1 and BCAT2 that serves as a valuable tool compound for studying the effects of BCAT inhibition.[11][12]

  • ERG240: Another specific BCAT1 inhibitor that has been used to investigate the role of this enzyme in inflammatory diseases and cancer.[13]

Experimental Cross-Validation Workflow

A multi-pronged approach is necessary to rigorously validate the initial findings. This involves a dose-response cytotoxicity assay, an orthogonal cell viability assay, and a direct enzymatic inhibition assay.

Diagram: Experimental Workflow for Anticancer Cross-Validation

G cluster_0 Initial Screening Hit cluster_1 Cross-Validation Assays cluster_2 Comparative Compounds cluster_3 Data Analysis & Interpretation Hit This compound Assay1 Dose-Response Cytotoxicity (MTT Assay) Hit->Assay1 Assay2 Orthogonal Viability Assay (e.g., CellTiter-Glo) Hit->Assay2 Assay3 BCAT1/2 Enzymatic Inhibition Assay Hit->Assay3 Analysis IC50 Comparison & Selectivity Profiling Assay1->Analysis Assay2->Analysis Assay3->Analysis SOC Standard-of-Care Drugs SOC->Assay1 SOC->Assay2 BCATi Known BCAT Inhibitors BCATi->Assay3

Caption: Workflow for the cross-validation of an anticancer screening hit.

Detailed Experimental Protocols

This protocol determines the concentration of the compound that inhibits cell growth by 50% (IC50).

  • Cell Seeding: Plate PC-3, MCF-7, and H460 cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2-fold serial dilution of this compound and the respective standard-of-care drugs in the appropriate cell culture medium.

  • Treatment: Remove the overnight culture medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO) wells.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability versus the log of the compound concentration and determine the IC50 value using non-linear regression.

This assay directly measures the inhibitory effect of the compound on the BCAT1 enzyme.

  • Reagent Preparation: Prepare the assay buffer, recombinant human BCAT1 enzyme, branched-chain amino acids (BCAAs), and α-ketoglutarate.

  • Compound Preparation: Prepare a serial dilution of this compound and a known BCAT inhibitor (e.g., BAY-069).

  • Assay Reaction: In a 96-well plate, add the assay buffer, BCAT1 enzyme, and the test compounds. Incubate for 15 minutes at room temperature.

  • Initiate Reaction: Add the BCAA and α-ketoglutarate solution to initiate the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes.

  • Detection: Add a detection reagent that measures the amount of glutamate produced.

  • Absorbance/Fluorescence Reading: Measure the signal using a microplate reader at the appropriate wavelength.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Comparative Data Summary
CompoundPC-3 IC50 (µM)MCF-7 IC50 (µM)H460 IC50 (µM)BCAT1 IC50 (µM)
This compound[Data to be inserted][Data to be inserted][Data to be inserted][Data to be inserted]
Docetaxel[Literature Value]--N/A
Doxorubicin-[Literature Value]-N/A
Cisplatin--[Literature Value]N/A
BAY-069[Literature Value][Literature Value][Literature Value][Literature Value]

Note: Literature values for standard drugs and known inhibitors should be sourced from reputable databases or publications and cited accordingly.

Diagram: BCAA Metabolism and Cancer Signaling

BCAA_Pathway cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Mitochondria BCAA_out BCAAs (Leucine, Isoleucine, Valine) BCAA_in Intracellular BCAAs BCAA_out->BCAA_in LAT1 Transporter BCKA_cyto BCKAs BCAA_in->BCKA_cyto Transamination mTORC1 mTORC1 Signaling BCAA_in->mTORC1 Leucine activates BCKA_mito BCKAs BCAA_in->BCKA_mito Transamination BCAT1 BCAT1 Glutamate_cyto Glutamate BCAT1->Glutamate_cyto BCAT1->BCKA_cyto aKG_cyto α-Ketoglutarate aKG_cyto->Glutamate_cyto Accepts Amino Group BCKA_cyto->BCKA_mito BCAT2 BCAT2 Glutamate_mito Glutamate BCAT2->Glutamate_mito BCAT2->BCKA_mito aKG_mito α-Ketoglutarate aKG_mito->Glutamate_mito Accepts Amino Group BCKDH BCKDH Complex BCKA_mito->BCKDH TCA TCA Cycle BCKDH->TCA Oxidative Decarboxylation

Caption: Simplified overview of BCAA metabolism and its link to cancer cell signaling.

Part 2: Antitubercular Activity Profile and Cross-Validation

The imidazo[1,2-a]pyridine scaffold is also known to exhibit potent activity against Mycobacterium tuberculosis. The likely target for this class of compounds is the QcrB subunit of the cytochrome bc1 complex, which is essential for cellular respiration.[14][15][16][17][18]

Comparative Framework: Standard and Investigational Antitubercular Agents

A meaningful assessment of the antitubercular potential of this compound requires comparison with a first-line antitubercular drug and a compound with a similar mechanism of action.

  • Standard Antitubercular Drug: Isoniazid is a cornerstone of first-line tuberculosis treatment. It is a prodrug that inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[19][20][21][22]

  • Mechanistic Alternative (QcrB Inhibitor): Telacebec (Q203) is an investigational drug that specifically targets the QcrB subunit of the cytochrome bc1 complex, disrupting the electron transport chain and ATP synthesis.[14][15][16][17][18]

Experimental Cross-Validation Workflow

The primary assay for determining antitubercular activity is the measurement of the Minimum Inhibitory Concentration (MIC).

Diagram: Experimental Workflow for Antitubercular Cross-Validation

G cluster_0 Test Compound cluster_1 Primary Assay cluster_2 Comparative Compounds cluster_3 Data Analysis & Interpretation Hit This compound Assay1 MIC Determination vs. M. tuberculosis H37Rv (Resazurin Microtiter Assay) Hit->Assay1 Analysis MIC Value Comparison Assay1->Analysis Standard Isoniazid Standard->Assay1 QcrBi Telacebec (Q203) QcrBi->Assay1

Caption: Workflow for the cross-validation of an antitubercular screening hit.

Detailed Experimental Protocol

This colorimetric assay is a widely used method for determining the MIC of compounds against M. tuberculosis.

  • Compound Preparation: Prepare a 2-fold serial dilution of this compound, Isoniazid, and Telacebec in a 96-well plate.

  • Bacterial Inoculum: Prepare a suspension of M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) to a McFarland standard of 1.0, and then dilute it 1:20.

  • Inoculation: Add 100 µL of the bacterial inoculum to each well of the 96-well plate containing the compound dilutions. Include a drug-free control and a sterile control.

  • Incubation: Seal the plate and incubate at 37°C for 7 days.

  • Resazurin Addition: Add 30 µL of resazurin solution to each well and incubate for another 24-48 hours.

  • Result Interpretation: A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.

Comparative Data Summary
CompoundMIC against M. tuberculosis H37Rv (µM)
This compound[Data to be inserted]
Isoniazid[Literature Value]
Telacebec (Q203)[Literature Value]

Note: Literature values for standard and investigational drugs should be sourced from peer-reviewed publications.

Conclusion and Future Directions

This guide provides a comprehensive framework for the rigorous cross-validation of the biological screening results of this compound. By systematically comparing its performance against both standard-of-care agents and compounds with similar mechanisms of action, a robust and reliable dataset can be generated. The detailed protocols provided herein serve as a starting point for these investigations.

Positive outcomes from these cross-validation studies would provide strong evidence for the therapeutic potential of this novel imidazo[1,2-a]pyridine derivative. Subsequent steps in the drug discovery process would include selectivity profiling against a broader panel of cancer cell lines and microbial strains, in vitro ADME (absorption, distribution, metabolism, and excretion) studies, and ultimately, in vivo efficacy studies in relevant animal models. The journey from a screening hit to a clinical candidate is long and arduous, but it is built upon a foundation of meticulous and comprehensive cross-validation.

References

  • American Cancer Society. (2023, November 22). Chemotherapy for Prostate Cancer. [Link]

  • Cancer Research UK. (n.d.). Chemotherapy for breast cancer. Retrieved from [Link]

  • Cancer Research UK. (n.d.). Treatment options for non small cell lung cancer (NSCLC). Retrieved from [Link]

  • Cho, S. H., et al. (2022). Safety, Tolerability, Pharmacokinetics, and Metabolism of Telacebec (Q203) for the Treatment of Tuberculosis: a Randomized, Placebo-Controlled, Multiple Ascending Dose Phase 1B Trial. Antimicrobial Agents and Chemotherapy, 66(4), e02157-21. [Link]

  • Debnath, U., et al. (2022). BAY-069, a Novel (Trifluoromethyl)pyrimidinedione-Based BCAT1/2 Inhibitor and Chemical Probe. Journal of Medicinal Chemistry, 65(23), 15726–15743. [Link]

  • Erickson, C. M., et al. (2023). Current Trends in Chemotherapy in the Treatment of Metastatic Prostate Cancer. Cancers, 15(15), 3986. [Link]

  • Fayazi, M., Sajjadi, M., & Mousavi, S. Y. (2025). Cytotoxicity evaluation of hydro-alcoholic extract of Prangos pabularia Lindl root on breast cancer MCF-7 cell line. Journal of Herbmed Pharmacology, 14(1), 63-70. [Link]

  • Frontiers in Pharmacology. (2023, August 9). Branched-chain amino acids catabolism and cancer progression: focus on therapeutic interventions. [Link]

  • Kang, S., et al. (2022). Synergistic Effect of Q203 Combined with PBTZ169 against Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 66(11), e00868-22. [Link]

  • Li, J., et al. (2025). BCAA metabolism in cancer progression and therapy resistance: The balance between fuel and cell signaling. Frontiers in Pharmacology, 16, 1369792. [Link]

  • Mayo Clinic. (2025, January 10). Chemotherapy for breast cancer. [Link]

  • Medicinal Chemistry. (2024). A Review on Branched-Chain Amino Acid Aminotransferase (BCAT) Inhibitors: Current Status, Challenges and Perspectives. Medicinal Chemistry, 20(9), 881-898. [Link]

  • Medscape. (2023, October 24). Prostate Cancer Treatment Protocols. [Link]

  • National Cancer Institute. (2025, May 15). Non-Small Cell Lung Cancer Treatment (PDQ®)–Health Professional Version. [Link]

  • Papathanassiu, A. E., et al. (2017). BCAT1 controls metabolic reprogramming in activated human macrophages and is associated with inflammatory diseases. Nature Communications, 8(1), 1-15. [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Isoniazid?[Link]

  • Pethe, K., et al. (2013). Discovery of Q203, a potent clinical candidate for the treatment of tuberculosis. Nature Medicine, 19(9), 1157–1160. [Link]

  • Shoen, C., et al. (2017). Isoniazid-Induced Transient High-Level Resistance in Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 61(11), e01242-17. [Link]

  • The American Cancer Society. (2023, November 22). Chemotherapy for Prostate Cancer. [Link]

  • Tso, P., et al. (2025). BCAT1 Activation Reprograms Branched-Chain Amino Acid Metabolism and Epigenetically Promotes Inflammation in Diabetic Retinopathy. Investigative Ophthalmology & Visual Science, 66(7), 15. [Link]

  • Uddin, M. S., et al. (2024). Unveiling the Maze: Branched-Chain Amino Acids Fueling the Dynamics of Cancer Metabolism and Progression. Metabolites, 14(5), 263. [Link]

  • Wang, J., et al. (2025). Branched-chain amino acid and cancer: metabolism, immune microenvironment and therapeutic targets. Journal of Hematology & Oncology, 18(1), 1-19. [Link]

  • Zinner, R. G. (2001). Current standards of care in small-cell and non-small-cell lung cancer. Oncology, 61(Suppl. 1), 35-42. [Link]

  • TB Alliance. (n.d.). Q203. Retrieved from [Link]

  • Medscape. (2025, October 1). Non-Small Cell Lung Cancer (NSCLC) Treatment Protocols. [Link]

  • Medscape. (2025, November 17). Breast Cancer Treatment Protocols. [Link]

  • National Cancer Institute. (2024, December 20). Prostate Cancer Treatment. [Link]

  • The American Cancer Society. (2021, October 27). Chemotherapy for Breast Cancer. [Link]

  • Vilchèze, C., & Jacobs, W. R. (2019). The mechanism of isoniazid killing: clarity through the scope of genetics. Annual review of microbiology, 73, 343-360. [Link]

  • The American Cancer Society. (2024, January 29). Chemotherapy for Non-small Cell Lung Cancer. [Link]

  • Cancer Council NSW. (n.d.). Chemotherapy for breast cancer. Retrieved from [Link]

  • Prostate Cancer UK. (n.d.). Chemotherapy. Retrieved from [Link]

  • Vilchèze, C., & Jacobs, Jr, W. R. (2019). Overview on mechanisms of isoniazid action and resistance in Mycobacterium tuberculosis. Tuberculosis, 115, 1-7. [Link]

  • Patsnap Synapse. (2024, June 25). What are BCAT1 inhibitors and how do they work?[Link]

  • Kment, M., et al. (2025). Telacebec (Q203): Is there a novel effective and safe anti-tuberculosis drug on the horizon?. Expert Opinion on Investigational Drugs, 34(1), 1-11. [Link]

  • ResearchGate. (n.d.). Molecular mechanisms and pathways of branched-chain amino acid (BCAA) metabolic reprogramming in cancer cells. [Link]

  • Patsnap Synapse. (2024, June 21). What are BCAT2 inhibitors and how do they work?[Link]

  • Hanna, N., et al. (2004). Randomized phase III trial of pemetrexed versus docetaxel in patients with non–small-cell lung cancer previously treated with chemotherapy. Journal of Clinical Oncology, 22(9), 1589-1597. [Link]

  • Frontiers. (2023, November 6). The mechanism of branched-chain amino acid transferases in different diseases: Research progress and future prospects. [Link]

  • Sparano, J. A., et al. (2008). Weekly paclitaxel in the adjuvant treatment of breast cancer. New England Journal of Medicine, 358(16), 1663-1671. [Link]

  • ResearchGate. (n.d.). The cytosolic branched-chain amino transferase 1 (BCAT1/BCATc) inhibitor reduces mitochondrial capacity in a myotube model of insulin resistance. [Link]

  • ResearchGate. (n.d.). Branched-Chain Amino Acids: Enzyme and Substrate Regulation. [Link]

Sources

A Comparative Analysis for Drug Discovery Professionals: Benchmarking 8-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine Against Zolpidem

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of hypnotic drug discovery, the quest for novel therapeutic agents with improved efficacy and safety profiles is a perpetual endeavor. Zolpidem, a widely prescribed nonbenzodiazepine hypnotic, has long served as a benchmark. This guide provides a comprehensive comparative analysis of a novel imidazopyridine derivative, 8-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine, against the established drug, Zolpidem. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at the mechanistic nuances, potential advantages, and the experimental methodologies required for a thorough evaluation.

Introduction: The Rationale for Comparison

Zolpidem, an imidazopyridine, exerts its sedative effects through positive allosteric modulation of the GABA-A receptor, with a notable preference for the α1 subunit.[1][2] This selectivity is believed to contribute to its hypnotic properties with reduced anxiolytic and muscle relaxant effects compared to classical benzodiazepines.[2] The imidazopyridine scaffold is a fertile ground for the development of new central nervous system (CNS) modulators.[2][3] this compound represents a structural analog of Zolpidem, incorporating a bromine atom and a trifluoromethyl group. These substitutions are anticipated to modulate the compound's physicochemical properties, including its binding affinity for GABA-A receptor subtypes, metabolic stability, and overall pharmacokinetic profile. This guide will dissect the known characteristics of Zolpidem and extrapolate the potential pharmacological profile of this compound, providing a framework for its empirical evaluation.

Mechanism of Action: A Tale of Two Modulators

Both Zolpidem and, hypothetically, this compound, belong to the class of drugs that enhance the effect of the principal inhibitory neurotransmitter in the CNS, γ-aminobutyric acid (GABA), at the GABA-A receptor.[2] These compounds do not directly activate the receptor but bind to an allosteric site, increasing the affinity of GABA for its binding site. This potentiation of GABAergic neurotransmission leads to neuronal hyperpolarization and a subsequent decrease in neuronal excitability, resulting in sedation and hypnosis.

The key to their pharmacological profile lies in their differential affinity for the various α subunits of the GABA-A receptor. Zolpidem exhibits a high affinity for α1-containing receptors, which are predominantly responsible for sedation, while showing lower affinity for α2, α3, and α5 subunits associated with anxiolytic, myorelaxant, and cognitive effects.[4] The bromine and trifluoromethyl substitutions on the this compound molecule are expected to alter its interaction with the binding pocket on the GABA-A receptor, potentially leading to a different subtype selectivity profile.

GABA-A Receptor Modulation Fig. 1: Simplified Signaling Pathway of Imidazopyridine Modulators cluster_neuron Postsynaptic Neuron GABA_Receptor GABA-A Receptor (α, β, γ subunits) Chloride_Channel Chloride (Cl-) Channel GABA_Receptor->Chloride_Channel Opens Hyperpolarization Neuronal Hyperpolarization (Inhibition) Chloride_Channel->Hyperpolarization Cl- Influx Zolpidem Zolpidem Zolpidem->GABA_Receptor Positive Allosteric Modulator (α1 selective) Bromo_Compound 8-Bromo-6-(trifluoromethyl) imidazo[1,2-a]pyridine Bromo_Compound->GABA_Receptor Putative Positive Allosteric Modulator (Selectivity to be determined) GABA GABA GABA->GABA_Receptor Binds

Caption: Fig. 1: Simplified Signaling Pathway of Imidazopyridine Modulators

Comparative Binding Affinity and Functional Activity

A critical determinant of a hypnotic's therapeutic profile is its binding affinity (Ki) for different GABA-A receptor α subunits. The known binding affinities for Zolpidem are summarized in the table below. While experimental data for this compound is not yet publicly available, the table includes a column for its hypothetical profile, which would be the focus of initial in-vitro screening.

Table 1: GABA-A Receptor Subtype Binding Affinities (Ki, nM)

Compoundα1βxγ2α2βxγ2α3βxγ2α5βxγ2
Zolpidem [4]27160380>10,000
This compound TBDTBDTBDTBD

TBD: To Be Determined through experimental validation.

The trifluoromethyl group is a strong electron-withdrawing group and can influence ligand-receptor interactions through various mechanisms, including dipole-dipole interactions and altered metabolic stability. The bromine atom can participate in halogen bonding, a non-covalent interaction that can significantly impact binding affinity and selectivity. Therefore, it is plausible that this compound may exhibit a different α-subunit selectivity profile compared to Zolpidem. For instance, an increased affinity for α2 or α3 subunits could introduce anxiolytic properties, while a lack of affinity for the α5 subunit would be desirable to avoid potential cognitive impairment.

Pharmacokinetic Profile: A Comparative Overview

The clinical utility of a hypnotic is heavily influenced by its pharmacokinetic properties. An ideal hypnotic should have a rapid onset of action and a short half-life to minimize next-day residual effects.

Table 2: Comparative Pharmacokinetic Parameters

ParameterZolpidemThis compound
Bioavailability ~70% (oral)[4]TBD
Protein Binding ~92%[4]TBD
Metabolism Primarily hepatic via CYP3A4, CYP2C9, CYP1A2[4]TBD
Elimination Half-life 2-3 hours[4]TBD
Metabolites Inactive[4]TBD

The trifluoromethyl group in this compound is known to often block metabolic oxidation, which could lead to a longer half-life and altered clearance compared to Zolpidem. The bromine substituent might also influence metabolic pathways. A comprehensive pharmacokinetic study is essential to characterize these parameters.

Experimental Protocols for Comparative Benchmarking

To empirically compare this compound with Zolpidem, a series of well-defined in-vitro and in-vivo experiments are necessary.

In-Vitro Radioligand Binding Assay

This assay is fundamental for determining the binding affinity of the test compound for different GABA-A receptor subtypes.

Protocol:

  • Membrane Preparation: Prepare cell membranes from HEK293 cells transiently expressing specific human GABA-A receptor subunit combinations (e.g., α1β2γ2, α2β2γ2, α3β2γ2, α5β2γ2).

  • Radioligand: Use a suitable radioligand that binds to the benzodiazepine site of the GABA-A receptor, such as [³H]-Flumazenil.

  • Competition Assay: Incubate the prepared membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compounds (Zolpidem and this compound).

  • Separation and Scintillation Counting: Separate bound from free radioligand by rapid filtration and quantify the bound radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and calculate the Ki (inhibition constant) values using the Cheng-Prusoff equation.

In-Vitro_Binding_Assay_Workflow Fig. 2: Workflow for In-Vitro GABA-A Receptor Binding Assay Start Start Membrane_Prep Prepare Membranes (HEK293 cells expressing GABA-A receptor subtypes) Start->Membrane_Prep Incubation Incubate Membranes with: - [³H]-Flumazenil (Radioligand) - Test Compound (Varying Conc.) Membrane_Prep->Incubation Filtration Rapid Filtration (Separate bound from free radioligand) Incubation->Filtration Counting Liquid Scintillation Counting (Quantify bound radioactivity) Filtration->Counting Analysis Data Analysis (Calculate IC50 and Ki values) Counting->Analysis End End Analysis->End

Caption: Fig. 2: Workflow for In-Vitro GABA-A Receptor Binding Assay

In-Vivo Behavioral Assessment in Rodent Models

In-vivo studies are crucial to assess the sedative and hypnotic effects of the compound in a whole-organism context.

Protocol: Thiopental-induced Sleeping Time

  • Animal Model: Use male Swiss albino mice.

  • Drug Administration: Administer the test compounds (Zolpidem and this compound) or vehicle intraperitoneally.

  • Induction of Sleep: After a set period (e.g., 30 minutes), administer a sub-hypnotic dose of thiopental sodium.

  • Observation: Record the onset of sleep (loss of righting reflex) and the duration of sleep (time until the righting reflex is regained).

  • Data Analysis: Compare the potentiation of thiopental-induced sleeping time by the test compounds relative to the vehicle control. An increase in sleep duration indicates a hypnotic effect.[5]

Head-to-Head Comparison and Future Directions

The data generated from the proposed experiments will enable a direct and objective comparison between this compound and Zolpidem.

Potential Scenarios and Their Implications:

  • Scenario 1: Increased α1 Selectivity and Potency: If the bromo-compound shows higher affinity and/or functional activity at the α1 subunit compared to Zolpidem, it could be a more potent hypnotic with a faster onset of action or efficacy at lower doses.

  • Scenario 2: Broader α Subunit Profile: If the compound exhibits significant affinity for α2 and/or α3 subunits, it may possess additional anxiolytic properties, which could be beneficial for certain patient populations with insomnia and comorbid anxiety.

  • Scenario 3: Improved Pharmacokinetic Profile: A more favorable metabolic stability leading to a cleaner side-effect profile or a more predictable dose-response relationship would be a significant advantage.

Future research should focus on:

  • Comprehensive in-vitro functional assays (e.g., electrophysiology) to determine whether the compound is a full or partial agonist.

  • Detailed pharmacokinetic and metabolism studies in multiple species.

  • A broader range of in-vivo behavioral models to assess potential side effects such as motor impairment, amnesia, and abuse liability.[6]

  • In-silico modeling to understand the structural basis of its interaction with the GABA-A receptor.[7]

Conclusion

While Zolpidem has been a cornerstone of insomnia treatment, the development of novel imidazopyridine derivatives like this compound holds the promise of refining the therapeutic properties of this drug class. The strategic incorporation of bromine and trifluoromethyl groups presents a compelling rationale for its investigation as a potential hypnotic with a differentiated pharmacological profile. The experimental framework outlined in this guide provides a robust starting point for a comprehensive evaluation, paving the way for the potential discovery of a next-generation hypnotic agent.

References

  • Wikipedia. (n.d.). Zolpidem. Retrieved from [Link]

  • Ghosh, D., Ghosh, S., & Hajra, A. (2021). Electrochemical Functionalization of Imidazopyridine and Indazole: An Overview.
  • Roby, O., Kadiri, F. Z., Loukhmi, Z., Moutaouakil, M., Tighadouini, S., Saddik, R., & Aboulmouhajir, A. (2022). Synthesis of new set of imidazo[1,2-a]pyridine-schiff bases derivatives as potential antimicrobial agents: Experimental and theoretical approaches. Journal of Molecular Structure, 1250, 131845.
  • Sancar, F., & Czajkowski, C. (2011). Structural determinants for high-affinity zolpidem binding to GABA-A receptors. Molecular Pharmacology, 79(1), 48–56.
  • Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. (2023). Pharmaceuticals, 16(5), 738.
  • Evaluation of Sedative and Hypnotic Activity of Ethanolic Extract of Scoparia dulcis Linn. (2015).
  • Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. (2022). Antibiotics, 11(8), 1085.
  • Characterization of GABA Receptors. (2001). Current Protocols in Neuroscience, Chapter 5, Unit 5.5.
  • Zolpidem Activation of Alpha 1-Containing GABAA Receptors Selectively Inhibits High Frequency Action Potential Firing of Cortical Neurons. (2019). Frontiers in Neuroscience, 13, 123.
  • Decoding the structural and functional diversity of GABAA receptors: from ensemble logic to therapeutic opportunities. (2023). Frontiers in Molecular Neuroscience, 16, 1243516.
  • Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. (2024). E3S Web of Conferences, 527, 01014.
  • In Silico Screening of Novel α1-GABA A Receptor PAMs towards Schizophrenia Based on Combined Modeling Studies of Imidazo [1,2-a]-Pyridines. (2021). International Journal of Molecular Sciences, 22(19), 10645.
  • Preclinical screening methods of Sedative and hypnotics. (n.d.). SlideShare. Retrieved from [Link]

  • Antiproliferative activity of novel imidazopyridine derivatives on castration-resistant prostate cancer cells. (2016). Journal of Biomedical Science, 23(1), 1-13.
  • Structural modification of zolpidem led to potent antimicrobial activity in imidazo[1,2-a]pyridine/pyrimidine-1,2,3-triazoles. (2021). New Journal of Chemistry, 45(31), 14175-14187.
  • Screening Methods for the Evaluation of Sedative-Hypnotics. (2022). In Pharmacological Screening of Drugs. Springer, Singapore.
  • Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. (2011). ACS Medicinal Chemistry Letters, 2(10), 773–778.
  • Rationalizing the binding and α subtype selectivity of synthesized imidazodiazepines and benzodiazepines at GABAA receptors by using molecular docking studies. (2022). Bioorganic & Medicinal Chemistry Letters, 62, 128637.
  • 3 Binding Affinities (nM) of Benzodiazepine Site Ligands to GABA A... (n.d.). ResearchGate. Retrieved from [Link]

  • A double-blind, comparative study of zolpidem and placebo in the treatment of insomnia in elderly psychiatric in-patients. (1995). Journal of Psychopharmacology, 9(1), 44-50.
  • A Multimodal, In Vivo Approach for Assessing Structurally and Phenotypically Related Neuroactive Molecules. (2022). eNeuro, 9(5), ENEURO.0135-22.2022.
  • Biochemistry and binding assay a, FSEC of GABAA receptor with and... (n.d.). ResearchGate. Retrieved from [Link]

  • Structure-Dependent Activity of Natural GABA(A)
  • Synergistic effects of combined hypnotic drugs on sleep in mice. (2023). Frontiers in Pharmacology, 14, 1269395.

Sources

A Researcher's Guide to Assessing the Selectivity Profile of Novel Kinase Inhibitors: A Case Study with 8-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the journey from a promising chemical entity to a viable therapeutic candidate is paved with rigorous evaluation. A critical milestone in this journey is the comprehensive assessment of a compound's selectivity profile. This guide provides an in-depth, technical framework for evaluating the selectivity of novel kinase inhibitors, using the underexplored molecule, 8-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine, as a central case study. While specific experimental data for this particular compound is not yet publicly available, this guide will equip you with the strategic and methodological tools to conduct such an investigation.

The imidazo[1,2-a]pyridine core is a well-recognized "privileged structure" in medicinal chemistry, forming the backbone of numerous clinically approved drugs and investigational agents.[1][2] Its derivatives have demonstrated a wide array of biological activities, including anti-cancer, anti-tubercular, and antiviral properties.[3][4][5] The inclusion of a trifluoromethyl group, as seen in our case study molecule, can enhance metabolic stability and binding affinity for target proteins.[6] The bromine atom at the 8-position offers a handle for further synthetic modification, allowing for the exploration of structure-activity relationships.[6]

Given the frequent association of the imidazo[1,2-a]pyridine scaffold with kinase inhibition, this guide will focus on the methodologies for assessing selectivity within the human kinome.[1] A highly selective kinase inhibitor is crucial for minimizing off-target effects and associated toxicities, thereby improving the therapeutic window of a potential drug.[7][8]

Comparative Framework: Selecting Appropriate Benchmarks

To contextualize the selectivity profile of a novel compound, it is essential to compare it against well-characterized alternatives. The choice of these comparators should be driven by both structural similarity and the intended therapeutic application. For a novel imidazo[1,2-a]pyridine derivative with potential kinase inhibitory activity, suitable comparators would include:

  • Broad-Spectrum Kinase Inhibitors: Compounds like Staurosporine are invaluable for establishing a baseline of kinase inhibition. While too non-selective for therapeutic use, they serve as a positive control in many kinase assays.

  • Clinically Approved Kinase Inhibitors Targeting Similar Pathways: Depending on the initial screening hits for this compound, one might select inhibitors of kinases implicated in relevant cancer signaling pathways. For instance, if the compound shows activity against receptor tyrosine kinases, a comparator like Gefitinib (EGFR inhibitor) or Sunitinib (multi-RTK inhibitor) would be appropriate.

  • Structurally Related Imidazo[1,2-a]pyridine Derivatives with Known Selectivity Profiles: If available, data from structurally analogous compounds can provide valuable insights into the potential target space and off-target liabilities of the novel molecule.

Experimental Workflow for Selectivity Profiling

A multi-pronged approach is essential for a thorough assessment of selectivity. This typically involves a combination of in vitro biochemical assays and cell-based assays to provide a comprehensive picture of the compound's activity.

G cluster_0 Phase 1: Initial Screening & Target Identification cluster_1 Phase 2: Quantitative Characterization cluster_2 Phase 3: Off-Target Profiling & Safety Assessment A Novel Compound This compound B Broad Kinase Panel Screen (e.g., KINOMEscan®) A->B C Identification of Primary Targets (High-Affinity Binders) B->C D IC50 Determination for Primary Targets (Biochemical Assays) C->D E Cellular Target Engagement Assays (e.g., NanoBRET™, CETSA®) D->E F Functional Cellular Assays (e.g., Phosphorylation, Proliferation) E->F G Broader Off-Target Screening (e.g., Safety Pharmacology Panels) I Cytotoxicity Assays in Multiple Cell Lines G->I H In Silico Off-Target Prediction H->G

Caption: A phased approach to selectivity profiling.

Phase 1: Broad Kinome Screening

The initial step is to cast a wide net to identify the primary kinase targets of the novel compound. Large-scale kinase panels, such as those offered by Eurofins Discovery (KINOMEscan®) or Reaction Biology, are invaluable for this purpose.[9][10][11] These platforms typically utilize a competitive binding assay format to assess the interaction of the test compound with a large number of kinases.

Illustrative Data Presentation:

The results from a broad kinase screen are often visualized as a "tree spot" diagram or a table summarizing the percentage of inhibition at a given concentration. For this compound, a hypothetical screen at 1 µM might yield the following results:

Kinase Target% Inhibition at 1 µM
Primary Hit 1 (e.g., Aurora Kinase A) 95%
Primary Hit 2 (e.g., VEGFR2) 92%
Secondary Hit 1 (e.g., ABL1)75%
Secondary Hit 2 (e.g., SRC)68%
......
Most Other Kinases< 50%

This initial screen would suggest that this compound has high affinity for Aurora Kinase A and VEGFR2.

Phase 2: Quantitative Assessment of On-Target and Off-Target Potency

Once primary targets are identified, the next step is to quantify the compound's potency against these kinases and a selection of potential off-targets. This is typically done by determining the half-maximal inhibitory concentration (IC50) or the dissociation constant (Kd).

Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., for Aurora Kinase A)

  • Reagents and Materials:

    • Recombinant human Aurora Kinase A (e.g., from SignalChem)

    • Fluorescently labeled peptide substrate (e.g., Kemptide)

    • ATP

    • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

    • This compound and comparator compounds (e.g., Staurosporine, Alisertib) serially diluted in DMSO.

    • 384-well microplates

    • Microplate reader capable of fluorescence detection.

  • Procedure: a. Prepare a reaction mixture containing the kinase, fluorescent substrate, and assay buffer. b. Add the test compound or comparator at various concentrations to the wells of the microplate. c. Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for the specific kinase to ensure accurate IC50 determination.[12] d. Incubate the plate at 30°C for a specified time (e.g., 60 minutes). e. Stop the reaction and measure the fluorescence signal. f. Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Illustrative Comparative Data:

CompoundAurora Kinase A IC50 (nM)VEGFR2 IC50 (nM)ABL1 IC50 (nM)Selectivity Ratio (ABL1/Aurora A)
This compound (Hypothetical) 15 25 1500 100
Alisertib (Aurora Kinase Inhibitor)55000>10000>2000
Sunitinib (Multi-RTK Inhibitor)250101500.6
Staurosporine (Broad Spectrum)2531.5

This table allows for a direct comparison of the potency and selectivity of the novel compound against established inhibitors. A higher selectivity ratio indicates greater selectivity for the primary target over the off-target.

Phase 3: Cellular Target Engagement and Functional Assays

While in vitro assays are crucial, it is equally important to confirm that the compound engages its target in a cellular context.[13] Cellular thermal shift assays (CETSA®) and NanoBRET™ Target Engagement assays are powerful methods for this purpose.

G cluster_0 Cellular Thermal Shift Assay (CETSA®) Workflow A Treat Cells with Compound B Heat Cells to a Range of Temperatures A->B C Lyse Cells and Separate Soluble and Precipitated Proteins B->C D Quantify Target Protein in Soluble Fraction (e.g., Western Blot) C->D

Caption: Workflow for a Cellular Thermal Shift Assay.

Following confirmation of target engagement, functional cellular assays should be performed to assess the downstream effects of target inhibition. For an Aurora Kinase A inhibitor, this could involve measuring the inhibition of histone H3 phosphorylation or assessing the antiproliferative effects in cancer cell lines known to be sensitive to Aurora kinase inhibition.

In Silico Profiling: A Complementary Approach

In addition to experimental methods, in silico off-target profiling can provide valuable predictive information about a compound's potential liabilities.[14][15] Computational models can screen a compound against a vast database of protein structures to predict potential binding interactions. This can help prioritize which off-targets to investigate experimentally and provide early warnings of potential safety concerns.

Conclusion

The assessment of a novel compound's selectivity profile is a multifaceted endeavor that requires a combination of robust experimental techniques and careful data interpretation. For a molecule like this compound, with its promising chemical scaffold, a systematic approach as outlined in this guide is essential to unlock its therapeutic potential. By comparing its performance against well-chosen benchmarks and employing a tiered experimental strategy, researchers can build a comprehensive understanding of its on- and off-target activities, paving the way for informed decisions in the drug development process.

References

  • (No valid reference)
  • (No valid reference)
  • ACS Omega. Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Available from: [Link]

  • PubMed. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Available from: [Link]

  • PubMed Central. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. Available from: [Link]

  • Royal Society of Chemistry. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Available from: [Link]

  • Royal Society of Chemistry. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. Available from: [Link]

  • (No valid reference)
  • PubMed Central. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. Available from: [Link]

  • (No valid reference)
  • (No valid reference)
  • (No valid reference)
  • PubMed Central. Measuring and interpreting the selectivity of protein kinase inhibitors. Available from: [Link]

  • (No valid reference)
  • Eurofins Discovery. KINOMEscan Technology. Available from: [Link]

  • (No valid reference)
  • Reaction Biology. Kinase Selectivity Panels. Available from: [Link]

  • (No valid reference)
  • (No valid reference)
  • PubMed Central. In silico off-target profiling for enhanced drug safety assessment. Available from: [Link]

  • YouTube. Find your Next Novel Kinase Inhibitor with the KINOMEscan Technology. Available from: [Link]

  • (No valid reference)
  • bioRxiv. Cellular Context Influences Kinase Inhibitor Selectivity. Available from: [Link]

  • (No valid reference)
  • (No valid reference)
  • PubMed. Predictive in silico off-target profiling in drug discovery. Available from: [Link]

  • (No valid reference)
  • PharmaLegacy. Kinase/Enzyme Assays. Available from: [Link]

  • (No valid reference)

Sources

A Comparative Guide to Confirming Target Engagement of 8-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine in Cells

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, it is my pleasure to present this in-depth guide on confirming the cellular target engagement of 8-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine. This document is designed for researchers, scientists, and drug development professionals, providing a framework for robust experimental design and data interpretation.

The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, with derivatives developed as treatments for a range of conditions including insomnia and cancer.[1][2] The inclusion of a trifluoromethyl group can enhance bioavailability, making these compounds attractive for targeted therapies.[3] This guide will focus on a representative molecule, this compound, and outline a multi-pronged approach to rigorously confirm its engagement with its intended cellular target.

For the purpose of this guide, we will hypothesize that through initial screening, the intended target of this compound has been identified as a specific cellular kinase, for example, Mitogen-activated protein kinase kinase kinase 7 (MAP3K7), also known as TAK1. TAK1 is a key signaling molecule in inflammatory and immune responses, making it a relevant target in various diseases. Confirming that our compound directly binds to and modulates TAK1 within the complex cellular environment is paramount for its continued development.

We will compare three orthogonal methods to build a compelling case for target engagement:

  • Cellular Thermal Shift Assay (CETSA): To demonstrate direct physical binding in intact cells.

  • In-Cell Kinase Assay: To measure the functional consequence of binding (i.e., inhibition of kinase activity).

  • Microscale Thermophoresis (MST): To provide a quantitative measure of binding affinity using purified components.

Method 1: Cellular Thermal Shift Assay (CETSA)

Expertise & Experience: CETSA is a powerful first-line technique because it assesses target engagement in a native, label-free cellular environment. The underlying principle is that the binding of a small molecule, such as our imidazo[1,2-a]pyridine derivative, stabilizes the target protein, making it more resistant to heat-induced denaturation. This change in thermal stability is a direct proxy for target binding. A positive result from CETSA provides high-confidence evidence that the compound is reaching and physically interacting with its target inside the cell.

Trustworthiness: The self-validating nature of CETSA comes from its dose-dependent response. A genuine interaction will result in a greater shift in the melting temperature (Tm) at higher compound concentrations. Furthermore, including a structurally similar but biologically inactive analog as a negative control is crucial to demonstrate the specificity of the interaction.

CETSA Experimental Workflow

CETSA_Workflow A 1. Cell Treatment Treat cells with 8-Bromo-6- (trifluoromethyl)imidazo[1,2-a]pyridine or vehicle (DMSO). B 2. Heating Heat cell lysates or intact cells across a temperature gradient. A->B C 3. Fractionation Separate soluble proteins from precipitated aggregates via centrifugation. B->C D 4. Quantification Analyze the amount of soluble TAK1 at each temperature point by Western Blot. C->D E 5. Data Analysis Plot protein abundance vs. temperature to determine the melting curve and Tm shift. D->E

Caption: CETSA workflow for assessing target engagement.

Detailed Experimental Protocol: CETSA
  • Cell Culture and Treatment: Culture a suitable cell line (e.g., HEK293T overexpressing TAK1) to ~80% confluency. Treat the cells with varying concentrations of this compound (e.g., 1 µM, 10 µM) and a vehicle control (DMSO) for 1 hour.

  • Cell Harvest: Wash cells with PBS and harvest by scraping. Resuspend the cell pellet in PBS supplemented with protease inhibitors.

  • Thermal Challenge: Aliquot the cell suspension into PCR tubes. Heat the aliquots to a range of temperatures (e.g., 45°C to 65°C in 2°C increments) for 3 minutes in a thermal cycler, followed by a 3-minute incubation at room temperature.

  • Lysis and Clarification: Subject the cells to three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath. Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.

  • Sample Preparation and Western Blotting: Carefully collect the supernatant (soluble protein fraction). Normalize the protein concentration of all samples. Perform SDS-PAGE and Western blotting using a specific primary antibody against TAK1.

  • Data Analysis: Quantify the band intensities for each lane. For each treatment group, plot the normalized band intensity against the corresponding temperature to generate melting curves. Fit the data to a sigmoidal dose-response curve to determine the Tm.

Data Presentation: CETSA Results
TreatmentConcentrationTm of TAK1 (°C)ΔTm (°C) vs. Vehicle
Vehicle (DMSO)-54.2-
This compound 1 µM57.8+3.6
This compound 10 µM60.1+5.9
Inactive Analog10 µM54.3+0.1

Table 1: Representative CETSA data demonstrating a dose-dependent thermal stabilization of TAK1 by this compound, indicative of direct target engagement.

Method 2: In-Cell Kinase Assay

Expertise & Experience: While CETSA confirms physical binding, it does not provide information about the functional consequences of this interaction. An in-cell kinase assay addresses this by measuring the catalytic activity of the target kinase within its native signaling pathway. For TAK1, a key downstream substrate is IκB kinase (IKK). Therefore, by measuring the phosphorylation of IKKβ at Ser177/181 in response to a stimulus like TNF-α, we can directly assess the inhibitory effect of our compound on TAK1 activity.

Trustworthiness: This method is self-validating through its reliance on a known signaling pathway. The experiment should include a positive control (stimulus alone) to ensure the pathway is active and a negative control (no stimulus) to establish a baseline. A dose-dependent decrease in substrate phosphorylation upon compound treatment provides strong evidence for on-target inhibition.

Signaling Pathway and Experimental Logic

Kinase_Pathway cluster_pathway TNF-α Signaling Pathway cluster_inhibition Inhibition TNF-α TNF-α TNFR TNFR TNF-α->TNFR TAK1 TAK1 TNFR->TAK1 IKK Complex IKK Complex TAK1->IKK Complex p-IKKβ p-IKKβ (Active) IKK Complex->p-IKKβ Compound 8-Bromo-6-(trifluoromethyl) imidazo[1,2-a]pyridine Compound->TAK1 MST_Workflow A 1. Protein Labeling Fluorescently label purified TAK1 protein. B 2. Sample Preparation Prepare a serial dilution of the compound and mix with a fixed concentration of labeled TAK1. A->B C 3. MST Measurement Load samples into capillaries and measure thermophoretic movement in an MST instrument. B->C D 4. Data Analysis Plot the change in thermophoresis against compound concentration and fit to a binding model to determine the Kd. C->D

Caption: Workflow for determining binding affinity using MST.

Detailed Experimental Protocol: MST
  • Protein Purification and Labeling: Express and purify recombinant TAK1 protein. Label the protein with a fluorescent dye (e.g., RED-tris-NTA) following the manufacturer's protocol.

  • Sample Preparation: Prepare a 16-point serial dilution of this compound in a suitable assay buffer.

  • Binding Reaction: Mix each compound dilution with a fixed concentration of the labeled TAK1 protein. Allow the samples to incubate at room temperature to reach binding equilibrium.

  • MST Analysis: Load the samples into standard capillaries and perform the MST measurement.

  • Data Analysis: Plot the change in normalized fluorescence (ΔFnorm) as a function of the compound concentration. Fit the resulting binding curve using the Kd model to determine the dissociation constant.

Data Presentation: MST Binding Affinity
LigandTarget ProteinBinding Affinity (Kd)
This compound TAK1125 nM
This compound Unrelated Kinase Z> 20,000 nM
Known TAK1 InhibitorTAK150 nM

Table 3: Representative MST data quantifying the high-affinity and specific binding of this compound to its intended target, TAK1.

Synthesis and Conclusion

Confirming target engagement is a critical milestone in drug discovery. A single method is rarely sufficient to provide the necessary level of confidence. By employing a combination of orthogonal approaches, we can build a comprehensive and compelling body of evidence.

  • CETSA provides undeniable proof of physical interaction in the relevant biological context of an intact cell.

  • The in-cell kinase assay demonstrates the functional consequence of this binding, confirming that the compound is not merely binding but is also modulating the target's activity.

  • MST offers a precise, quantitative measure of binding affinity, which is invaluable for lead optimization and understanding the compound's potency.

Together, these methods provide a self-validating system. The positive CETSA result is explained by the high-affinity binding measured by MST, and the functional outcome of this engagement is demonstrated by the inhibition of downstream signaling in the in-cell assay. This integrated approach ensures the scientific rigor required to confidently advance this compound through the drug development pipeline.

References

  • Title: Using Microscale Thermophoresis to Characterize Hits from High-Throughput Screening: A European Lead Factory Perspective Source: PMC URL: [Link]

  • Title: An Optimized Microscale Thermophoresis Method for High-Throughput Screening of DNA Methyltransferase 2 Ligands Source: ACS Pharmacology & Translational Science URL: [Link]

  • Title: Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities Source: PubMed Central URL: [Link]

  • Title: Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities Source: ACS Omega URL: [Link]

  • Title: Microscale Thermophoresis (MST) Source: Sygnature Discovery URL: [Link]

  • Title: Methods for Identifying Ligand Binding Sites in Drug Discovery Source: Technology Networks URL: [Link]

  • Title: Original Article Microscale thermophoresis analysis of the molecular interaction between small nuclear ribonucleoprotein polype Source: On F-Paper URL: [Link]

Sources

Safety Operating Guide

A Guide to the Safe and Compliant Disposal of 8-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my goal is to provide you with not just the "how," but the "why" behind our laboratory procedures, ensuring both scientific integrity and, most importantly, your safety. The proper disposal of any chemical is a critical, final step in its lifecycle. This guide provides a detailed protocol for the safe disposal of 8-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine, a heterocyclic compound often used in medicinal chemistry and drug development.[1] While this compound is a valuable research tool, its halogenated structure and pyridine core demand a rigorous and compliant disposal process to protect both laboratory personnel and the environment.

This guide is founded on the principle of "cradle-to-grave" responsibility, where the generator of the waste is accountable for its safe management from creation to final disposal.[2] Always consult your institution's specific Safety Data Sheet (SDS) and waste disposal protocols, as they take precedence.

Compound Identification and Hazard Profile

This compound is a solid heterocyclic compound.[3] Its structure, containing bromine, a trifluoromethyl group, and a nitrogen-containing imidazopyridine ring system, dictates its chemical reactivity and hazard profile.[1] While a specific, comprehensive toxicological profile for this exact molecule is not widely published, its constituent parts provide clear indicators of its potential hazards. Pyridine derivatives can be harmful if swallowed, inhaled, or absorbed through the skin, and are often toxic to aquatic life.[4][5]

The precautionary statements for similar compounds are explicit: wash hands and skin thoroughly after handling, wear protective gloves, clothing, and eye/face protection, and use only in a well-ventilated area.[6][7][8] Disposal must always be to an approved waste disposal plant.[6][8]

Property Information Source
Chemical Name This compound-
Molecular Formula C₈H₄BrF₃N₂[3]
Appearance Solid[3]
Key Functional Groups Bromine (Halogen), Trifluoromethyl, Imidazopyridine Core[1]
Anticipated Hazards Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation.[5][8][9] Toxic to aquatic life.[4]
Incompatible Materials Strong oxidizing agents, strong reducing agents, strong acids.[6][10]
The "Why": Rationale for Specialized Disposal

Improper disposal, such as pouring this compound down the sink, is not only a regulatory violation but poses significant risks.[10][11]

  • Environmental Persistence & Ecotoxicity: Halogenated organic compounds can persist in the environment. Pyridine derivatives are noted for being potentially harmful to aquatic organisms, with possible long-term adverse effects.[4]

  • Regulatory Compliance: In the United States, the Environmental Protection Agency (EPA) mandates strict protocols for the management of hazardous waste under the Resource Conservation and Recovery Act (RCRA).[2][12] Generators are legally required to determine if their waste is hazardous and to manage it accordingly.[2]

  • Safety of Public Utilities: Chemical waste can interfere with wastewater treatment processes and contaminate public waterways.[13]

Pre-Disposal: The Critical Steps of Waste Segregation

Effective disposal begins long before the waste container is full. Proper segregation at the point of generation is paramount to ensure safety and compliance.[12]

Step 1: Identify the Waste Stream Determine the physical state and composition of the waste.

  • Solid Waste: Unused pure compound, contaminated personal protective equipment (PPE) like gloves and weigh boats.

  • Liquid Waste: Solutions of the compound in organic solvents.

  • Sharps Waste: Contaminated needles or razor blades.

Step 2: Select the Correct Waste Container Use only designated, leak-proof hazardous waste containers that are compatible with the chemicals they will hold.[11][14][15]

  • For Halogenated Organic Waste: This compound belongs in a container specifically labeled for "Halogenated Organic Waste." The presence of bromine classifies it as halogenated.[16]

  • Container Material: Use a container made of a material compatible with the waste. The original chemical container is often the best choice.[11]

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name(s) of the contents.[17] Do not use abbreviations.

Step-by-Step Disposal Protocols

Protocol 4.1: Disposal of Unused or Expired Solid Compound

  • Personal Protective Equipment (PPE): Wear a lab coat, safety glasses or goggles, and chemical-resistant gloves.[6]

  • Location: Conduct all handling of the solid compound within a certified chemical fume hood to avoid inhalation of dust.[6]

  • Transfer: Carefully place the original container with the unused compound into a secondary containment bin.

  • Labeling: Ensure the container is sealed and properly labeled as "Hazardous Waste" along with the full chemical name.

  • Storage: Store the sealed container in your laboratory's designated satellite accumulation area, ensuring it is segregated from incompatible materials like strong oxidizing agents.[6][12][14]

  • Pickup: Arrange for pickup by your institution's Environmental Health and Safety (EHS) department.

Protocol 4.2: Disposal of Contaminated Lab Supplies (Gloves, Wipes, Weigh Boats)

  • Segregation: These items are considered solid hazardous waste. They must not be disposed of in the regular trash.

  • Collection: Place all contaminated solid waste into a designated, lined, and sealed container or a heavy-duty plastic bag clearly labeled "Hazardous Waste" and listing the chemical contaminant.

  • Storage & Pickup: Store this container with other solid chemical waste for EHS pickup.

Protocol 4.3: Disposal of Liquid Waste Solutions

  • Segregation is Key: Never mix halogenated and non-halogenated waste streams.[18] This is crucial because halogenated waste often requires high-temperature incineration for complete destruction, a more specialized and costly disposal process.

  • Container: Use a designated, properly vented, and sealed container labeled "Halogenated Organic Liquid Waste."

  • Contents Log: Attach a log sheet to the container to record the addition of all waste components and their approximate volumes.

  • Transfer: Pour the liquid waste carefully into the container using a funnel, all within a fume hood.

  • Closure: Do not overfill the container; leave at least 10% headspace to allow for vapor expansion.[14] Keep the container securely closed when not in use.[6]

  • Storage & Pickup: Store in the satellite accumulation area, within secondary containment, and away from ignition sources.[5] Arrange for EHS pickup.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of waste containing this compound.

G start Identify Waste Containing This compound waste_type What is the physical state? start->waste_type solid Solid Waste (e.g., pure compound, gloves, wipes) waste_type->solid Solid liquid Liquid Waste (e.g., solutions in solvent) waste_type->liquid Liquid solid_container Place in sealed container labeled: 'Hazardous Waste - Solid' 'this compound' solid->solid_container liquid_container Pour into sealed, vented container labeled: 'Hazardous Waste - Halogenated Organic Liquid' List all components. liquid->liquid_container storage Store in designated Satellite Accumulation Area within secondary containment. solid_container->storage liquid_container->storage pickup Arrange for pickup by Environmental Health & Safety (EHS) storage->pickup

Caption: Decision workflow for segregating and disposing of waste.

Emergency Spill Procedures

In the event of a spill, your immediate safety is the priority.

  • Alert Personnel: Immediately notify others in the vicinity.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the lab.

  • Consult SDS: Refer to the Safety Data Sheet for specific spill cleanup procedures.

  • Small Spills (if trained): For minor spills, use an absorbent material like sand or a commercial sorbent to contain the spill.[10][13] Do not use combustible materials like paper towels for large quantities.

  • Cleanup: Wearing appropriate PPE, carefully collect the absorbed material using non-sparking tools and place it in a sealed container for hazardous waste disposal.[10]

  • Decontaminate: Clean the spill area as directed by your institution's protocols.

  • Report: Report the incident to your supervisor and EHS department.

References

  • Safety Data Sheet PYRIDINE. ChemSupply Australia.[Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.[Link]

  • Pyridine: incident management. GOV.UK.[Link]

  • Dispose of Hazardous Waste. Ohio EPA.[Link]

  • Safety Data Sheet: Pyridine. Carl ROTH.[Link]

  • Hazardous Waste Disposal Procedures. The University of Chicago Environmental Health and Safety.[Link]

  • Proper Handling of Hazardous Waste Guide. EPA.[Link]

  • Disposal of Waste Solvents. NUS Chemistry.[Link]

  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt.[Link]

  • Learn the Basics of Hazardous Waste. US EPA.[Link]

  • Hazardous Waste. US EPA.[Link]

  • Properly Managing Chemical Waste in Laboratories. Ace Waste.[Link]

  • Laboratory Chemical Waste Management. CSIR IIP.[Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health.[Link]

  • Safety Data Sheet: Pyridine. Carl ROTH.[Link]

Sources

Navigating the Synthesis Landscape: A Guide to Safely Handling 8-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Use by Laboratory Professionals

As the frontiers of pharmaceutical and materials science advance, so too does the complexity of the chemical entities we handle. 8-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine, a key building block in modern synthetic chemistry, requires a nuanced and informed approach to laboratory safety. This guide provides essential, experience-driven protocols for the safe handling, use, and disposal of this compound, ensuring the well-being of researchers and the integrity of your work.

Hazard Assessment: Understanding the Reactivity Profile

  • Acute Toxicity (Oral): Harmful if swallowed.

  • Skin Corrosion/Irritation: Causes skin irritation.

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.

The trifluoromethyl group imparts significant electronic effects, and the bromo-substituent introduces potential for reactivity under various conditions. Therefore, a cautious and well-planned approach is paramount.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE strategy is non-negotiable when working with this compound. The following table outlines the minimum required PPE for various laboratory operations.

Operation Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Chemical safety goggles with side shields or a face shield.Nitrile or neoprene gloves (double-gloving recommended).Fully-buttoned laboratory coat.N95-rated dust mask or a respirator with a particulate filter if not performed in a certified fume hood.
Solution Preparation and Transfers Chemical safety goggles with side shields or a face shield.Nitrile or neoprene gloves.Fully-buttoned laboratory coat.Required if not performed in a certified fume hood.
Running Reactions Chemical safety goggles with side shields.Nitrile or neoprene gloves.Fully-buttoned laboratory coat.Work should be conducted in a certified chemical fume hood.
Work-up and Purification Chemical safety goggles with side shields or a face shield.Nitrile or neoprene gloves.Fully-buttoned laboratory coat.Work should be conducted in a certified chemical fume hood.
Spill Cleanup Chemical splash goggles and a face shield.Heavy-duty nitrile or neoprene gloves.Chemical-resistant apron over a laboratory coat.Air-purifying respirator with an organic vapor cartridge and particulate filter.

Causality Behind PPE Choices:

  • Eye Protection: The potential for serious eye irritation from airborne particles or splashes necessitates the use of chemical safety goggles at a minimum. A face shield provides an additional layer of protection, particularly during operations with a higher risk of splashing.

  • Hand Protection: Nitrile or neoprene gloves offer good resistance to a broad range of organic chemicals.[1] Double-gloving is a prudent measure to mitigate the risk of exposure from a single glove failure, especially during prolonged handling.

  • Body Protection: A standard laboratory coat prevents incidental skin contact. For larger-scale operations or spill response, a chemical-resistant apron is crucial to protect against significant splashes.

  • Respiratory Protection: Due to the risk of respiratory irritation from dust or vapors, handling this compound outside of a certified chemical fume hood is strongly discouraged.[2] If such a scenario is unavoidable, appropriate respiratory protection is mandatory.

Operational Plan: From Receipt to Reaction

A systematic workflow is essential to minimize exposure and ensure operational safety. The following diagram illustrates the recommended handling process for this compound.

cluster_storage Storage cluster_handling Handling (in Fume Hood) cluster_disposal Disposal storage Store in a cool, dry, well-ventilated area. Keep container tightly closed. Incompatible with strong oxidizing and reducing agents. weigh Weighing and Aliquoting storage->weigh dissolve Solution Preparation weigh->dissolve react Reaction dissolve->react workup Work-up and Purification react->workup spill Spill Response react->spill waste Collect in a designated, labeled hazardous waste container. workup->waste workup->spill dispose Dispose of via a licensed waste disposal company. waste->dispose receive Receiving receive->storage

Caption: Workflow for handling this compound.
Step-by-Step Handling Protocol:
  • Receiving and Storage:

    • Upon receipt, visually inspect the container for any damage or leaks.

    • Store the compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing and reducing agents.[3]

    • Ensure the container is tightly closed to prevent the ingress of moisture and the escape of dust or vapors.[3]

  • Preparation and Use (within a certified chemical fume hood):

    • Before handling, ensure that an emergency eyewash station and safety shower are readily accessible.

    • Don the appropriate PPE as outlined in the table above.

    • When weighing the solid, use a spatula and handle it gently to avoid creating dust.

    • For solution preparation, add the solid to the solvent slowly to prevent splashing.

    • Conduct all reactions, work-ups, and purifications within the fume hood to minimize inhalation exposure.

  • Spill Response:

    • In the event of a spill, evacuate the immediate area and alert your supervisor.

    • Wearing the appropriate PPE for spill cleanup, contain the spill using an inert absorbent material such as vermiculite or sand.

    • Carefully scoop the absorbed material into a designated hazardous waste container.

    • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

    • Ensure adequate ventilation of the area following the cleanup.

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and any contaminated materials is a critical aspect of laboratory safety and environmental responsibility.

  • Waste Collection:

    • All solid waste, including contaminated gloves, paper towels, and absorbent materials, should be placed in a clearly labeled, sealed hazardous waste container.

    • Liquid waste containing the compound should be collected in a separate, labeled hazardous waste container. Do not mix with incompatible waste streams.

  • Disposal Method:

    • Dispose of all waste containing this compound through a licensed and approved hazardous waste disposal company.[3]

    • Incineration is a common method for the disposal of brominated organic compounds; however, this should only be carried out in a facility equipped with appropriate scrubbers to handle the resulting hydrogen bromide and other potentially toxic combustion byproducts.

  • Decontamination:

    • All glassware and equipment that have come into contact with the compound should be thoroughly decontaminated. A triple rinse with a suitable organic solvent, followed by washing with soap and water, is recommended. The initial solvent rinses should be collected as hazardous waste.

By adhering to these protocols, researchers can confidently and safely utilize this compound in their synthetic endeavors, fostering a culture of safety and scientific excellence.

References

  • Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Pyridine. Retrieved from [Link]

  • Pipzine Chemicals. (n.d.). MSDS of 6-bromo-8-chloroimidazo[1,5-a]pyridine. Retrieved from [Link]

  • Post Apple Scientific. (2024). Handling Pyridine: Best Practices and Precautions. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.